3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(bromomethyl)-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSFVITUNJLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381577 | |
| Record name | 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-51-2 | |
| Record name | 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Bromomethyl)-5-chlorobenzo[b]thiophene chemical properties
An In-Depth Technical Guide to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Introduction: A Versatile Heterocyclic Building Block
This compound is a key heterocyclic compound that serves as a vital intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, which features a fused benzothiophene ring system, is strategically functionalized with a chlorine atom at the 5-position and a highly reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2][3] The benzothiophene core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antifungal, anticancer, and anti-inflammatory activities.[3][4] The presence of the bromomethyl group provides a reactive handle for facile nucleophilic substitution, allowing for the straightforward introduction of diverse molecular fragments, a crucial step in constructing libraries of compounds for drug discovery and exploring structure-activity relationships.[2]
This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for professionals in research and drug development.
Core Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical characteristics. This compound is typically a white to light yellow crystalline powder.[5] Proper storage is critical for maintaining its stability; it should be kept in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C.[6]
| Property | Value | Source(s) |
| CAS Number | 1198-51-2 | [1][5][6][7] |
| Molecular Formula | C₉H₆BrClS | [1][5][8] |
| Molecular Weight | 261.57 g/mol | [1][8] |
| Appearance | White to Light yellow to Light orange powder to crystal | [5] |
| Melting Point | 129-131 °C | [1][9] |
| Purity | >98.0% | [5][6] |
| Solubility | Soluble in solvents such as ethanol and dimethyl sulfoxide. | [7] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [6] |
| InChI Key | FKQSFVITUNJLCY-UHFFFAOYSA-N | [1][6] |
Synthesis: Regioselective Radical Bromination
The most common and efficient synthesis of this compound involves the regioselective radical bromination of its precursor, 5-chloro-3-methylbenzo[b]thiophene.[1] This reaction leverages the stability of the benzylic radical intermediate formed at the 3-position methyl group.
Causality of Experimental Design: The choice of N-Bromosuccinimide (NBS) as the brominating agent is crucial for selectivity. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to initiate the reaction by generating the initial bromine radical. The reaction is typically performed in a non-polar solvent like n-heptane or carbon tetrachloride under reflux, often with light irradiation to facilitate radical formation.[1][10]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: NBS-Mediated Bromination[1][11]
-
Preparation: In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve 5-chloro-3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent such as n-heptane.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (e.g., 0.1-0.5 equivalents).[1] For reactions sensitive to thermal initiation, irradiate the flask with a lamp (e.g., 200W).[10]
-
Reaction: Heat the mixture to reflux. Add N-Bromosuccinimide (1.05–1.4 equivalents) portion-wise to control the exothermic reaction and foaming.[1][11]
-
Monitoring: Continue stirring under reflux for 2-6 hours.[1][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, which will cause the succinimide by-product to precipitate.
-
Isolation: Filter off the succinimide and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product.[10]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] This reactivity is the cornerstone of its application as a building block for introducing the 5-chlorobenzo[b]thiophen-3-yl)methyl moiety into larger molecules.
This compound is a key intermediate in the synthesis of antifungal agents, particularly those of the imidazole class. Its structure serves as a scaffold that can be elaborated through nucleophilic substitution to produce potent drug candidates.
Key Reaction: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the bromide ion by nucleophiles such as amines, alcohols, thiols, or carbanions. This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, respectively.
Reaction Pathway Diagram
Caption: General pathway for nucleophilic substitution reactions.
Exemplary Protocol: Synthesis of a Tertiary Amine
-
Preparation: Dissolve this compound (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Reactant Addition: Add the desired secondary amine (e.g., dimethylamine, 1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) to the solution. The base is essential to neutralize the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tertiary amine derivative.
Spectroscopic Signature
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic features based on analysis of similar benzothiophene derivatives.[12][13][14]
-
¹H NMR: The spectrum would be characterized by distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. A key diagnostic signal would be a singlet for the two protons of the bromomethyl group (CH₂Br), typically appearing in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons of the fused ring system and a characteristic signal for the CH₂Br carbon, usually in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum would display a distinctive molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), the molecular ion region would show a characteristic cluster of peaks (M, M+2, M+4), which is a definitive indicator of a molecule containing one bromine and one chlorine atom.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[6][7][15]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or mists.[15] Wash hands thoroughly after handling.[15]
-
Storage: Store locked up in a cool, dry, and well-ventilated area in a tightly closed, corrosion-resistant container.[7][15] Keep away from incompatible materials such as strong bases and oxidizing agents.
-
-
First Aid:
-
Eye/Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[7][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[15]
-
Conclusion
This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its strategic importance lies in the facile reactivity of its bromomethyl group, which allows for its use as a powerful building block in the synthesis of complex heterocyclic systems. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel and impactful molecules.
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An In-Depth Technical Guide to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, a pivotal heterocyclic building block in modern organic synthesis. We delve into its unique molecular architecture, elucidating the interplay between the benzo[b]thiophene core and its reactive functional groups. This document details a field-proven protocol for its synthesis via regioselective radical bromination, offering mechanistic insights into the reaction pathway. Furthermore, we explore its spectroscopic signature, providing a framework for its characterization. The guide culminates in a discussion of its critical applications, particularly as a key intermediate in the development of pharmaceutical agents and advanced materials. This paper is intended for researchers, chemists, and professionals in drug discovery and material science who require a deep technical understanding of this versatile compound.
Molecular Architecture and Physicochemical Properties
The utility of any chemical intermediate is fundamentally rooted in its structure. For this compound, its power lies in the strategic arrangement of a stable aromatic core with highly reactive functional groups.
The Benzo[b]thiophene Scaffold
The core of the molecule is a benzo[b]thiophene system, which consists of a benzene ring fused to a thiophene ring.[1] This bicyclic heteroaromatic structure is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs, including raloxifene, zileuton, and sertaconazole.[2][3] Its relative planarity and electron distribution allow for favorable interactions with biological targets. Thiophene and its derivatives are known to be effective in a wide range of therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[3][4]
Key Functional Groups and Reactivity
The synthetic versatility of this compound stems from two key substituents:
-
The 3-(Bromomethyl) Group: This is the primary reactive center of the molecule. The bromine atom is an excellent leaving group, and its position on a carbon adjacent to the aromatic system (a benzylic position) makes the carbon highly susceptible to nucleophilic substitution reactions .[5][6] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), which is a critical step in building the complex molecular architectures required for drug candidates.[5]
-
The 5-Chloro Group: The chlorine atom attached to the benzene ring is less reactive than the bromomethyl group.[5] It deactivates the aromatic ring towards electrophilic substitution but also serves as a potential handle for late-stage functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, under specific catalytic conditions.[5] The higher reactivity of the bromomethyl group allows for selective, sequential reactions, adding a layer of strategic control for the synthetic chemist.[5]
Physicochemical Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below. These data are critical for experimental design, safety assessment, and purification.
| Property | Value | References |
| CAS Number | 1198-51-2 | [5][7] |
| Molecular Formula | C₉H₆BrClS | [5][7][8] |
| Molecular Weight | 261.57 g/mol | [5][7] |
| IUPAC Name | 3-(bromomethyl)-5-chloro-1-benzothiophene | [5] |
| Appearance | White to light yellow or light orange powder/crystal | [7] |
| Melting Point | 129-131 °C | [5][9] |
| Boiling Point | 345.5 ± 27.0 °C (Predicted) | [9][10] |
| Purity | Typically >98.0% | [7] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [5] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The most common and efficient method for preparing this compound is through the regioselective radical bromination of its precursor, 5-chloro-3-methylbenzo[b]thiophene.[5] This approach is favored due to its high selectivity for the benzylic position, leaving the aromatic ring and the chloro substituent untouched.
Primary Synthetic Pathway: Regioselective Radical Bromination
The synthetic strategy hinges on the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to kickstart the reaction.[5][11] The choice of solvent is critical; while carbon tetrachloride was historically used, safer and more environmentally benign alternatives like linear alkanes (e.g., n-heptane) are now preferred for industrial production.[11][12]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation of established methods and should be performed by qualified personnel with appropriate safety measures.
Materials:
-
5-chloro-3-methylbenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05–1.2 eq)[5]
-
n-Heptane (solvent)[12]
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-3-methylbenzo[b]thiophene and n-heptane.
-
Initiation: Add benzoyl peroxide to the mixture. Begin stirring and gently heat the mixture to reflux (approx. 98°C for n-heptane). For some variations, irradiation with a suitable lamp can be used to promote initiation.[12]
-
Bromination: Once refluxing, add N-Bromosuccinimide to the mixture in small portions over 30-60 minutes. The causality here is crucial: portion-wise addition maintains a low concentration of bromine radicals, minimizing side reactions and improving selectivity.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-6 hours.[5][12]
-
Workup: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The succinimide byproduct will precipitate out and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol or hexane), to yield the final product as a crystalline solid.[5]
Synthesis Workflow Diagram
Caption: General reaction pathway for derivatization via nucleophilic substitution.
Emerging Applications in Material Science
Beyond pharmaceuticals, the benzo[b]thiophene core is of interest in material science. [5]Its sulfur atom and extended π-system make it a candidate for creating organic semiconductor materials. [7]Derivatives of this compound can be used to synthesize novel polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Safety, Handling, and Storage
Due to its reactivity, this compound is a hazardous substance and must be handled with stringent safety protocols.
Hazard Identification
The compound is classified as corrosive and an irritant. [13]
| GHS Hazard Code | Description | References |
|---|---|---|
| H314 | Causes severe skin burns and eye damage. | [14] |
| H302 | Harmful if swallowed. | |
| H335 | May cause respiratory irritation. | [13] |
| H290 | May be corrosive to metals. | [14]|
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. [13]Eyewash stations and safety showers must be readily accessible. [13]* Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield. [13][15]* Handling: Avoid creating dust. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: Absorb spills with an inert material and place in a suitable container for disposal.
Storage and Disposal
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for corrosive materials. [13][14]It is often recommended to store under refrigeration (2-8°C) and under an inert atmosphere. * Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. [13]
Conclusion
This compound is a quintessential example of a high-value chemical intermediate. Its molecular structure, characterized by a stable heterocyclic core and a highly reactive benzylic bromide, provides a versatile platform for complex organic synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced functional materials. As research continues, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow, further cementing the importance of this compound in the landscape of chemical science.
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Introduction: The Strategic Importance of a Functionalized Benzothiophene Core
An In-depth Technical Guide to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1198-51-2), a pivotal heterocyclic intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, core reactivity, and significant applications, with a particular focus on its role as a versatile building block. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and adheres to stringent standards of scientific integrity and safety.
The benzo[b]thiophene scaffold is a privileged heterocyclic system, forming the structural core of numerous biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and electron-rich nature make it an attractive pharmacophore in medicinal chemistry.[3] this compound emerges as a particularly valuable derivative. The molecule is strategically functionalized with two key features: a chlorine atom at the 5-position, which modulates electronic properties and can serve as a site for further modification, and a highly reactive bromomethyl group at the 3-position. This bromomethyl group acts as a potent electrophilic handle, primarily susceptible to nucleophilic substitution, allowing for the facile introduction of diverse molecular fragments.[1][4] This inherent reactivity is the cornerstone of its utility as an intermediate in the synthesis of complex target molecules, including pharmaceutical agents and materials for organic electronics.[1][5]
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and structural properties is fundamental to its application in synthesis. This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[6] For stability, it is recommended to be stored under refrigeration in an inert atmosphere and protected from light.[7]
| Property | Value | Source(s) |
| CAS Number | 1198-51-2 | [5][7][8][9] |
| Molecular Formula | C₉H₆BrClS | [5][6][8][9] |
| Molecular Weight | 261.56 - 261.57 g/mol | [5][6][8][9] |
| Melting Point | 129-131 °C | [5][10][11] |
| Appearance | White to Light yellow/orange powder/crystal | [6] |
| Purity | Typically ≥95-98% | [6][7][8] |
| InChI Key | FKQSFVITUNJLCY-UHFFFAOYSA-N | [5][7][10] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CS2)CBr | [5][10] |
Synthesis and Mechanistic Insight
The most prevalent and regioselective method for preparing this compound is the radical bromination of the corresponding methyl-substituted precursor, 5-chloro-3-methylbenzo[b]thiophene. This approach leverages the stability of the benzylic radical intermediate formed at the 3-position.
Core Synthesis Pathway: Radical Bromination
Experimental Protocol: N-Bromosuccinimide (NBS) Mediated Bromination
This protocol is based on established methods for benzylic bromination.[5][12] The choice of N-bromosuccinimide (NBS) is critical as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions such as electrophilic aromatic substitution on the thiophene or benzene ring. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the radical chain reaction. Recent methodologies have favored less toxic solvents like linear alkanes over traditional chlorinated solvents like carbon tetrachloride.[5][13]
Step-by-Step Methodology:
-
Substrate Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent (e.g., n-hexane or acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Initiation: Add N-Bromosuccinimide (1.05–1.4 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.1–0.5 equivalents) to the solution.[5] Some procedures initiate the reaction at 0°C before heating.[5]
-
Reaction: Heat the mixture to reflux (or 20-30°C depending on the initiator and solvent) and stir for 2-6 hours.[5][13] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., petroleum ether) to yield the final product.[13]
Reactivity Profile and Synthetic Utility
The synthetic power of this compound lies almost entirely in the reactivity of the C-Br bond. The bromomethyl group is analogous to a benzylic halide, making the carbon atom highly electrophilic and an excellent substrate for Sₙ2 reactions.
Core Reactivity: Nucleophilic Substitution (Sₙ2)
The primary reaction pathway involves the displacement of the bromide ion by a wide range of nucleophiles. This allows for the covalent attachment of various functional groups and molecular scaffolds to the benzo[b]thiophene core.
Causality in Experimental Design:
-
Choice of Nucleophile: The versatility of this intermediate is demonstrated by its reaction with various nucleophiles. Amines, for instance, can be alkylated to form secondary or tertiary amines, a common step in building the side chains of pharmacologically active molecules.[4][5]
-
Reaction Conditions: Typical Sₙ2 conditions apply. A polar aprotic solvent (e.g., DMF, Acetonitrile) is often used to solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity. A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the HBr formed when using neutral nucleophiles like primary or secondary amines.
-
Challenge of Over-Alkylation: When reacting with primary amines, a significant challenge is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[14] To favor mono-alkylation, chemists may use a large excess of the starting amine or employ protecting group strategies.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a critical building block. Its derivatives have been explored for various therapeutic applications.[5] The benzo[b]thiophene core is found in several approved drugs, most notably the selective estrogen receptor modulator (SERM), Raloxifene, used for osteoporosis treatment and prevention.[15][16][17]
Workflow: Role as an Intermediate in Analog Synthesis
The synthesis of Raloxifene analogs and other potential therapeutics often requires the construction of a complex molecular architecture around the benzo[b]thiophene core. This compound provides an efficient entry point for elaborating the side chains necessary for biological activity.
Studies have described methodologies for creating C6 derivatives of Raloxifene, highlighting the importance of substituents on the benzothiophene core for estrogen receptor (ER) binding.[16] While this specific intermediate is 5-chloro substituted, its reactivity profile is directly analogous and serves as a template for synthesizing diverse libraries of compounds for structure-activity relationship (SAR) studies.[1] Its derivatives are also investigated for antimicrobial and antifungal properties.[2][3]
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[18][19]
| Hazard Class | GHS Statements & Precautions | Source(s) |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H290: May be corrosive to metals. | [7][19] |
| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | [7][19] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields or face shield, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood.[18][20] | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[7] Keep in a tightly closed, corrosion-resistant container.[18] Recommended storage temperature is often refrigerated (2-8°C).[7] | |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][19] |
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the predictable and efficient reactivity of its bromomethyl group. Its ability to act as a potent electrophile in Sₙ2 reactions makes it an indispensable tool for medicinal chemists and material scientists seeking to incorporate the benzo[b]thiophene scaffold into complex molecular designs. A comprehensive understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the development of novel pharmaceuticals and functional materials.
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Spectroscopic Profile of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS No. 1198-51-2), a halogenated heterocyclic compound with significant potential as a building block in pharmaceutical and material science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Overview
This compound possesses a molecular formula of C₉H₆BrClS and a molecular weight of approximately 261.57 g/mol .[1][2][3] Its structure, featuring a chlorinated benzothiophene core and a reactive bromomethyl group, makes it a versatile intermediate in organic synthesis.[1] A thorough characterization using various spectroscopic techniques is paramount for verifying its identity, purity, and for predicting its reactivity in subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules.[4] For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
2.1.1. Experimental Protocol: ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is then filtered into an NMR tube.[4][5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). The experiment is performed on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
2.1.2. Data Presentation: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-4 |
| ~7.75 | d | 1H | H-7 |
| ~7.50 | s | 1H | H-2 |
| ~7.35 | dd | 1H | H-6 |
| ~4.70 | s | 2H | -CH₂Br |
Note: The data presented is an interpretation based on typical chemical shifts for this structural class. A commercially available spectrum shows aromatic protons between δ 7.30-7.75 and a singlet at δ 2.56 for three protons, which is inconsistent with the bromomethyl group and likely a typo or an impurity in that specific sample.[1] The values above are more consistent with expectations for this molecule.
2.1.3. Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 4.0-5.0 ppm).
-
Aromatic Protons: The benzothiophene core gives rise to four signals in the aromatic region. The proton at the 2-position (H-2) is expected to be a singlet due to the lack of adjacent protons. The protons on the benzene ring (H-4, H-6, and H-7) will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with their neighbors. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and sulfur atoms.
-
Bromomethyl Protons: The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a sharp singlet around δ 4.70 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom. The integration of this peak should correspond to two protons.
¹³C NMR Spectroscopy
2.2.1. Experimental Protocol: ¹³C NMR
The sample preparation for ¹³C NMR is similar to that for ¹H NMR.[4] However, as the ¹³C nucleus has a low natural abundance (1.1%) and lower intrinsic sensitivity, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.[6] Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
2.2.2. Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~140.5 | C-7a |
| ~138.0 | C-3a |
| ~133.0 | C-5 |
| ~129.5 | C-3 |
| ~127.0 | C-2 |
| ~125.5 | C-6 |
| ~124.0 | C-4 |
| ~122.5 | C-7 |
| ~28.0 | -CH₂Br |
2.2.3. Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons: The eight carbons of the benzothiophene ring are expected to resonate in the range of δ 120-141 ppm. The quaternary carbons (C-3, C-3a, C-5, and C-7a) are typically weaker in intensity. The carbon bearing the chlorine atom (C-5) is expected to be significantly shifted.
-
Aliphatic Carbon: The carbon of the bromomethyl group is predicted to appear significantly upfield, around δ 28.0 ppm, due to the influence of the heavy bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a common technique for solid samples as it requires minimal sample preparation.[10][11][12] A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact. A background spectrum of the clean crystal is first recorded and subtracted from the sample spectrum.[10][13][14]
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1210 | Strong | C-H wag of -CH₂Br |
| 850-800 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
| ~800 | Strong | C-Cl stretch |
| 690-515 | Medium | C-Br stretch |
Note: These are predicted absorption ranges based on characteristic functional group frequencies.[9][15][16][17][18]
Interpretation of the IR Spectrum
The IR spectrum will be dominated by absorptions characteristic of the aromatic ring and the halogenated alkyl group.
-
Aromatic Core: The presence of the benzothiophene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region.[9] The specific pattern of C-H out-of-plane bending bands in the 850-800 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
-
Halogen Substituents: A strong absorption corresponding to the C-Cl stretch is expected around 800 cm⁻¹. The C-Br stretching vibration will appear at a lower frequency, typically in the 690-515 cm⁻¹ range.[18] A characteristic C-H wagging vibration for the -CH₂Br group is also expected around 1210 cm⁻¹.[18]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[19] Fragmentation patterns can also offer structural clues.
Experimental Protocol: Electrospray Ionization (ESI)-MS
For ESI-MS, a dilute solution of the compound is infused into the mass spectrometer. A high voltage is applied to the liquid to create an aerosol of charged droplets.[20][21][22] The solvent evaporates, and the resulting gas-phase ions are directed into the mass analyzer. ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight.[20][23]
Data Presentation: Mass Spectrometry
| m/z | Interpretation |
| 259.9 / 261.9 / 263.9 | Molecular ion cluster [M]⁺• |
| 181.0 / 183.0 | [M - Br]⁺ |
| 146.0 | [M - Br - Cl]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion [M]⁺• around m/z 260.
Fragmentation Pathway: Under higher energy ionization conditions (like Electron Impact) or tandem MS (MS/MS), fragmentation would be expected. A likely and dominant fragmentation pathway involves the loss of the bromine radical, which is a good leaving group, to form a stable benzylic-type carbocation at m/z 181/183.[24][25][26][27] Subsequent loss of a chlorine radical would lead to a fragment at m/z 146.
Visualizations
Molecular Structure
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. As a crucial analytical technique for structural elucidation and purity assessment, a thorough understanding of the ¹H NMR spectrum is paramount for scientists working with this and related heterocyclic compounds. This document will delve into the theoretical prediction of the spectrum, detailed interpretation of chemical shifts and coupling constants, and practical considerations for experimental acquisition. The synthesis of this compound is also briefly considered to anticipate potential impurities that may be observed in the spectrum.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a modifiable benzo[b]thiophene core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[1] Accurate structural characterization is the bedrock of chemical research and development. ¹H NMR spectroscopy stands as one of the most powerful and accessible tools for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.
Theoretical ¹H NMR Spectral Prediction
A proactive analysis of the expected ¹H NMR spectrum can significantly aid in the interpretation of experimental data. The predicted spectrum of this compound is based on the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of substituent effects on the benzo[b]thiophene scaffold.
Molecular Structure and Proton Environments
The structure of this compound presents several distinct proton environments, which will give rise to separate signals in the ¹H NMR spectrum. These can be broadly categorized into the aromatic protons on the benzo[b]thiophene ring system and the aliphatic protons of the bromomethyl group.
Figure 1. Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are derived from data for the parent benzo[b]thiophene (also known as thianaphthene) and the known effects of chloro and bromomethyl substituents.[2][3]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H7 | ~7.90 | d | JH7-H6 ≈ 8.5 | 1H |
| H4 | ~7.85 | d | JH4-H6 ≈ 2.0 | 1H |
| H2 | ~7.50 | s | - | 1H |
| H6 | ~7.40 | dd | JH6-H7 ≈ 8.5, JH6-H4 ≈ 2.0 | 1H |
| -CH₂Br | ~4.75 | s | - | 2H |
Table 1. Predicted ¹H NMR Spectral Data for this compound.
Rationale for Spectral Predictions
-
Aromatic Protons (H2, H4, H6, H7):
-
The protons on the benzene ring (H4, H6, H7) and the thiophene ring (H2) are all in the aromatic region, typically between 7.0 and 8.5 ppm.
-
H7 is expected to be the most downfield of the benzene ring protons due to the deshielding effect of the fused thiophene ring. It will appear as a doublet due to coupling with H6.
-
H4 is ortho to the electron-withdrawing chloro group, which causes a significant downfield shift. It will appear as a doublet due to a small meta-coupling to H6.
-
H6 is coupled to both H7 (ortho coupling) and H4 (meta coupling), resulting in a doublet of doublets.
-
H2 on the thiophene ring is a singlet as it lacks adjacent protons for coupling. Long-range coupling between H2 and H6 has been observed in some benzo[b]thiophenes, which could lead to slight broadening of the singlet.[4]
-
-
Aliphatic Protons (-CH₂Br):
-
The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring system. This shifts their resonance downfield to the region of approximately 4.75 ppm.[5][6] As there are no neighboring protons, this signal will appear as a singlet.
-
Experimental Protocol and Data Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, a standardized experimental protocol is essential.
Sample Preparation
-
Compound Purity: Begin with a sample of this compound that has been purified, preferably by recrystallization or column chromatography, to a purity of at least 98%.[7]
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
Figure 2. A generalized workflow for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Tuning and Shimming: The instrument should be properly tuned to the ¹H frequency and the magnetic field shimmed to ensure homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Data Interpretation and Structural Validation
Analysis of a Representative Spectrum
A careful analysis of the processed ¹H NMR spectrum should confirm the predictions outlined in Table 1. The integration of the signals should correspond to the number of protons in each environment (1H for each aromatic proton and 2H for the methylene protons). The measured coupling constants for the aromatic protons will be key in assigning the specific resonances to H4, H6, and H7.
Consideration of Potential Impurities
The synthesis of this compound often proceeds via the radical bromination of 3-methyl-5-chlorobenzo[b]thiophene using a reagent like N-bromosuccinimide (NBS).[1][8] Potential impurities that could be observed in the ¹H NMR spectrum include:
-
Unreacted Starting Material: 3-methyl-5-chlorobenzo[b]thiophene would show a singlet for the methyl group around 2.5 ppm.
-
Dibrominated Byproduct: The formation of 3-(dibromomethyl)-5-chlorobenzo[b]thiophene would result in a singlet for the methine proton (-CHBr₂) further downfield than the -CH₂Br signal.
-
Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., acetonitrile, n-hexane) may be present.[1]
Advanced NMR Techniques for Unambiguous Assignment
For complex spectra or to provide irrefutable structural proof, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. In the case of this compound, a COSY spectrum would show a cross-peak between H6 and H7, and a weaker cross-peak between H6 and H4, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides an additional layer of structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification and purity assessment. A thorough understanding of the expected chemical shifts, multiplicities, and coupling constants, as detailed in this guide, allows researchers to confidently interpret their experimental data. By following a robust experimental protocol and considering potential impurities, scientists can ensure the quality and integrity of this important synthetic intermediate, thereby supporting the advancement of their research in drug development and materials science.
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13C NMR analysis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Beginning The Search
I've initiated a thorough search for existing 13C NMR data and analyses of 3-(bromomethyl)-5-chlorobenzo[b]thiophene and similar compounds. Simultaneously, I'm delving into the fundamental principles of 13C NMR spectroscopy, with a focus on how halogen and alkyl substituents impact the spectra.
Structuring The Guide
I'm now structuring the technical guide, planning to start by explaining the importance of the molecule and the role of 13C NMR. Following that, I'll detail the relevant 13C NMR principles, including expected chemical shift regions. I'll include a step-by-step experimental protocol, and then present and analyze the spectral data, with peak assignments and justifications.
Broadening The Scope
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An In-depth Technical Guide to the Mass Spectrometry of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Introduction: The Analytical Imperative for a Complex Heterocycle
In the landscape of pharmaceutical research and development, the structural elucidation of complex heterocyclic compounds is a critical step. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, with its reactive bromomethyl group and halogenated benzothiophene core, represents a significant synthetic intermediate. Its chemical structure presents a unique analytical challenge, and a thorough understanding of its behavior under mass spectrometric conditions is paramount for its identification, purity assessment, and the characterization of its downstream products. This guide provides a comprehensive technical overview of the mass spectrometry of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the foundational principles of its ionization and fragmentation, provide detailed experimental protocols, and offer insights into the interpretation of its mass spectral data.
Chemical Profile of this compound
A foundational understanding of the analyte's properties is essential before undertaking its analysis.
| Property | Value |
| Molecular Formula | C₉H₆BrClS |
| Molecular Weight | 261.57 g/mol |
| Appearance | White to light yellow to light orange powder or crystal. |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). |
Ionization Strategies: A Deliberate Choice
The choice of ionization technique is a pivotal decision in mass spectrometry, directly influencing the nature and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed, each offering distinct advantages.
Electron Ionization (EI): The Gold Standard for Fragmentation
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it an invaluable tool for structural elucidation. The high-energy electrons (typically 70 eV) used in EI are more than sufficient to overcome the ionization energy of the organic molecule, resulting in the formation of a molecular ion radical (M⁺•) that is prone to fragmentation. For a molecule like this compound, with its relatively low molecular weight and thermal stability, EI coupled with Gas Chromatography (GC-MS) is the preferred method for detailed structural analysis.
Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Confirmation
In contrast to EI, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. While less informative for detailed structural analysis of this particular molecule, ESI-MS can be a valuable complementary technique, especially when analyzing reaction mixtures or confirming the identity of synthesized material.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the recommended primary technique for the detailed analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) | |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides optimal chromatographic resolution. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | This program allows for the elution of the analyte in a reasonable timeframe while ensuring good peak shape. |
| MS Ion Source | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40-350 | To cover the molecular ion and all expected fragments. |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
The Isotopic Signature: A Tale of Two Halogens
The presence of both bromine and chlorine in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum. This pattern is a powerful diagnostic tool for confirming the presence of these halogens.
-
Bromine's Contribution: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity, separated by 2 m/z units, for any fragment containing a bromine atom (M and M+2).
-
Chlorine's Contribution: Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with different abundances (approximately 75.8% and 24.2%, respectively). This leads to two peaks with an intensity ratio of roughly 3:1, separated by 2 m/z units, for any chlorine-containing fragment (M and M+2).
When both halogens are present in the molecular ion, the resulting isotopic cluster is a combination of these patterns. The molecular ion region will exhibit a complex pattern of peaks at M, M+2, and M+4, with their relative intensities determined by the combined probabilities of the different isotopic combinations.
Fragmentation Analysis: Deciphering the Molecular Breakdown
Under electron ionization, the molecular ion of this compound is expected to undergo a series of predictable fragmentation reactions. The following pathways are proposed based on the established fragmentation of related compounds.
Predicted Fragmentation Pathways
Caption: Predicted fragmentation pathways for this compound under EI-MS.
Key Fragmentation Pathways Explained:
-
Loss of a Bromine Radical (α-cleavage): The C-Br bond is relatively weak and prone to homolytic cleavage. The loss of a bromine radical (•Br) from the molecular ion is a highly favorable process, leading to the formation of a stable carbocation. This will result in a prominent fragment ion at m/z 181 (for ³⁵Cl) and 183 (for ³⁷Cl).
-
Loss of a Bromomethyl Radical: Cleavage of the bond between the benzothiophene ring and the bromomethyl group results in the loss of a •CH₂Br radical. This leads to the formation of the 5-chlorobenzo[b]thiophene radical cation at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl).
-
Loss of a Chlorine Radical: While less favorable than the loss of bromine, the cleavage of the C-Cl bond from the aromatic ring can also occur, leading to a fragment ion at m/z 225 (for ⁷⁹Br) and 227 (for ⁸¹Br).
-
Fragmentation of the Benzothiophene Ring System: The benzothiophene core itself can undergo fragmentation. Common losses include the expulsion of a neutral acetylene (C₂H₂) molecule or a carbon monosulfide (CS) radical, leading to smaller fragment ions.
Predicted Mass Spectrum Data
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment | Notes |
| 260, 262, 264 | [C₉H₆BrClS]⁺• | Molecular ion cluster. The relative intensities will reflect the combined isotopic abundances of Br and Cl. |
| 181, 183 | [C₉H₆ClS]⁺ | Loss of •Br. Expected to be a major fragment. Shows the characteristic 3:1 isotopic pattern for chlorine. |
| 168, 170 | [C₈H₅ClS]⁺• | Loss of •CH₂Br. Shows the characteristic 3:1 isotopic pattern for chlorine. |
| 133 | [C₈H₅S]⁺ | Loss of •Cl from the [C₉H₆ClS]⁺ fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl moiety, though less likely to be a primary fragment here. |
Conclusion: A Roadmap for Confident Analysis
The mass spectrometric analysis of this compound is a multifaceted process that requires a deliberate approach to ionization and a deep understanding of fragmentation principles. By leveraging the power of Electron Ionization to induce characteristic fragmentation and carefully interpreting the unique isotopic patterns arising from the presence of both bromine and chlorine, researchers can confidently identify and characterize this important synthetic intermediate. The protocols and fragmentation pathways detailed in this guide provide a robust framework for the successful mass spectrometric analysis of this compound, empowering scientists in their drug discovery and development endeavors.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.
An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry and materials science, recognized for its versatile pharmacological activities and intriguing electronic properties.[1][2] As a privileged scaffold, its derivatives have been integral to the development of a range of therapeutics, including selective estrogen receptor modulators like Raloxifene and anti-inflammatory agents.[3] The functionalization of the benzo[b]thiophene core allows for the fine-tuning of its biological and physical characteristics. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its physical properties essential for its effective use in research and development.[4] This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
Figure 1: 2D structure of this compound.
Table 1: Key Identifiers of this compound
| Identifier | Value |
| CAS Number | 1198-51-2[5] |
| Molecular Formula | C₉H₆BrClS[5][6] |
| Molecular Weight | 261.57 g/mol [4] |
| IUPAC Name | 3-(bromomethyl)-5-chloro-1-benzothiophene[4] |
| InChI | InChI=1S/C9H6BrClS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2[4] |
| InChI Key | FKQSFVITUNJLCY-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CS2)CBr[4][7] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological environments.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White to light yellow to light orange powder to crystal | [6] |
| Melting Point | 129-131 °C | [4] |
| Boiling Point (Predicted) | 345.5 ± 27.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [7] |
| Purity | >98.0% (GC) | [6] |
Solubility Profile
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (CDCl₃): A commercially available spectrum provides the following data: δ 7.70–7.75 (m, 2H), 7.30–7.44 (m, 2H), 2.56 (s, 3H).[4] Note: The integration of the singlet at 2.56 ppm (3H) is inconsistent with the structure of this compound, which should exhibit a singlet for the CH₂Br protons with an integration of 2H. This discrepancy in the reported data highlights the importance of direct experimental verification.
Expected ¹H NMR Spectral Features: Based on the structure, the following proton signals are expected:
-
A singlet for the bromomethyl protons (-CH₂Br), likely in the range of 4.5-5.0 ppm.
-
A complex multiplet pattern for the aromatic protons on the benzo[b]thiophene ring system, typically between 7.0 and 8.0 ppm.
Expected ¹³C NMR Spectral Features:
-
A signal for the bromomethyl carbon (-CH₂Br), expected to be in the aliphatic region.
-
Multiple signals in the aromatic region corresponding to the nine distinct carbon atoms of the benzo[b]thiophene core. The carbon bearing the chlorine atom and the carbons of the thiophene ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds.[10][11][12]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1200 | C-H in-plane bend | Aromatic |
| ~800-600 | C-H out-of-plane bend | Aromatic |
| ~700-600 | C-S stretch | Thiophene |
| ~1250 | C-Br stretch | Alkyl halide |
| ~800-600 | C-Cl stretch | Aryl halide |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The expected molecular ion peak [M]⁺ for this compound would be observed at m/z 260/262/264, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the bromine atom and the bromomethyl group.
Experimental Protocols for Physical Property Determination
To ensure the accuracy and reliability of the physical property data, standardized experimental protocols are essential. The following sections outline methodologies for determining key physical parameters of solid organic compounds like this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a highly accurate method for determining the melting point and purity of a crystalline solid.[13]
Figure 2: Workflow for Melting Point Determination using DSC.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent sublimation or decomposition during heating.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 150°C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting heat flow versus temperature curve. The area under the peak can be used to calculate the enthalpy of fusion.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[13][14]
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a solid in a liquid.[15]
Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Separation: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter or by centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve.
Conclusion
This technical guide provides a detailed overview of the known physical properties of this compound, a vital building block in synthetic chemistry. While some experimental data, particularly comprehensive spectroscopic analyses, are not yet publicly available, this guide offers a robust framework for its characterization. The provided experimental protocols for determining key physical parameters offer researchers and drug development professionals the necessary tools to rigorously assess this compound for their specific applications. A thorough understanding of these properties is paramount for advancing the use of this and related benzothiophene derivatives in the discovery of new medicines and materials.
References
- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry. [Link]
- Solubility of Things. (n.d.). Benzothiophene.
- ChemBK. (n.d.). benzothiophene.
- The Royal Society of Chemistry. (2012). Supporting information.
- International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects.
- Tao, Y., et al. (2019). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. The Journal of Chemical Thermodynamics, 131, 143-149.
- Piatek, J., et al. (2021).
- Acros Pharmatech. (n.d.). This compound.
- The Good Scents Company. (n.d.). benzothiophene.
- New Journal of Chemistry. (2022). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes.
- Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8).
- SpectraBase. (n.d.). 3-Bromobenzo[b]thiophene.
- Nanoscale. (2018). Thermal conductivity of benzothieno-benzothiophene derivatives at the nanoscale.
- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- National Center for Biotechnology Information. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.
- NIST WebBook. (n.d.). Benzo[b]thiophene, 3-bromo-.
- ResearchGate. (2020). Synthesis, thermal stability, optical and electrochemical properties of halogen terminated azo- benzothiazole mesogen containing smectic side chain liquid crystalline polymers.
- RSC Publishing. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
- NIST WebBook. (n.d.). Thiophene, 3-bromo-.
- NIST WebBook. (n.d.). Thiophene.
- SpectraBase. (n.d.). 3-bromo-2-methylbenzo[b]thiophene-6-carboxylic acid, methyl ester - Optional[FTIR] - Spectrum.
- ResearchGate. (n.d.). Influence of temperature on thiophene (A) and benzothiophene (B) conversion at 30 bar and LHSV = 2h-1.
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A Comprehensive Technical Guide to the Melting Point of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the melting point of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, a critical physicochemical parameter for its application in research and development, particularly within the pharmaceutical industry. Beyond a simple statement of its melting range, this document elucidates the theoretical underpinnings of melting point determination, its significance as a purity indicator, standardized methodologies for its accurate measurement, and a discussion of factors that can influence this value.
Introduction: The Significance of a Sharp Melting Point
In the realm of drug development and materials science, the melting point of a crystalline solid is a fundamental property that provides insights into its identity, purity, and stability.[1][2][3] For a pure, crystalline organic compound, the transition from a solid to a liquid phase occurs over a narrow and reproducible temperature range.[4] This distinct melting range serves as a reliable criterion for quality control in various industries, including pharmaceuticals.[5] A broadened or depressed melting point range is a strong indication of the presence of impurities, a phenomenon known as melting point depression.[1][2][6] Therefore, the accurate determination of the melting point of a compound like this compound is not merely a routine measurement but a critical step in its characterization and quality assessment.
This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[7] Its utility in these applications is contingent on its purity, making the study of its melting point of paramount importance.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1198-51-2 | , , |
| Molecular Formula | C₉H₆BrClS | , , |
| Molecular Weight | 261.57 g/mol | , , |
| Melting Point | 129-133 °C | , |
| Appearance | White to light yellow to light orange powder/crystal | , |
| Purity (by GC) | >98.0% |
Theoretical Framework: Understanding the Melting Phenomenon
The melting of a crystalline solid is a phase transition that occurs when the thermal energy supplied to the substance overcomes the intermolecular forces holding the molecules in a fixed lattice structure.[8] For a pure crystalline solid, this transition is sharp because the molecules are arranged in a regular, repeating pattern, and the energy required to disrupt this lattice is uniform throughout the crystal.[8]
Several factors can influence the melting point of a substance:
-
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, lead to a higher melting point as more energy is required to break these interactions.[9]
-
Molecular Symmetry and Packing: Molecules that can pack efficiently into a crystal lattice tend to have higher melting points due to increased intermolecular interactions.[9][10]
-
Presence of Impurities: Impurities disrupt the regular crystalline lattice, weakening the intermolecular forces and leading to a lower and broader melting point range.[6][9][11] This is a colligative property, meaning it depends on the concentration of the impurity.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own unique melting point.[12] The thermodynamically most stable polymorph will generally have the highest melting point.
Experimental Determination of Melting Point: A Standardized Protocol
The capillary method is the most widely accepted technique for determining the melting point of a crystalline solid and is recognized by major pharmacopeias such as the United States Pharmacopeia (USP).[13][14]
Apparatus
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (thin-walled, closed at one end)
-
Mortar and pestle (for pulverizing the sample)
-
Spatula
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the closed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-4 mm.
-
-
Melting Point Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point of this compound (around 115-120°C).
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to allow for accurate observation of the melting process.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
-
Data Interpretation:
-
A sharp melting range (typically 0.5-2°C) is indicative of a high-purity sample.
-
A broad or depressed melting range suggests the presence of impurities.
-
Diagram of the Melting Point Determination Workflow
Caption: Workflow for the experimental determination of melting point.
Factors Influencing the Melting Point of this compound
The observed melting point of this compound can be influenced by several factors, primarily related to its synthesis and purification.
Synthesis and Potential Impurities
The synthesis of this compound often involves the bromination of 5-chloro-3-methylbenzo[b]thiophene.[7] A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[7]
Caption: Simplified synthesis of this compound.
Potential impurities that could arise from this synthesis and affect the melting point include:
-
Unreacted Starting Material: Residual 5-chloro-3-methylbenzo[b]thiophene.
-
Over-brominated Products: Dibrominated or other polybrominated species.
-
Solvent Residues: Trace amounts of the reaction solvent.
-
By-products from the Initiator: Degradation products of the radical initiator.
The presence of these impurities will lead to a depression and broadening of the observed melting point range. Therefore, efficient purification, often through recrystallization, is crucial to obtain a pure product with a sharp melting point.
Regulatory Context and Quality Control
In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and key intermediates is strictly regulated. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[15][16][17][18] While melting point is a classical and simple technique, it serves as a valuable preliminary indicator of purity that can trigger further analytical investigations using more sophisticated techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify specific impurities.
Safety and Handling
This compound is a brominated organic compound and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general hazards associated with this class of compounds include skin and eye irritation, and potential respiratory tract irritation.[19] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The melting point of this compound, with a reported range of 129-133 °C, is a critical parameter for its identification and quality assessment. A sharp melting range is a strong indicator of high purity, which is essential for its intended applications in drug development and other areas of chemical synthesis. Understanding the theoretical basis of melting point, the standardized methods for its determination, and the potential influence of impurities from its synthesis are all crucial aspects for any researcher or scientist working with this compound. Adherence to established protocols and safety guidelines will ensure the generation of reliable data and the safe handling of this valuable chemical intermediate.
References
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- Criterion of purity | Melting points | Laboratory techniques. (n.d.). Biocyclopedia.
- Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
- Melting Point Determination. (n.d.). Stanford Research Systems.
- Criteria of purity of organic compounds. (2009, April 23). askIITians.
- Why Are Melting Points Used For Drug Purity Validation? (2025, November 5). Chemistry For Everyone.
- What is Melting Point? (n.d.). Mettler Toledo.
- USP 741 Melting Point or Range. (n.d.). Scribd.
- Rinaki, E., & Valsami, G. (2009). An interesting relationship between drug absorption and melting point. PubMed, 20(6), 614-623. [Link]
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Veeprho.
- usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). uspbpep.com.
- What factors affect the melting point of a substance? (n.d.). TutorChase.
- How does crystal structure affect melting point? (2024, September 23). Reddit.
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- Why Is Melting Point Crucial in Large Labs and Research Facilities? (2025, December 5). FLUKE.COM.MM.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PubMed Central.
- Melting point. (n.d.). Wikipedia.
- Why does crystalline solid have a sharp melting point? (2017, June 1). Quora.
- What Factors Affect Melting Point? (2022, March 24). Sciencing.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency (EMA).
- Melting Point Determination / Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- Giani, S., & Towers, N. M. (2019).
- Melting point testing as per USP 741. (2021, June 12). YouTube.
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A Technical Guide to the Solubility of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for quantitative determination, and offer insights into the practical application of this data.
Introduction: The Significance of Solubility in Synthesis and Development
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClS and a molecular weight of approximately 261.57 g/mol .[1] It serves as a critical building block in the synthesis of a variety of pharmaceutical and materials science targets. Understanding its solubility in different organic solvents is paramount for several key reasons:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions are profoundly influenced by the concentration of reactants in the solution phase. Optimal solubility ensures a homogeneous reaction medium, maximizing molecular interactions and leading to improved yields and purity.
-
Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. A solvent that readily dissolves the compound at elevated temperatures but shows poor solubility at lower temperatures is ideal for obtaining high-purity crystalline material.
-
Formulation and Drug Delivery: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical determinant of its bioavailability and the feasibility of different formulation strategies.
This guide will provide the foundational knowledge and practical methodologies to empower researchers to make informed decisions regarding solvent selection for this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure Analysis of this compound:
The structure of this compound incorporates several features that influence its polarity and, consequently, its solubility:
-
Benzo[b]thiophene Core: The fused benzene and thiophene rings create a relatively large, nonpolar aromatic system. The parent compound, benzothiophene, is known to be soluble in nonpolar organic solvents like benzene, xylene, and chloroform, while being insoluble in water.[2]
-
Halogen Substituents: The presence of chlorine and bromine atoms introduces polarity due to their electronegativity. However, their contribution to overall polarity is moderate.
-
Bromomethyl Group: The -CH₂Br group adds a polar component to the molecule.
Based on this analysis, it can be predicted that this compound will exhibit good solubility in a range of organic solvents, from moderately polar to nonpolar. A qualitative report suggests good solubility in ethanol and dimethyl sulfoxide (DMSO).
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive quantitative solubility data in the public domain, this section provides a detailed, self-validating experimental protocol for its determination.
Materials and Equipment
-
This compound (purity >98%)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Selection of organic solvents (HPLC grade):
-
Nonpolar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol (IPA)
-
Experimental Workflow
The following diagram illustrates the workflow for the equilibrium solubility determination method.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 50 mg).
-
Add a known volume of the selected organic solvent (e.g., 2 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.
-
-
Sampling and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Predicted and Experimental Solubility Data
The following table provides a template for recording the experimentally determined solubility data for this compound in a range of organic solvents at 25 °C.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (g/L) | Experimental Solubility (mol/L) |
| Nonpolar | Hexane | 0.1 | Low | ||
| Toluene | 2.4 | Moderate to High | |||
| Moderately Polar Aprotic | Dichloromethane | 3.1 | High | ||
| Ethyl Acetate | 4.4 | High | |||
| Polar Aprotic | Acetone | 5.1 | High | ||
| Acetonitrile | 5.8 | Moderate to High | |||
| Tetrahydrofuran | 4.0 | High | |||
| Dimethylformamide | 6.4 | High | |||
| Dimethyl Sulfoxide | 7.2 | High | |||
| Polar Protic | Methanol | 5.1 | Moderate | ||
| Ethanol | 4.3 | Moderate to High | |||
| Isopropanol | 3.9 | Moderate |
Safety Precautions
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data necessary for optimizing synthetic procedures, purification methods, and formulation development. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results.
References
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- TCI America. (2025, March 2). This compound SDS.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
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Ensuring Reagent Integrity: A Guide to the Stability and Storage of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS No. 1198-51-2) is a pivotal heterocyclic building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive bromomethyl group appended to a chlorobenzothiophene core, makes it an invaluable intermediate in the development of novel pharmaceuticals and advanced materials. However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not stored and handled with the requisite scientific rigor. Loss of purity not only compromises experimental outcomes and yields but can also introduce unforeseen impurities into complex synthetic pathways.
This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. Moving beyond simple procedural lists, we delve into the mechanistic principles behind its degradation and present field-proven protocols for optimal storage, handling, and quality assessment. The objective is to equip researchers, scientists, and drug development professionals with the expertise to preserve the chemical integrity of this critical reagent, ensuring the reliability and reproducibility of their scientific endeavors.
Physicochemical Profile and Inherent Reactivity
Understanding the inherent chemical nature of this compound is fundamental to appreciating its stability challenges. The molecule's reactivity is dominated by the benzylic bromide, a feature that dictates its synthetic utility and its primary degradation pathways.
| Property | Value | Reference |
| CAS Number | 1198-51-2 | |
| Molecular Formula | C₉H₆BrClS | [1][2] |
| Molecular Weight | 261.56 g/mol | [3][4] |
| Appearance | White to light yellow or light orange powder/crystal | [1][4] |
| Melting Point | 129-131 °C | [3] |
| Primary Reactive Center | C-Br bond of the bromomethyl group | [3] |
| Key Hazards | Corrosive, Lachrymator, Causes severe skin burns and eye damage | [5][6] |
The bromomethyl group at the 3-position is analogous to a benzylic bromide. The C-Br bond is polarized and weakened because the adjacent benzothiophene ring system can effectively stabilize the resulting carbocation intermediate that forms upon heterolytic cleavage of the bond. This inherent electronic property makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles, which is the basis for its utility in synthesis.[3] However, this same property is the primary driver of its instability, particularly in the presence of ubiquitous nucleophiles like water.
Factors Influencing Stability and Degradation Pathways
The long-term stability of this compound is contingent on the stringent control of several environmental factors. The principal degradation pathway is hydrolysis, which can be accelerated by temperature and catalyzed by the acidic byproduct it generates.
Key Destabilizing Factors:
-
Moisture (Hydrolysis): This is the most critical factor. The electrophilic methylene carbon is highly susceptible to nucleophilic attack by water. This reaction produces the corresponding alcohol, 3-(hydroxymethyl)-5-chlorobenzo[b]thiophene, and hydrogen bromide (HBr).
-
Temperature: While the compound exhibits good stability at room temperature, elevated temperatures provide the activation energy needed to accelerate the rate of hydrolysis and other potential decomposition reactions.[1]
-
Acidity and Autocatalysis: The generation of HBr from hydrolysis creates an acidic microenvironment. Similar brominated thiophenes are known to undergo acid-catalyzed decomposition, which can lead to the formation of oligomeric or polymeric tars.[6] This autocatalytic cycle, where a degradation product accelerates further degradation, is a significant risk during long-term storage.
-
Incompatible Materials: The compound's electrophilicity makes it reactive toward a range of nucleophiles. Contact with bases, amines, and alcohols should be avoided during storage.[7] Furthermore, as a thiophene derivative, it is incompatible with strong oxidizing agents which can attack the electron-rich sulfur-containing ring.[8]
Primary Degradation Pathway: Hydrolysis and Autocatalysis
The diagram below illustrates the primary mechanism of degradation. The initial hydrolysis event is followed by an acid-catalyzed pathway that can lead to significant sample decomposition.
Caption: The primary degradation pathway via hydrolysis and subsequent autocatalysis.
Recommended Storage and Handling Protocols
To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is mandatory. The core principle is the exclusion of moisture, heat, and light in a non-reactive environment.
Optimal Long-Term Storage Conditions
The following conditions are synthesized from safety data sheets and best practices for analogous reactive intermediates.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Refrigeration significantly slows the kinetics of hydrolysis and other degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway. |
| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap. Store within a secondary, corrosive-resistant container.[5][9] | Prevents leakage and contamination while protecting from light. The secondary container mitigates risks from the corrosive HBr that may form over time. |
| Light | Keep in Dark Place | Protects the compound from potential photolytic decomposition pathways. |
| Stabilization | For long-term archival, consider adding a small amount of a non-reactive acid scavenger (e.g., anhydrous calcium carbonate) to the bottom of the container, without direct mixing. | Neutralizes trace amounts of HBr formed via hydrolysis, preventing the onset of acid-catalyzed autocatalytic decomposition.[6] |
Safe Handling Procedures
Given its hazardous properties, all manipulations must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[5] Ensure gloves are inspected before use and changed frequently.
-
Dispensing: Use tools and spatulas made of non-metallic, non-reactive materials to avoid corrosion and potential catalytic decomposition.
-
Environment: Prevent contact with incompatible materials such as bases, amines, and strong oxidizing agents.[7] Ensure the work area is free of excess moisture.
-
Disposal: Dispose of waste material and contaminated packaging as hazardous chemical waste in accordance with local, state, and federal regulations.
Protocol for Quality Assessment and Stability Testing
Trust in experimental results begins with verifying the integrity of the starting materials. For an aged sample of this compound, a systematic quality check is essential.
Step-by-Step Quality Assessment Workflow
-
Initial Inspection (in fume hood):
-
Visual Check: Carefully observe the material without opening the container. Note any significant color change (e.g., darkening from off-white to brown), which may indicate polymerization.
-
Physical State: Look for clumping, caking, or the appearance of a liquid phase, which suggests significant hydrolysis and HBr formation.
-
Container Integrity: Check for any pressure buildup or corrosion around the cap. If observed, handle with extreme caution and consult with a safety officer.
-
-
Analytical Purity Verification (HPLC Method):
-
Objective: To quantify the parent compound and detect the primary hydrolytic degradant, 3-(hydroxymethyl)-5-chlorobenzo[b]thiophene.
-
Sample Preparation: i. Under an inert atmosphere if possible, accurately weigh ~5 mg of the compound. ii. Dissolve in a Class 1A volumetric flask with HPLC-grade acetonitrile to a final concentration of ~0.5 mg/mL. iii. Sonicate briefly if needed to ensure complete dissolution. iv. Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A starting point could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
High-Quality Sample: The chromatogram should show a single, sharp major peak corresponding to the parent compound. Purity should typically be >98%.[4]
-
Degraded Sample: The chromatogram will show a diminished peak for the parent compound and the emergence of a new, more polar peak (earlier retention time) corresponding to the 3-(hydroxymethyl) derivative. Additional peaks may indicate further decomposition.
-
-
Workflow for Stability Assessment
The following diagram outlines the logical flow for assessing the quality of a stored sample.
Caption: Logical workflow for the quality assessment of stored samples.
Conclusion
This compound is a reactive and highly valuable synthetic intermediate whose utility is directly dependent on its purity. Its primary stability liability is its susceptibility to hydrolysis, a reaction that is accelerated by elevated temperatures and catalyzed by its own acidic byproduct.
Adherence to the storage protocols detailed in this guide—specifically, refrigeration (2-8 °C) under a dry, inert atmosphere and protection from light—is paramount for preserving the compound's integrity. For researchers, implementing a routine quality assessment for aged samples provides a critical validation step, ensuring that this powerful building block contributes to the success, rather than the complication, of their synthetic objectives. By understanding and controlling the factors that govern its stability, the scientific community can continue to leverage this versatile reagent to its full potential in the advancement of chemistry and medicine.
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- This compound. Starshine Chemical. [Link]
- 3-Thenyl Bromide Synthesis. Organic Syntheses. [Link]
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3-(Bromomethyl)-5-chlorobenzo[b]thiophene safety and handling precautions
Authored for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive technical overview of the safety protocols and handling precautions for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS No: 1198-51-2). As a brominated heterocyclic compound, this reagent demands rigorous adherence to safety procedures to mitigate risks associated with its corrosive and toxic properties. This guide synthesizes data from authoritative safety documents to provide a field-proven framework for its safe use in a laboratory setting.
Hazard Profile & Chemical Identity
This compound is a solid organic compound that presents significant health risks upon exposure.[1] The primary dangers are severe skin burns, eye damage, and respiratory irritation.[2][3] Its chemical structure, featuring a bromomethyl group and a chlorinated benzothiophene core, contributes to its reactivity and hazardous nature.
| Identifier | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | 3-(bromomethyl)-5-chloro-1-benzothiophene | [1] |
| CAS Number | 1198-51-2 | [1][4] |
| Molecular Formula | C₉H₆BrClS | [4] |
| Molecular Weight | 261.57 g/mol | [4] |
| Physical Form | Solid | [1] |
GHS Classification and Precautionary Measures
The Globally Harmonized System (GHS) classification for this compound underscores its hazardous potential. The signal word "Danger" is used to indicate the severity of the hazards.[1][2]
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | [2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2][3] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3][5][6] |
Adherence to the following precautionary statements is mandatory:
-
Prevention: P260 (Do not breathe dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/clothing/eye protection/face protection).[2]
-
Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[2][3]
-
Storage: P405 (Store locked up), P406 (Store in corrosive resistant container).[2]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3]
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure. The hierarchy of controls provides a systematic framework for this approach.
Caption: Hierarchy of Controls, prioritizing the most effective safety measures.
3.1 Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of dust or vapors.[3] Workstations must be equipped with readily accessible eyewash stations and safety showers.[3][7]
3.2 Personal Protective Equipment (PPE) Even with robust engineering controls, a comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash potential, a face shield should be worn in addition to goggles.[6]
-
Skin Protection: Chemical-resistant gloves, such as nitrile, must be worn.[8] Always inspect gloves for tears or punctures before use.[6] A lab coat or chemical-resistant apron is required to protect against skin contact.[9]
-
Respiratory Protection: If there is a risk of dust or aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[10]
Standard Operating Procedures for Safe Handling
4.1 Weighing and Transfer
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Confirm that an appropriate spill kit and waste container are readily available.
-
Aliquotting: Conduct all weighing and transfer operations within the fume hood to contain any dust.[3] Use tools like a spatula to minimize dust creation.
-
Container Management: Keep the reagent container tightly closed when not in use.[3]
4.2 Dissolution
-
Solvent Addition: When dissolving the solid, add the solvent to the reagent slowly to control any potential exothermic reactions.
-
Ventilation: Keep the solution within the fume hood throughout the process.
Reactive Safety: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
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Electronic effects of substituents on the benzothiophene core
An In-Depth Technical Guide to the Electronic Effects of Substituents on the Benzothiophene Core
Introduction
Benzothiophene, a heterocyclic aromatic compound featuring a thiophene ring fused to a benzene ring, represents a privileged scaffold in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it a cornerstone in the design of a wide array of functional molecules, including notable pharmaceutical agents like the osteoporosis drug Raloxifene and the asthma medication Zileuton.[2][3][4] The biological and material properties of benzothiophene derivatives are not merely a function of the core itself but are intricately dictated by the electronic landscape of the entire molecule. This landscape is, in turn, meticulously controlled by the nature and position of substituents.
This technical guide offers a deep dive into the electronic effects of substituents on the benzothiophene core. As a senior application scientist, the goal is not just to present data, but to provide a causal understanding of how functional group modifications modulate reactivity, stability, and spectroscopic properties. This document is designed for researchers, medicinal chemists, and materials scientists who seek to rationally design and synthesize novel benzothiophene-based compounds with tailored electronic characteristics for specific applications.
Chapter 1: The Benzothiophene Core: An Electronic Overview
The parent benzo[b]thiophene is a planar, bicyclic system containing ten π-electrons, which confers significant aromatic character.[5] This aromaticity is the foundation of its relative stability.[4] The fusion of the electron-rich thiophene ring with the stable benzene ring creates a unique electronic environment. The sulfur atom, with its lone pair of electrons, plays a crucial role in the π-system, yet its electronegativity also imparts distinct characteristics compared to its carbocyclic analog, naphthalene.
The electron density is not uniformly distributed across the ring system. The thiophene moiety is more electron-rich and thus more susceptible to electrophilic attack than the benzene portion. Theoretical and experimental studies have established that electrophilic substitution preferentially occurs at the C3 position.[5] This regioselectivity is a direct consequence of the stability of the carbocation intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized across the system while preserving the aromaticity of the fused benzene ring, a more stable arrangement than the intermediate formed from attack at the C2 position.
Caption: The numbered structure of the benzo[b]thiophene core.
Chapter 2: The Influence of Substituents: A Positional Analysis
The introduction of substituents dramatically alters the electronic ground state of the benzothiophene core. The magnitude and nature of this perturbation depend on three factors: the intrinsic electron-donating or electron-withdrawing nature of the substituent, its position on the ring system (C2, C3, or C4-C7), and the interplay between inductive and resonance effects.
Electron-Donating Groups (EDGs)
EDGs (e.g., -NH₂, -OH, -OR, -CH₃) increase the electron density of the benzothiophene ring system.
-
Effects on Reactivity : By donating electron density, EDGs activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. This effect is most pronounced when the substituent is on the thiophene ring (C2 or C3) or at positions that can effectively donate into the π-system through resonance (C5, C7). For instance, a hydroxyl group at C5 enhances the rate of electrophilic substitution on the thiophene ring.
-
Effects on Spectroscopic Properties : The introduction of EDGs typically leads to a bathochromic (red) shift in the UV-Vis absorption spectrum.[6] This is due to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is raised in energy by the EDG, narrowing the gap and allowing for the absorption of lower-energy photons. This principle is fundamental in the design of benzothiophene-based dyes and fluorescent probes.[7]
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO₂, -CN, -C(O)R, -SO₂R, -CF₃) decrease the electron density of the benzothiophene ring system.
-
Effects on Reactivity : EWGs deactivate the ring towards electrophilic substitution by reducing its nucleophilicity.[8] Synthesizing certain substituted benzothiophenes can be challenging when strong EWGs are present on the starting materials, often requiring more forcing reaction conditions or alternative synthetic strategies.[8] Conversely, EWGs can facilitate nucleophilic aromatic substitution, a reaction that is generally difficult on the unsubstituted core. Furthermore, oxidation of the thiophenic sulfur to a sulfone (-SO₂-) transforms the group into a powerful EWG, significantly altering the molecule's electronic properties and reactivity.
-
Effects on Spectroscopic Properties : EWGs generally cause a hypsochromic (blue) shift or a more complex change in the UV-Vis spectra, depending on the nature of the electronic transitions. They stabilize both the HOMO and LUMO, but the stabilization of the HOMO is often more pronounced, leading to a widening of the HOMO-LUMO gap.[9] In ¹H NMR spectroscopy, EWGs deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
Summary of Substituent Effects
| Substituent Type | Position | Effect on Reactivity (Electrophilic Attack) | Effect on UV-Vis λmax |
| EDG (-OCH₃, -NH₂) | C2, C3 | Activation | Bathochromic Shift (Red Shift) |
| C4-C7 | Moderate Activation | Bathochromic Shift (Red Shift) | |
| EWG (-NO₂, -CN) | C2, C3 | Deactivation | Hypsochromic Shift (Blue Shift) |
| C4-C7 | Deactivation | Hypsochromic Shift (Blue Shift) |
Chapter 3: Quantitative Correlation: The Hammett Equation
To move beyond qualitative descriptions, Linear Free-Energy Relationships (LFERs), such as the Hammett equation, provide a quantitative framework for understanding substituent effects.[10][11] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) or reaction rate of a substituted species to a reference reaction (K₀) through two parameters:
-
The Substituent Constant (σ) : An empirical value that quantifies the electronic influence (inductive and resonance) of a particular substituent. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
-
The Reaction Constant (ρ) : A measure of a reaction's sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ value signifies acceleration by EDGs (buildup of positive charge).[12]
While originally developed for benzoic acid derivatives, the principles of Hammett analysis are broadly applicable to other aromatic systems, including benzothiophene, with appropriate modifications.[13] Plotting the logarithm of the rate or equilibrium constant for a series of substituted benzothiophenes against the appropriate σ values can yield valuable mechanistic insight. A linear plot confirms that the reaction mechanism is consistent across the series and the slope (ρ) provides a quantitative measure of charge development at the transition state.
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Methodological & Application
Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene from 5-chloro-3-methylbenzo[b]thiophene
Application Note & Protocol: Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound from 5-chloro-3-methylbenzo[b]thiophene. The primary method detailed is a free-radical bromination utilizing N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This application note offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis. The target compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]
Introduction
This compound is a key building block in organic synthesis, particularly for the development of novel therapeutic agents and materials.[1][2] Its bifunctional nature, featuring a reactive bromomethyl group and a modifiable benzothiophene core, allows for diverse subsequent chemical transformations. The synthesis from the readily available 5-chloro-3-methylbenzo[b]thiophene via benzylic bromination is a common and efficient route.
This protocol focuses on the use of N-Bromosuccinimide (NBS), a preferred reagent for selective allylic and benzylic brominations.[3] NBS provides a low, constant concentration of elemental bromine (Br₂), which is crucial for favoring the desired free-radical pathway over competing electrophilic aromatic substitution reactions that can occur with direct use of Br₂.[3]
Reaction Mechanism & Rationale
The conversion of 5-chloro-3-methylbenzo[b]thiophene to this compound proceeds via a free-radical chain mechanism. The key steps are outlined below:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide or AIBN (azobisisobutyronitrile), upon heating or UV irradiation.[4][5] This generates initial radicals.
-
Propagation:
-
The initiator radical abstracts a hydrogen atom from the methyl group of 5-chloro-3-methylbenzo[b]thiophene, forming a resonance-stabilized benzylic radical. The stability of this intermediate is a key driver for the regioselectivity of the reaction.
-
This benzylic radical then reacts with NBS to form the desired product, this compound, and a succinimidyl radical.
-
The succinimidyl radical reacts with HBr (generated in situ) to regenerate a bromine radical, which continues the chain reaction by abstracting a hydrogen from another molecule of the starting material.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The choice of a non-polar solvent, such as carbon tetrachloride or n-heptane, is critical to the success of this reaction.[4][5] These solvents facilitate the radical pathway and minimize ionic side reactions. Recent advancements have favored the use of linear alkanes like n-heptane over carbon tetrachloride due to toxicity and environmental concerns associated with the latter.[5]
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- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Regioselective Bromination of 5-chloro-3-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS)
An Application Guide for Researchers
Abstract
This comprehensive guide details the strategic application of N-Bromosuccinimide (NBS) for the selective bromination of 5-chloro-3-methylbenzo[b]thiophene, a scaffold of interest in medicinal chemistry and materials science. We address the critical challenge of regioselectivity, providing two distinct, validated protocols to direct the bromination to either the benzylic methyl group via a free-radical pathway or to the C2 position of the thiophene ring through an electrophilic aromatic substitution pathway. This document explains the underlying mechanistic principles that govern the reaction outcome, focusing on the decisive role of reaction conditions such as solvent, initiator, and light. By offering detailed experimental procedures, characterization data, and troubleshooting advice, this note serves as an essential resource for researchers aiming to synthesize specific brominated isomers of substituted benzo[b]thiophenes for drug development and advanced material applications.
Introduction: The Significance of Benzo[b]thiophenes
The benzo[b]thiophene core is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds and organic electronic materials. Its rigid, planar structure and electron-rich nature make it an ideal building block for creating molecules that can interact with biological targets or facilitate charge transport. Halogenated derivatives, particularly brominated benzo[b]thiophenes, are highly valuable synthetic intermediates.[1] The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse compound libraries for drug discovery screening or the fine-tuning of electronic properties in materials.[2][3]
The specific substrate, 5-chloro-3-methylbenzo[b]thiophene, presents a fascinating regioselectivity challenge. The molecule possesses two primary sites susceptible to bromination by NBS: the methyl group at the C3 position (a benzylic-like position) and the electron-rich C2 position on the thiophene ring. The ability to selectively functionalize one site over the other is paramount for any targeted synthesis campaign. This guide provides the mechanistic understanding and practical protocols to achieve this control.
Mechanistic Crossroads: Directing the Regiochemical Outcome
N-Bromosuccinimide (NBS) is a uniquely versatile reagent, capable of acting as a source of bromine for both free-radical and electrophilic reactions.[4] The reaction pathway is dictated entirely by the chosen conditions, a concept that we leverage to control the regioselectivity of bromination on the 5-chloro-3-methylbenzo[b]thiophene substrate.
Pathway A: Free-Radical Benzylic Bromination (Wohl-Ziegler Reaction)
To achieve bromination on the C3-methyl group, a free-radical chain reaction is required. This pathway, known as the Wohl-Ziegler reaction, is favored under specific conditions that promote the formation of bromine radicals (Br•).[5]
-
Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis. The resulting initiator radical abstracts a hydrogen atom from the trace amounts of HBr present, generating a bromine radical. This bromine radical then abstracts a hydrogen from the most labile position—the benzylic methyl group—to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, which is present at a very low and steady concentration, to yield the desired product, 3-(bromomethyl)-5-chlorobenzo[b]thiophene, and another bromine radical to propagate the chain.[6][7]
-
Controlling Factors:
-
Solvent: Non-polar solvents like cyclohexane, n-heptane, or (historically) carbon tetrachloride are essential.[8] These solvents disfavor the formation of ionic intermediates required for the electrophilic pathway.
-
Initiators: The presence of a radical initiator (AIBN, BPO) or irradiation with light (e.g., a sunlamp) is mandatory to start the radical chain reaction.[9][10]
-
NBS Role: The key function of NBS is to maintain a very low concentration of Br₂ by reacting with the HBr generated during the propagation step.[6] This prevents the competitive and much faster electrophilic addition of Br₂ to the thiophene ring.
-
Pathway B: Electrophilic Aromatic Substitution
To functionalize the C2 position of the benzo[b]thiophene ring, an electrophilic aromatic substitution (SEAr) mechanism must be favored.
-
Mechanism: In polar solvents, NBS can act as a source for an electrophilic bromine species (Br⁺ or a polarized Br-N bond). The electron-rich thiophene ring, activated by the sulfur atom and the C3-methyl group, attacks the electrophilic bromine. The C2 position is the most electronically activated and sterically accessible site for this attack. A subsequent deprotonation step restores aromaticity and yields the final product, 2-bromo-5-chloro-3-methylbenzo[b]thiophene.[11]
-
Controlling Factors:
-
Solvent: Polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetic acid are used to stabilize the polar intermediates of the electrophilic pathway.[12]
-
Absence of Initiators: The reaction should be run in the dark and without any radical initiators to suppress the competing free-radical pathway.[13]
-
The choice between these two pathways is a clear decision point in the synthetic design.
Protocol 1: Radical Bromination of the C3-Methyl Group
This protocol is designed for the selective synthesis of This compound . It is based on established Wohl-Ziegler reaction conditions adapted for this specific substrate.[8][10][14]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 5-chloro-3-methylbenzo[b]thiophene | 134330-67-1 | 182.66 | 1.83 g (10 mmol, 1.0 eq) | Starting material. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.96 g (11 mmol, 1.1 eq) | Recrystallize from water if purity is uncertain. |
| Benzoyl Peroxide (BPO) | 94-36-0 | 242.23 | 121 mg (0.5 mmol, 0.05 eq) | Radical initiator. Handle with care. |
| Cyclohexane | 110-82-7 | 84.16 | 100 mL | Anhydrous, non-polar solvent. |
| Saturated Sodium Bicarbonate (aq.) | - | - | 50 mL | For quenching. |
| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | - | 50 mL | To remove excess bromine. |
| Brine (Saturated NaCl aq.) | - | - | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying agent. |
Safety Precautions
-
NBS: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE (gloves, safety glasses).
-
Benzoyl Peroxide: Strong oxidizer and potentially explosive when dry or subjected to shock/heat. Use with caution.
-
Cyclohexane: Flammable liquid. Avoid open flames and ensure proper ventilation.
-
General: Conduct the reaction in a well-ventilated fume hood. A blast shield is recommended.
Experimental Workflow
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-3-methylbenzo[b]thiophene (1.83 g, 10 mmol) and cyclohexane (100 mL).
-
Initiation: Attach a reflux condenser and a nitrogen inlet. Add benzoyl peroxide (121 mg, 0.5 mmol). Begin stirring and heat the mixture to reflux (~81 °C) using a heating mantle. Position a 200W incandescent lamp approximately 10-15 cm from the flask to provide light initiation.[8][10]
-
NBS Addition: Once the solution is refluxing steadily, add the N-bromosuccinimide (1.96 g, 11 mmol) in 4-5 small portions over 1 hour. This portion-wise addition helps maintain a low concentration of Br₂.
-
Reaction Monitoring: Allow the reaction to stir at reflux with continued irradiation. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold cyclohexane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL), saturated aqueous sodium thiosulfate (1 x 50 mL), and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Protocol 2: Electrophilic Bromination at the C2 Position
This protocol is designed for the selective synthesis of 2-bromo-5-chloro-3-methylbenzo[b]thiophene .[15] It utilizes conditions that favor electrophilic aromatic substitution.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 5-chloro-3-methylbenzo[b]thiophene | 134330-67-1 | 182.66 | 1.83 g (10 mmol, 1.0 eq) | Starting material. |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.87 g (10.5 mmol, 1.05 eq) | |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 50 mL | Anhydrous, polar aprotic solvent. |
| Deionized Water | - | - | 50 mL | For quenching. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | Drying agent. |
Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask wrapped in aluminum foil to exclude light, dissolve 5-chloro-3-methylbenzo[b]thiophene (1.83 g, 10 mmol) in acetonitrile (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.
-
NBS Addition: Add N-bromosuccinimide (1.87 g, 10.5 mmol) in a single portion to the cold, stirring solution.
-
Reaction: Keep the flask in the ice bath and continue stirring. Monitor the reaction by TLC. The reaction is often complete in 30-60 minutes.
-
Work-up:
-
Quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2-bromo-5-chloro-3-methylbenzo[b]thiophene.
-
Characterization and Validation
The success of the chosen protocol can be validated by analyzing the final product using standard spectroscopic methods. The key differentiator will be the ¹H NMR spectrum.
-
Product 1 (Radical): this compound
-
¹H NMR: Expect to see a characteristic singlet for the bromomethyl (-CH₂Br) protons around δ 4.5-4.8 ppm. The aromatic protons will appear in their respective regions. The C3-methyl singlet from the starting material (around δ 2.5 ppm) will be absent.
-
Mass Spec (EI): M⁺ peak corresponding to C₉H₆BrClS. Isotopic pattern will be complex due to the presence of both Br and Cl.
-
-
Product 2 (Electrophilic): 2-bromo-5-chloro-3-methylbenzo[b]thiophene
-
¹H NMR: Expect to see the singlet for the C3-methyl group protons retained, likely around δ 2.5-2.6 ppm. The C2-proton signal from the starting material will be absent. The aromatic protons will show characteristic shifts.
-
Mass Spec (EI): M⁺ peak corresponding to C₉H₆BrClS.[15] The mass will be identical to Product 1, but the fragmentation pattern may differ. NMR is the definitive tool for differentiation.
-
Summary and Troubleshooting
The choice of reaction conditions is the absolute determinant of the product isomer.
| Parameter | Protocol 1 (Radical) | Protocol 2 (Electrophilic) |
| Target Site | C3-Methyl Group | C2-Position (Thiophene Ring) |
| Product Name | This compound | 2-bromo-5-chloro-3-methylbenzo[b]thiophene |
| Solvent | Non-polar (Cyclohexane) | Polar (Acetonitrile) |
| Initiator | Required (BPO / AIBN / Light) | Excluded (Reaction in dark) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Key ¹H NMR Signal | Singlet ~4.6 ppm (-CH₂Br) | Singlet ~2.5 ppm (-CH₃) |
Troubleshooting Guide:
-
No Reaction:
-
(Protocol 1): The radical initiator may be old or inactive. Ensure use of fresh initiator. Ensure the light source is functional and close enough to the flask.
-
(Protocol 2): The starting material may be insufficiently activated. However, this is unlikely for this substrate. Check NBS purity.
-
-
Mixture of Products: This indicates a lack of selectivity.
-
If Protocol 1 yields the C2-bromo product, the Br₂ concentration may be too high. Ensure slow, portion-wise addition of NBS and that the solvent is strictly non-polar and anhydrous.
-
If Protocol 2 yields the bromomethyl product, radical initiation is occurring. Ensure the reaction is protected from light and that no radical contaminants are present.
-
-
Formation of Dibromo Products: Too much NBS was used. Use closer to 1.0 equivalents of NBS and monitor carefully by TLC to stop the reaction upon consumption of the starting material.
References
- Vertex AI Search. (2024).
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.Source
- Chad's Prep. (n.d.). 10.
- ResearchGate. (n.d.). Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide.Source
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.Source
- ResearchGate. (n.d.).
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide.Source
- Common Organic Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 6-bromo-benzo[b]thiophene-2-carboxylic acid(19075-58-2) 1 h nmr.Source
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).Source
- Chemia. (2022).
- Smolecule. (n.d.). Buy 3-Bromo-2-methylbenzo[b]thiophene.Source
- RSC Publishing. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part I.
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.Source
- Wikipedia. (n.d.). N-Bromosuccinimide.Source
- Molbase. (n.d.). Synthesis of Ethyl 3-bromomethyl-5-chlorobenzo(b)
- PubChem. (n.d.). 2-Bromo-5-chloro-3-methylbenzo(b)thiophene.Source
- WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE.Source
- MDPI. (2024).
- ResearchGate. (n.d.).
- Reddit. (2015).
- National Institutes of Health. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.Source
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- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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- 15. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective Photobromination of 5-Chloro-3-methylbenzo[b]thiophene
Introduction: The Significance of Halogenated Benzo[b]thiophenes in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and clinical drugs.[1] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. The strategic introduction of halogen atoms onto this scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[2] Compounds containing the benzo[b]thiophene moiety have been developed as anti-inflammatory agents, kinase inhibitors, and selective estrogen receptor modulators (SERMs) like Raloxifene.[1]
Specifically, the functionalization of the 3-methyl group provides a critical reactive handle for further molecular elaboration in drug discovery programs. The conversion of the 3-methyl group to a 3-(bromomethyl) group via photobromination is a key synthetic transformation, yielding a versatile intermediate, 3-(bromomethyl)-5-chlorobenzo[b]thiophene, which can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups.[3] This application note provides a detailed, field-proven protocol for the efficient and regioselective photobromination of 5-chloro-3-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) under photochemical conditions.
Reaction Principle: The Wohl-Ziegler Free-Radical Bromination
The selective bromination of the methyl group at the C3 position, a benzylic-like position, is achieved through a free-radical chain reaction known as the Wohl-Ziegler reaction.[4] This method is highly regioselective for allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediate.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): Direct use of molecular bromine (Br₂) can lead to undesirable side reactions, including electrophilic aromatic substitution on the electron-rich benzothiophene ring.[5] NBS serves as a source of a consistent, low concentration of Br₂ in situ. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation cycle, thus minimizing competitive ionic reaction pathways.[6]
-
Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires an initial input of energy to generate the first radicals and initiate the chain reaction. This is accomplished either through photochemical cleavage of the Br-Br bond of the in situ generated bromine or, more commonly and efficiently, by the thermal or photochemical decomposition of a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[4]
-
Light Source (Photochemical Initiation): Irradiation with a suitable light source (e.g., a tungsten lamp) provides the energy for the homolytic cleavage of the initiator and/or the N-Br bond of NBS, generating the initial bromine radicals necessary to start the chain reaction.[7] This allows the reaction to proceed at a controlled rate and often at lower temperatures than thermal initiation alone.
-
Solvent Selection (Safety and Efficacy): Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness. However, due to its toxicity and environmental impact, it has been largely replaced. Non-polar, inert solvents like n-heptane or cyclohexane are excellent, safer alternatives that do not react with the radical intermediates.[7] Acetonitrile can also be used effectively.
Proposed Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.
Caption: Free-radical mechanism of the Wohl-Ziegler photobromination.
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of the 7-chloro isomer and is optimized for safety and efficiency.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 5-Chloro-3-methylbenzo[b]thiophene | >98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent Grade, >99% | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | Reagent Grade | Sigma-Aldrich |
| n-Heptane | Anhydrous, >99% | Sigma-Aldrich |
| Petroleum Ether (40-60 °C) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| Round-bottom flask (e.g., 250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with hotplate | - | - |
| Inert gas line (Nitrogen or Argon) | - | - |
| 150-200W Tungsten flood lamp | - | - |
| Standard laboratory glassware | - | - |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizer. It can cause severe skin and eye irritation. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive if heated or subjected to shock. It is typically supplied wetted with water to reduce the hazard. Handle with care and avoid friction or grinding.
-
n-Heptane: n-Heptane is a flammable liquid. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Photochemical Hazard: The light source can become very hot. Position it a safe distance from flammable materials and ensure the apparatus is securely clamped.
-
General: This reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric oxygen and moisture.
Step-by-Step Methodology
Caption: Experimental workflow for photobromination.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). Position a 150-200W tungsten lamp approximately 10-15 cm from the flask.
-
Reagent Addition: To the flask, add 5-chloro-3-methylbenzo[b]thiophene (1.0 eq). Add anhydrous n-heptane (approx. 8-10 mL per gram of starting material). Begin stirring and add the radical initiator, benzoyl peroxide (0.05 eq).[7]
-
Reaction Initiation: Heat the mixture to a gentle reflux (approx. 98 °C for n-heptane). Once refluxing, turn on the tungsten lamp to irradiate the flask.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) to the reaction mixture in small portions over 30-60 minutes.[7] Adding NBS portion-wise helps to control the reaction rate and maintain a low concentration of bromine.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The solid succinimide byproduct, which is less dense than n-heptane, will float to the surface as the reaction proceeds. The reaction is typically complete within 4-6 hours.[7]
-
Workup: Once the starting material is consumed, turn off the heat and light source and allow the mixture to cool to room temperature.
-
Isolation: Filter the reaction mixture to remove the insoluble succinimide. Wash the collected solid with a small amount of cold n-heptane.
-
Concentration: Concentrate the combined filtrate under reduced pressure until precipitation of the product is observed.
-
Purification: Cool the concentrated solution in an ice bath and allow it to stand for 3-5 hours to complete crystallization.[7] Collect the solid product by vacuum filtration. Wash the filter cake with cold petroleum ether to remove any remaining impurities.
-
Drying: Dry the purified white to off-white solid product under vacuum.
Characterization and Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₉H₆BrClS |
| Molecular Weight | 261.57 g/mol [3] |
| Appearance | White to light yellow solid |
| Melting Point | 129-131 °C[3] |
| Purity (by GC) | >98% |
| TLC (Hexane) | R_f ≈ 0.65[3] |
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-8.0 ppm (m, 2H): Aromatic protons on the benzo portion of the ring system.
-
δ ~7.3-7.5 ppm (m, 2H): Aromatic proton and the proton at the C2 position.
-
δ ~4.6-4.8 ppm (s, 2H): Singlet corresponding to the two protons of the newly formed bromomethyl (-CH₂Br) group. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent bromine atom.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~130-140 ppm: Quaternary and protonated carbons of the aromatic and heterocyclic rings.
-
δ ~120-130 ppm: Aromatic CH carbons.
-
δ ~30-35 ppm: Carbon of the bromomethyl (-CH₂Br) group.
-
-
Mass Spectrometry (EI-MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1). This will result in a cluster of peaks around m/z 260, 262, and 264.
-
A prominent fragment will be the [M-Br]⁺ ion (loss of the bromine radical), which would correspond to the stable benzylic carbocation.
-
Troubleshooting and Field Insights
-
Incomplete Reaction: If the reaction stalls, ensure the light source is functional and positioned correctly. A small additional portion of the radical initiator can be added. Ensure the NBS used is of high purity and has been stored correctly, as decomposition can occur.
-
Low Yield: Low yields can result from overheating, leading to decomposition, or from an inefficient workup. Ensure the crystallization step is allowed sufficient time at a low temperature.
-
Formation of Side Products: The primary side product is typically the result of over-bromination (dibromination of the methyl group). This can be minimized by the slow, portion-wise addition of NBS and ensuring the stoichiometry does not exceed 1.05-1.1 equivalents. Ring bromination is generally not observed under these free-radical conditions.
-
Purification: If the product is not sufficiently pure after crystallization, silica gel column chromatography using a non-polar eluent system (e.g., hexanes or a hexane/dichloromethane gradient) is an effective secondary purification method.
Conclusion
This application note details a robust and reliable protocol for the photobromination of 5-chloro-3-methylbenzo[b]thiophene. By leveraging the principles of the Wohl-Ziegler reaction and employing modern, safer solvent choices, this method provides high yields of the desired 3-(bromomethyl) intermediate. The detailed mechanistic insights and practical troubleshooting tips ensure that researchers can confidently apply this key transformation in the synthesis of complex molecules for drug discovery and materials science.
References
- MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- National Institutes of Health (NIH). (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens.
- Acros Pharmatech. This compound.
- Organic Chemistry Portal. Benzothiophene synthesis.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Organic Chemistry Portal. Wohl-Ziegler Reaction.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- ACS Publications. (2020). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
- WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE.
- Wikipedia. Wohl–Ziegler bromination.
- Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase.
- Chemistry Steps. Benzylic Bromination.
- YouTube. (2021). NBS: Radical Bromination.
- MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
- ResearchGate. Synthesis of 5-carboxybenzo[b]thiophene (compound 3) from....
- Royal Society of Chemistry. Supporting information - 1,3,5-tris(Bromomethyl)benzene (1e).
- Wikipedia. N-Bromosuccinimide.
- ResearchGate. (2017). (PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Wiley-VCH. (2007). Supporting Information - 1H NMR/13C NMR/H-H COSY/HSQC spectra.
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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 3-(bromomethyl)-5-chlorobenzo[b]thiophene. As a bifunctional molecule, it presents unique opportunities for selective carbon-carbon bond formation, a cornerstone in the synthesis of novel compounds for pharmaceutical and materials science applications. This document moves beyond a simple recitation of steps to explain the underlying principles governing catalyst selection and reaction design, empowering researchers to not only replicate but also innovate.
The Synthetic Challenge and Opportunity of a Bifunctional Substrate
The subject of this guide, this compound, is a versatile building block. The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The strategic placement of a chloro-substituent on the aromatic ring and a bromomethyl group on the thiophene ring opens avenues for sequential, site-selective functionalization.
However, this very bifunctionality presents a significant synthetic challenge: achieving chemoselectivity. Both the aryl chloride and the benzylic bromide are susceptible to palladium-catalyzed cross-coupling. The general order of reactivity for organic halides in Suzuki couplings is I > Br > Cl.[2] This would suggest that the benzylic bromide is more reactive than the aryl chloride. This guide will provide protocols and the scientific rationale for selectively targeting either the C-Cl or the C-Br bond.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. The reaction typically involves an organoboron species (like a boronic acid), an organic halide, a palladium catalyst, and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The choice of palladium catalyst and, critically, the associated ligands, can dramatically influence the efficiency and selectivity of this cycle, particularly with challenging substrates like this compound.
Catalyst and Ligand Selection: The Key to Chemoselectivity
Achieving selective coupling at either the C-Cl or C-Br bond requires careful consideration of the palladium catalyst and its coordinating ligands.
For Selective Coupling at the 5-Chloro Position:
Aryl chlorides are notoriously less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[4] To achieve selective coupling at the 5-chloro position, a highly active catalyst system is required that can facilitate the oxidative addition of the C-Cl bond while minimizing reactivity at the more labile C-Br bond of the bromomethyl group.
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for activating aryl chlorides.[5] These ligands stabilize the monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, and accelerate the rate of oxidative addition.[6]
-
Biaryl Phosphines: Ligands such as SPhos (L7 in some literature) and XPhos are particularly effective for the coupling of unactivated aryl chlorides at low catalyst loadings.[6]
-
N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands have also proven effective for the Suzuki coupling of aryl chlorides.[7]
-
For Selective Coupling at the 3-(Bromomethyl) Position:
The benzylic C-Br bond is generally more reactive than the aryl C-Cl bond. Therefore, achieving selectivity for the bromomethyl group can be accomplished with less active catalyst systems that are not capable of efficiently activating the C-Cl bond.
-
Palladium Precursors: Palladium(II) chloride (PdCl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[8]
-
Ligands: Less sterically demanding and less electron-rich phosphine ligands, such as triphenylphosphine (PPh₃), are often sufficient for the coupling of benzylic bromides.
Experimental Protocols
The following protocols are designed as a starting point for the selective Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki Coupling at the 5-Chloro Position
This protocol is designed to favor the coupling of an arylboronic acid at the less reactive 5-chloro position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add K₃PO₄ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) and the anhydrous, degassed solvent (5 mL).
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(bromomethyl)-5-arylbenzo[b]thiophene.
Protocol 2: Selective Suzuki Coupling at the 3-(Bromomethyl) Position
This protocol is designed to favor the coupling of an arylboronic acid at the more reactive 3-(bromomethyl) position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Solvent system (e.g., Acetone/water (3:1) or DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in the chosen solvent system (4 mL).
-
Addition of Base: Add K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add PdCl₂ (0.02 mmol, 2 mol%) or Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 3-(arylmethyl)-5-chlorobenzo[b]thiophene.
Data Presentation: Catalyst System Comparison
The following table summarizes typical catalyst systems for Suzuki-Miyaura couplings of challenging substrates, providing a basis for optimization.
| Catalyst System | Target Halide | Typical Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ / SPhos | Aryl-Cl | Biaryl Phosphine | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | [6][9] |
| Pd₂(dba)₃ / PCy₃ | Aryl-Cl | Trialkylphosphine | K₃PO₄ | THF | Room Temp - 80 | [10] |
| PdCl₂ / PPh₃ | Benzyl-Br | Triarylphosphine | K₂CO₃, Cs₂CO₃ | Acetone/H₂O, DMF | Room Temp - 90 | [8][11] |
| Pd(PPh₃)₄ | Benzyl-Br | - | K₂CO₃ | Dioxane/H₂O | 90 | [11] |
Trustworthiness and Validation
The protocols provided are based on established principles of palladium catalysis and successful applications in similar systems.[11] It is crucial to note that reaction outcomes can be sensitive to the purity of reagents and solvents, as well as the efficiency of degassing. For validation, it is recommended to perform small-scale test reactions to determine the optimal conditions for a specific arylboronic acid partner. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and regioselectivity of the coupling.
Conclusion
The selective functionalization of this compound via palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the synthesis of novel, complex molecules. By understanding the principles of catalyst and ligand selection, researchers can control the chemoselectivity of the reaction to target either the aryl chloride or the benzylic bromide. The protocols and insights provided in this guide serve as a robust starting point for further exploration and innovation in the fields of medicinal chemistry and materials science.
References
- Ruiz-Caro, J., & Raphael, C. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- A Review on Palladium C
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Bandgar, B. P., et al. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. Tetrahedron Letters, 45(37), 6959-6962.
- Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Khan, K. M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 59.
- Aliyeva, G., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446.
- Palladium Catalysts for Cross-Coupling Reaction - MDPI. (n.d.).
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. (n.d.).
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Ashcroft, B., & Fussell, S. J. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(28), 7593-7604.
- Khan, K. M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 10, 59.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. (n.d.).
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcaniz
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 49.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. (n.d.).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (n.d.).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene with Amines
Introduction: The Strategic Importance of Benzo[b]thiophene Scaffolds in Medicinal Chemistry
The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural foundation of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4] The functionalization of the benzo[b]thiophene ring system is therefore a critical endeavor in the discovery of novel therapeutic agents.[2]
This application note provides a detailed guide to the nucleophilic substitution reactions of 3-(bromomethyl)-5-chlorobenzo[b]thiophene with various amines. The bromomethyl group at the 3-position serves as a highly reactive electrophilic site, readily undergoing substitution with a diverse range of nucleophiles.[5] This reactivity profile makes it an invaluable intermediate for the synthesis of a library of 3-(aminomethyl)-5-chlorobenzo[b]thiophene derivatives, which are of significant interest in drug development programs.[5][6]
We will delve into the mechanistic underpinnings of this transformation, provide a robust and reproducible experimental protocol, and discuss the expected outcomes with a variety of amine nucleophiles. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Mechanistic Insights: A Duality of Pathways
The reaction of this compound, a benzylic-type halide, with amines can proceed through either an S(_N)1 or S(_N)2 mechanism, or concurrently through both.[7][8][9] The operative pathway is predominantly influenced by the nature of the amine nucleophile, the solvent, and the reaction temperature.
-
S(_N)2 Pathway: This bimolecular nucleophilic substitution is favored by strong, unhindered nucleophiles (e.g., primary and secondary amines) and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[8][10] The reaction proceeds via a backside attack of the amine on the electrophilic carbon of the bromomethyl group, leading to an inversion of stereochemistry if a chiral center were present.
-
S(_N)1 Pathway: This unimolecular nucleophilic substitution becomes more significant with weaker nucleophiles (e.g., tertiary amines, hindered amines) and in polar protic solvents (e.g., ethanol, water) that can stabilize the intermediate carbocation.[7][8][9] The rate-determining step is the formation of a resonance-stabilized benzylic carbocation at the 3-position of the benzo[b]thiophene ring.
For the majority of primary and secondary amines, the S(_N)2 pathway is expected to be the major contributor to product formation, offering good control over the reaction and predictable outcomes.
General Reaction Scheme
Caption: General scheme for the nucleophilic substitution reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the reaction of this compound with a representative primary amine, benzylamine. This protocol can be adapted for other primary and secondary amines with minor modifications.
Materials:
-
This compound (MW: 261.57 g/mol )[5]
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
This compound is a corrosive and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12]
-
DMF is a skin and respiratory irritant. Handle with care in a fume hood.
-
Amines can be corrosive and have strong odors. Handle in a fume hood.
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of 3-(aminomethyl) derivatives.
Detailed Steps:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.
-
Stir the suspension at room temperature and add the desired amine (1.1 equivalents) dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by pouring the mixture into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(aminomethyl)-5-chlorobenzo[b]thiophene derivative.
Expert Insights and Troubleshooting
-
Choice of Base: Potassium carbonate is a mild and effective base for scavenging the HBr generated during the reaction. Triethylamine (Et₃N) can also be used, particularly if the amine nucleophile is used as its hydrochloride salt.
-
Solvent Selection: DMF is an excellent solvent for this reaction as it is polar aprotic and dissolves both the starting material and the amine. Acetonitrile is another suitable alternative.
-
Reaction Monitoring: The starting material, this compound, is UV active and can be easily visualized on a TLC plate under a UV lamp. The product, being an amine, may require staining (e.g., with ninhydrin or potassium permanganate) for visualization, depending on its structure.
-
Purification: The polarity of the final product will vary depending on the amine used. A gradient elution during column chromatography is recommended to ensure good separation.
-
Side Reactions: Over-alkylation of primary amines to form the tertiary amine can occur, especially if an excess of the starting material is used or at elevated temperatures. Using a slight excess of the amine can help to minimize this. For secondary amines, this is not a concern.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected outcomes for the reaction of this compound with a selection of primary and secondary amines under the conditions described in the protocol.
| Amine Nucleophile | Product Structure | Expected Yield (%) | Reaction Time (h) | Notes |
| Benzylamine | 3-((Benzylamino)methyl)-5-chlorobenzo[b]thiophene | 85-95% | 2-4 | Clean reaction, product easily purified. |
| Morpholine | 4-((5-Chlorobenzo[b]thiophen-3-yl)methyl)morpholine | 90-98% | 1-3 | Fast and clean reaction. |
| Piperidine | 1-((5-Chlorobenzo[b]thiophen-3-yl)methyl)piperidine | 90-98% | 1-3 | Very reactive nucleophile. |
| Aniline | N-((5-Chlorobenzo[b]thiophen-3-yl)methyl)aniline | 60-75% | 6-12 | Slower reaction due to lower nucleophilicity of aniline. May require gentle heating. |
| Diethylamine | N-((5-Chlorobenzo[b]thiophen-3-yl)methyl)-N-ethylamine | 80-90% | 3-5 | Good reactivity. |
Note: Yields are estimates and may vary depending on the specific reaction conditions and purification efficiency.
Conclusion
The nucleophilic substitution of this compound with amines is a robust and versatile method for the synthesis of a diverse array of 3-(aminomethyl) derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, and the protocols and insights provided herein should serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the benzo[b]thiophene scaffold.
References
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- An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory.
- Concurrent SN1 and SN2 reactions in the benzylation of pyridines.
- Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymeriz
- An overview of benzo [b] thiophene-based medicinal chemistry.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] 3-(Bromomethyl)-5-chlorobenzo[b]thiophene emerges as a pivotal and highly versatile starting material in medicinal chemistry. Its strategic importance lies in the highly reactive bromomethyl group at the C3 position, which serves as a potent electrophilic site for nucleophilic substitution reactions.[5][6] This reactivity allows for the facile introduction of the benzothiophene core into a diverse array of molecules, primarily through the formation of stable ether (C-O) and amine (C-N) linkages. This guide provides an in-depth exploration of the synthetic utility of this intermediate, presenting detailed, field-proven protocols for O-alkylation and N-alkylation reactions—cornerstone transformations for constructing advanced pharmaceutical intermediates.
Core Concepts: Reactivity and Synthetic Strategy
The synthetic utility of this compound is dominated by the chemical behavior of the bromomethyl group. The carbon atom of the CH₂Br group is analogous to a benzylic carbon, making it exceptionally susceptible to SN2 (bimolecular nucleophilic substitution) reactions.[7]
Causality of Reactivity:
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.
-
Electrophilic Carbon: The high electronegativity of bromine creates a significant partial positive charge on the adjacent carbon, rendering it highly electrophilic.
-
Steric Accessibility: The primary nature of the carbon atom minimizes steric hindrance, allowing for easy access by incoming nucleophiles.
This inherent reactivity profile makes it an ideal substrate for coupling with a wide range of nucleophiles, particularly heteroatomic nucleophiles such as alcohols, phenols, and amines, to forge key structural motifs found in advanced drug candidates.
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is paramount for safe and effective handling.
| Property | Value | Reference |
| CAS Number | 1198-51-2 | [5][8] |
| Molecular Formula | C₉H₆BrClS | [5][9] |
| Molecular Weight | 261.57 g/mol | [5][9] |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 129-131 °C | [5][8] |
| Storage | Store in a cool, dry, well-ventilated area (0-10°C recommended). Keep away from incompatible substances. | [8][10] |
| Safety | Irritating to eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection. Handle in a fume hood. | [10] |
Primary Synthetic Pathways
The two predominant applications for this intermediate involve coupling with oxygen or nitrogen nucleophiles to build molecular complexity.
Application Protocol 1: O-Alkylation for Antifungal Intermediates
Objective: To synthesize an ether-linked intermediate analogous to the antifungal agent Sertaconazole via O-alkylation of a secondary alcohol. Sertaconazole itself is the 7-chloro isomer, but this protocol details the synthesis of the 5-chloro positional isomer, a common strategy in drug discovery to explore structure-activity relationships (SAR).[11][12]
Underlying Principle: The Williamson ether synthesis. A base is used to deprotonate the hydroxyl group of the alcohol, forming a more potent nucleophile (an alkoxide). This alkoxide then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the desired ether linkage.
Experimental Protocol: Synthesis of 1-({5-chlorobenzo[b]thiophen-3-yl}methyl)-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole
Materials & Reagents:
| Reagent | CAS Number | Molar Mass |
| This compound | 1198-51-2 | 261.57 |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 67085-11-4 | 271.12 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Tetrabutylammonium Chloride (TBAC) | 1112-67-0 | 277.92 |
| Toluene | 108-88-3 | 92.14 |
| Ethyl Acetate (for TLC) | 141-78-6 | 88.11 |
| Hexane (for TLC) | 110-54-3 | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (5.42 g, 20.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add toluene (100 mL), powdered sodium hydroxide (1.20 g, 30.0 mmol, 1.5 eq), and tetrabutylammonium chloride (0.56 g, 2.0 mmol, 0.1 eq).
-
Causality: Toluene is a suitable non-reactive solvent. NaOH is the base for deprotonation. TBAC is a phase-transfer catalyst, which is essential for facilitating the reaction between the aqueous/solid base and the organic-soluble alcohol, enhancing the rate of alkoxide formation.[13]
-
-
Alkoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Addition of Electrophile: Add this compound (5.23 g, 20.0 mmol, 1.0 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexane as the eluent. The disappearance of the starting bromomethyl compound (Rf ≈ 0.65) and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up: After completion, cool the mixture to room temperature. Carefully add deionized water (50 mL) to quench the reaction and dissolve the sodium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2x 30 mL).
-
Purification: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the resulting residue by recrystallization from an ethanol/heptane mixture or by flash column chromatography on silica gel to obtain the pure ether product.
Application Protocol 2: N-Alkylation for Tertiary Amine Synthesis
Objective: To synthesize a tertiary amine by forming a C-N bond, a common strategy for incorporating the benzothiophene moiety into bioactive scaffolds.
Underlying Principle: This is a direct SN2 alkylation of a secondary amine. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) formed during the reaction. Without a base, the HBr would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby halting the reaction.[14][15] Using a base like potassium carbonate ensures the amine remains in its free, nucleophilic state.
Experimental Protocol: Synthesis of 5-Chloro-3-({piperdin-1-yl}methyl)benzo[b]thiophene
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- 12. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Benzothiophene Core - A Privileged Scaffold in Modern Fungicide Design
The benzothiophene moiety represents a cornerstone in the development of contemporary agrochemicals, particularly fungicides. Its rigid, bicyclic structure provides a robust scaffold that can be strategically functionalized to interact with specific biological targets in plant pathogens. Among the various benzothiophene-based synthons, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene has emerged as a highly valuable and versatile intermediate. The presence of a reactive bromomethyl group at the 3-position allows for facile introduction of the benzothiophene core into larger molecular frameworks via nucleophilic substitution reactions. The chlorine atom at the 5-position can also be utilized for further structural modifications or can contribute to the overall electronic properties and biological activity of the final product.
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of novel agrochemicals, with a particular focus on the development of strobilurin-type fungicides. The protocols and discussions herein are designed to provide both the theoretical underpinning and practical guidance necessary for researchers in the field.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 1198-51-2 | [1] |
| Molecular Formula | C₉H₆BrClS | [1] |
| Molecular Weight | 261.57 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |
Synthetic Application: Development of Novel Benzothiophene-Substituted Strobilurin Analogues
Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. The synthesis of novel strobilurin analogues is a continuous effort to overcome resistance and improve the activity spectrum. This compound serves as an excellent starting material for creating such analogues, where the benzothiophene moiety can enhance the stability and biological efficacy of the molecule.[2]
Reaction Principle: Nucleophilic Substitution for Ether Linkage Formation
The core of the synthetic strategy involves a nucleophilic substitution reaction. The highly reactive bromomethyl group of this compound is susceptible to attack by a nucleophile, in this case, a phenoxide. This reaction forms a stable ether linkage, connecting the benzothiophene scaffold to the pharmacophore of the strobilurin analogue.
Experimental Workflow Diagram
Sources
Preparation of Bioactive Benzothiophene Derivatives: Application Notes and Protocols
Abstract
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its structural resemblance to endogenous molecules like tryptophan, combined with its unique electronic and lipophilic properties, makes it a "privileged structure" for designing bioactive agents.[2][3] This guide provides an in-depth exploration of key synthetic strategies for constructing the benzothiophene core and its derivatives. We will delve into the mechanistic underpinnings of classical methods, such as the Fiesselmann and Gewald syntheses, and contrast them with modern, versatile transition-metal-catalyzed cross-coupling reactions. Detailed, field-tested protocols for the synthesis of key bioactive molecules, including the selective estrogen receptor modulator (SERM) Raloxifene, are provided to bridge theory with practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of benzothiophene chemistry.
The Benzothiophene Scaffold: A Cornerstone of Modern Drug Discovery
Benzothiophene, a bicyclic aromatic compound formed by the fusion of a benzene ring and a thiophene ring, is a versatile pharmacophore.[1][4] The electron-rich sulfur atom and the planar structure of the ring system are crucial for its interaction with various biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking.[3][5] This structural feature has been successfully exploited to develop drugs with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][7]
Notable examples of drugs built upon this scaffold include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[8]
-
Sertaconazole: An imidazole antifungal agent that, uniquely, contains a benzothiophene ring, which contributes to its potent fungicidal activity.[9][10]
-
Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma.[1]
The therapeutic success of these molecules underscores the importance of robust and flexible synthetic methodologies to access diverse benzothiophene derivatives for screening and optimization in drug discovery programs.
Strategic Approaches to Benzothiophene Synthesis
The construction of the benzothiophene core can be achieved through various synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Classical Cyclization Strategies
Fiesselmann Thiophene Synthesis
Developed in the 1950s, the Fiesselmann synthesis is a reliable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11] The reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.[12][13]
Mechanism Rationale: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne (Michael addition).[11][14] A subsequent intramolecular cyclization, followed by elimination, yields the final substituted thiophene. The choice of a relatively weak base is crucial to favor the initial Michael addition over other potential side reactions.
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// Edges start -> step1 [label="Base (e.g., NaOEt)"]; step1 -> step2; step2 -> intermediate1; intermediate1 -> step3; step3 -> intermediate2; intermediate2 -> step4; step4 -> product; }
Caption: Workflow of the Fiesselmann Thiophene Synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful, one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[15][16] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[17]
Mechanism Rationale: The reaction sequence begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[15] The base not only catalyzes this initial step but also activates the elemental sulfur. The activated sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[12] This method is highly valued for its operational simplicity and the ready availability of the starting materials.[18]
Modern Transition-Metal-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and benzothiophenes are no exception.[19] These methods offer exceptional control over regioselectivity and functional group tolerance, allowing for the late-stage modification of the benzothiophene scaffold.[6][20]
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction of a halo-benzothiophene (typically bromo- or iodo-) with a boronic acid or ester to form a C-C bond.[21] This is widely used to introduce aryl or heteroaryl substituents.
-
Heck Coupling: Reaction of a halo-benzothiophene with an alkene to form a C-C bond, yielding vinyl-substituted benzothiophenes.
-
Sonogashira Coupling: Coupling of a halo-benzothiophene with a terminal alkyne to produce alkynyl-benzothiophenes.
-
C-H Activation/Arylation: More advanced methods involve the direct coupling of a C-H bond on the benzothiophene ring with an aryl partner, avoiding the need for pre-functionalized starting materials.[21][22]
Rationale for Use: The choice of a palladium catalyst and ligand system is critical for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle. These methods are indispensable for creating libraries of analogs for structure-activity relationship (SAR) studies.[23]
// Nodes start [label="Halo-Benzothiophene +\nOrganoboron Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_cycle [shape=ellipse, label="Pd(0) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Oxidative\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)-X\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Transmetalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_intermediate2 [label="Ar-Pd(II)-Ar'\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Reductive\nElimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Substituted\nBenzothiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; cat_cycle -> step1; step1 -> pd_intermediate; pd_intermediate -> step2 [label="Base"]; step2 -> pd_intermediate2; pd_intermediate2 -> step3; step3 -> product; step3 -> cat_cycle [label="Regeneration"]; }
Caption: Generalized Catalytic Cycle for a Suzuki Cross-Coupling Reaction.
Application Notes & Protocols: Synthesis of Bioactive Derivatives
This section provides detailed protocols for the synthesis of key bioactive benzothiophene molecules. These protocols are designed to be self-validating, with clear steps for purification and characterization.
Protocol 1: Synthesis of Raloxifene Hydrochloride
Raloxifene is a cornerstone benzothiophene-based SERM. Its synthesis involves a multi-step sequence culminating in a key Friedel-Crafts acylation followed by demethylation.[24] This protocol is adapted from an improved, industrially viable synthesis.[25]
Objective: To synthesize Raloxifene Hydrochloride (1) from key intermediates.
Overall Reaction Scheme: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene + 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride -> Intermediate -> Raloxifene
Step A: Friedel-Crafts Acylation
-
Reagent Preparation: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL), add pyridine (0.5 mL). Under an argon atmosphere, add thionyl chloride (23.8 g, 0.20 mol) dropwise at 25-35°C. Heat the mixture to 40-45°C and stir for 2 hours.[24]
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, necessary for the subsequent acylation. Pyridine acts as a catalyst. The reaction is run under inert gas to prevent hydrolysis of the acid chloride.
-
-
Acylation Reaction: Remove excess thionyl chloride and solvent under vacuum. Dissolve the resulting crude acid chloride in methylene dichloride (150 mL) and cool to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol).[24]
-
Lewis Acid Addition: Add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature below 10°C. Allow the mixture to warm to 30°C and stir for 2 hours.[24]
-
Causality: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the acid chloride, activating it towards electrophilic aromatic substitution on the electron-rich benzothiophene ring. The reaction is highly exothermic and requires careful temperature control.
-
Step B: Demethylation and Salt Formation
-
Demethylation: To the reaction mixture from Step A, add decanethiol (28.0 g, 0.16 mol) and stir for 2 hours at 25-35°C.[24]
-
Causality: The methoxy groups on the benzothiophene core are cleaved (demethylated) by the thiol in the presence of AlCl₃ to reveal the free hydroxyl groups characteristic of Raloxifene. Odorless long-chain thiols like decanethiol are preferred for industrial applications over foul-smelling alternatives like ethanethiol.[24]
-
-
Workup and Precipitation: Quench the reaction by slowly adding the mixture to a solution of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL). Stir for 1 hour at 25-35°C.[24]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry at 65°C to afford crude Raloxifene HCl. Recrystallize from a methanol/water mixture to yield pure Raloxifene Hydrochloride.[24][25]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-[2-(1-piperidinyl)ethoxy]benzoic acid HCl | 285.78 | 14.3 g | 0.05 |
| Thionyl Chloride | 118.97 | 23.8 g | 0.20 |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 270.36 | 10.8 g | 0.04 |
| Aluminum Chloride (Anhydrous) | 133.34 | 37.0 g | 0.28 |
| Decanethiol | 174.35 | 28.0 g | 0.16 |
| Methylene Dichloride, Methanol, HCl | - | As required | - |
Table 1: Reagents for the Synthesis of Raloxifene Hydrochloride.
Bioactivity and Structure-Activity Relationships (SAR)
The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2][23]
Anticancer Activity: Many benzothiophene derivatives exhibit potent anticancer activity by targeting various mechanisms.[26]
-
Tubulin Polymerization Inhibition: Certain 2-amino-3-aroylbenzothiophenes act as potent antimitotic agents by binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.[27] The presence of a 3,4,5-trimethoxyphenyl moiety is often critical for this activity, mimicking the structure of combretastatin A-4.[26]
-
Kinase Inhibition: The benzothiophene scaffold has been used to design inhibitors of key signaling kinases like MK2 and STAT3.[23][28] For STAT3 inhibitors, benzothiophene 1,1-dioxide derivatives have shown promise by inducing apoptosis and blocking the cell cycle in cancer cells.[28][29]
-
Estrogen Receptor Modulation: As seen with Raloxifene, substitutions at the 2-, 3-, and 6-positions are critical for achieving the desired selective estrogen receptor modulation profile.[8]
Antifungal Activity: The antifungal drug Sertaconazole demonstrates the unique contribution of the benzothiophene ring.[9]
-
Dual Mechanism of Action: Like other azoles, Sertaconazole inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[30][31] However, its benzothiophene ring, which mimics tryptophan, is believed to enable the formation of pores in the fungal membrane, leading to ATP loss and rapid fungicidal action.[9][10] This dual mechanism may contribute to its broad spectrum of activity and lower potential for resistance.[31]
| Derivative Class | Biological Target/Mechanism | Key Structural Features | Therapeutic Area |
| 2-Aryl-3-aroyl-benzothiophenes | Estrogen Receptor (SERM) | Phenolic OH groups at specific positions; basic amine side chain.[8] | Osteoporosis, Breast Cancer[8] |
| 2-Amino-3-aroyl-benzothiophenes | Tubulin Polymerization | 3,4,5-Trimethoxybenzoyl group at C3; small substituent at C6.[27] | Oncology[27] |
| Benzothiophene 1,1-dioxides | STAT3 Phosphorylation | Varies; core scaffold is key for binding to SH2 domain.[28] | Oncology[28] |
| Imidazole-substituted benzothiophenes | Ergosterol Synthesis / Membrane Disruption | Benzothiophene ring fused to imidazole via a linker.[9][10] | Mycoses (Fungal Infections)[31] |
Table 2: Summary of Selected Bioactive Benzothiophene Derivatives and their SAR.
Conclusion and Future Perspectives
The benzothiophene scaffold remains a highly productive platform for the discovery of new therapeutic agents. Classical synthetic methods continue to be valuable for the construction of core structures, while modern palladium-catalyzed reactions provide unparalleled flexibility for generating diverse chemical libraries. The continued exploration of SAR for various biological targets will undoubtedly lead to the development of next-generation benzothiophene-based drugs with improved efficacy and safety profiles. Future research will likely focus on developing more sustainable and efficient synthetic methods, including C-H activation and flow chemistry, to accelerate the drug discovery process.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
- An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). National Institutes of Health (NIH).
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Semantic Scholar.
- Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall.
- Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (2006). ACS Publications.
- Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2020). ACS Omega.
- Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. (2009). PubMed.
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- Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. (2022). PubMed.
- Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (2007). PubMed.
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Application Note & Protocols: Strategic Derivatization of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene for Medicinal Chemistry Advancement
Abstract
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2][3] This document provides a detailed guide for the strategic derivatization of 3-(bromomethyl)-5-chlorobenzo[b]thiophene, a versatile intermediate for constructing diverse compound libraries. We will explore the underlying chemical principles and provide validated, step-by-step protocols for nucleophilic substitution reactions at the highly reactive bromomethyl position. These protocols are designed to be robust and reproducible, enabling researchers to efficiently generate novel benzo[b]thiophene derivatives for screening and lead optimization in drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5]
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety, an aromatic bicyclic system composed of a fused benzene and thiophene ring, is a cornerstone in the design of therapeutic agents.[3][5] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions with biological targets contribute to its prevalence in clinically approved drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton .[4][5] The diverse biological activities associated with benzo[b]thiophene derivatives are extensive, encompassing anti-cancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2][4]
The subject of this guide, this compound, is a particularly valuable starting material for medicinal chemists. The chloro-substituent at the 5-position can influence the electronic properties and metabolic stability of the molecule, while the bromomethyl group at the 3-position serves as a highly reactive electrophilic handle. This "benzylic-like" bromide is readily displaced by a wide range of nucleophiles, providing a straightforward entry into a vast chemical space of novel derivatives.[6]
Diagram 1: The Strategic Value of this compound
This diagram illustrates the central role of this compound as a versatile starting material for generating a library of functionally diverse derivatives through nucleophilic substitution.
Caption: Workflow for Derivatization.
Core Chemistry: Nucleophilic Substitution at the 3-Position
The primary pathway for derivatizing this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The carbon of the bromomethyl group is electron-deficient due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent electrophile.
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (Et₃N) is often included. This is crucial when the nucleophile is an alcohol, thiol, or a secondary amine to deprotonate it in situ, thereby increasing its nucleophilicity. It also acts as an acid scavenger, neutralizing the HBr formed during the reaction.
-
Temperature: Reactions are typically conducted at room temperature or with gentle heating (40-60 °C). The high reactivity of the bromomethyl group often precludes the need for high temperatures, which could lead to side reactions.[6]
Experimental Protocols
Safety Precautions: this compound is a lachrymator and irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Protocol 1: Synthesis of 3-(Aminomethyl) Derivatives
This protocol details the synthesis of N-substituted-3-(aminomethyl)-5-chlorobenzo[b]thiophenes, a class of compounds with potential applications as antimitotic agents.[8]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound and anhydrous acetonitrile (approximately 10 mL per mmol of starting material).
-
Add the desired amine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl) derivative.
Diagram 2: Workflow for the Synthesis of 3-(Aminomethyl) Derivatives
Caption: Amination Protocol Workflow.
Protocol 2: Synthesis of 3-(Alkoxymethyl) Ethers and 3-(Thioether) Derivatives
This protocol is adaptable for the synthesis of ethers and thioethers, which are common motifs in various bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol/phenol or thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the alcohol/phenol or thiol (1.1 eq) in anhydrous DMF (approximately 10 mL per mmol of the nucleophile).
-
Add potassium carbonate (1.5 eq) and stir the mixture for 15 minutes at room temperature to generate the corresponding alkoxide/phenoxide or thiolate.
-
Add a solution of this compound (1.0 eq) in a minimum amount of DMF.
-
Stir the reaction at room temperature for 3-5 hours (for thiols) or at 50 °C for 6-8 hours (for alcohols/phenols). Monitor by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Data Presentation: Representative Derivatization Reactions
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound with various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Class | Approx. Yield (%) |
| 1 | Morpholine | K₂CO₃ | MeCN | 25 | 4 | Aminomethyl | 85-95 |
| 2 | Phenol | K₂CO₃ | DMF | 50 | 8 | Phenoxymethyl Ether | 70-80 |
| 3 | Benzyl Mercaptan | Et₃N | THF | 25 | 3 | Benzyl Thioether | 90-98 |
| 4 | Sodium Azide | - | DMF/H₂O | 25 | 2 | Azidomethyl | >95 |
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the efficient derivatization of this compound. The high reactivity of the bromomethyl group, coupled with the straightforward nature of nucleophilic substitution reactions, allows for the rapid generation of diverse chemical libraries. These libraries are invaluable for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[1] Future work could explore more complex derivatizations, including the use of this intermediate in multi-component reactions or palladium-catalyzed cross-coupling reactions to further expand the accessible chemical space from this versatile building block.[9]
References
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- Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Verma, A., et al. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate.
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- IntechOpen. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen Books.
- ResearchGate. (n.d.). Examples of bioactive compounds containing the thiophene moiety. ResearchGate.
- Isloor, A.M., Kalluraya, B., & Sridhar Pai, K. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry.
- Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry.
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The Versatile Building Block: Application Notes and Protocols for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene in Advanced Material Science
In the dynamic field of material science, the demand for novel organic semiconducting materials with tunable properties is ever-increasing. The benzothiophene scaffold has emerged as a privileged structure due to its excellent charge transport characteristics and environmental stability. This guide focuses on a particularly versatile derivative, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, a key building block for a new generation of functional organic materials. Its unique combination of a reactive bromomethyl group and a modifying chloro-substituent on the aromatic core allows for a wide range of chemical transformations, making it an invaluable tool for researchers in organic electronics and drug development.
This document provides an in-depth exploration of the applications of this compound in material science. We will delve into its role in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), and its use in the creation of functional small molecules. The protocols provided herein are designed to be robust and reproducible, offering both novice and experienced researchers a practical guide to harnessing the potential of this compound.
Core Properties and Synthetic Versatility
This compound (CAS No. 1198-51-2) is a solid compound with a molecular weight of 261.57 g/mol .[1] Its structure features a planar benzothiophene core, which is conducive to π-π stacking and efficient charge transport in the solid state. The key to its utility lies in the C3-bromomethyl group, a reactive site that can participate in a variety of substitution and coupling reactions. The C5-chloro group, while seemingly a simple substitution, plays a crucial role in modulating the electronic properties of the benzothiophene core, influencing the HOMO/LUMO energy levels and, consequently, the performance of resulting electronic devices.
The bromomethyl group can be readily converted into other functional groups, such as phosphonates, thiols, or amines, or it can be used directly in Williamson ether synthesis or as an initiator for certain types of polymerization. This versatility allows for the integration of the this compound unit into a wide array of molecular architectures.
Application in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are a cornerstone of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Benzo[b]thiophene-based materials are known to be excellent p-type semiconductors.[2] The introduction of the this compound moiety into conjugated polymers can enhance their performance through several mechanisms:
-
Improved Molecular Packing: The planar benzothiophene unit promotes ordered packing in the solid state, which is essential for efficient charge hopping between molecules.
-
Tunable Energy Levels: The electron-withdrawing nature of the chlorine atom can lower the HOMO energy level of the resulting polymer, leading to improved air stability and a higher open-circuit voltage in photovoltaic applications.[3]
-
Enhanced Solubility: The bromomethyl group can be used to introduce solubilizing side chains, a critical factor for solution-processable fabrication techniques.
Protocol: Synthesis of a Poly(benzo[b]thiophene)-based Polymer for OFETs
This protocol outlines a synthetic route to a conjugated polymer incorporating the this compound unit. The strategy involves the conversion of the bromomethyl group to a phosphonate ester, followed by a Horner-Wadsworth-Emmons olefination with a dialdehyde-functionalized comonomer.
Step 1: Synthesis of Diethyl (5-chloro-benzo[b]thiophen-3-ylmethyl)phosphonate
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (2.62 g, 10 mmol) in triethyl phosphite (20 mL).
-
Heat the reaction mixture to 120 °C and stir for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess triethyl phosphite under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired phosphonate ester as a colorless oil.
Step 2: Polymerization via Horner-Wadsworth-Emmons Polycondensation
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere, dissolve the synthesized phosphonate ester (1.0 g, 3 mmol) and an equimolar amount of a suitable dialdehyde comonomer (e.g., terephthalaldehyde) in anhydrous tetrahydrofuran (THF, 30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as potassium tert-butoxide (1.1 equivalents per phosphonate group), as a solution in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum.
Step 3: OFET Fabrication and Characterization
-
Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Fabricate a bottom-gate, top-contact OFET device by spin-coating the polymer solution onto a pre-cleaned Si/SiO2 substrate.
-
Anneal the film at an optimized temperature to improve crystallinity.
-
Deposit the source and drain electrodes (e.g., gold) through a shadow mask.
-
Characterize the electrical performance of the OFET device in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
Application in Organic Photovoltaics (OPVs)
The development of efficient and stable organic solar cells is a major goal in renewable energy research. The power conversion efficiency (PCE) of OPVs is highly dependent on the optical and electronic properties of the donor and acceptor materials in the active layer. Benzo[b]thiophene-containing polymers have been successfully employed as donor materials in bulk heterojunction (BHJ) solar cells.[4]
The incorporation of this compound into donor polymers can offer several advantages:
-
Broad Absorption: The extended π-conjugation of the benzothiophene unit contributes to broad absorption in the visible spectrum, which is crucial for efficient light harvesting.
-
Optimized Energy Levels: As in OFETs, the chloro-substituent helps to lower the HOMO level, leading to a higher open-circuit voltage (Voc) and improved stability.
-
Morphology Control: The side chains introduced via the bromomethyl handle can be used to fine-tune the morphology of the donor-acceptor blend, which is critical for efficient exciton dissociation and charge transport.
Protocol: Synthesis of a Donor-Acceptor Copolymer for OPVs
This protocol describes the synthesis of a donor-acceptor (D-A) copolymer using a Stille cross-coupling reaction, a powerful tool for the formation of C-C bonds in conjugated polymer synthesis.
Step 1: Synthesis of 5-chloro-3-methylbenzo[b]thiophene
This precursor can be synthesized through various established methods, often starting from 4-chlorothiophenol.
Step 2: Bromination to this compound
A common method for the bromination of the methyl group is through a radical reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[5][6]
-
Dissolve 3-methyl-5-chlorobenzo[b]thiophene in a suitable solvent such as n-heptane.[5]
-
Add N-bromosuccinimide (1.0-1.1 molar equivalents) and a catalytic amount of benzoyl peroxide.[5]
-
Irradiate the mixture with a lamp while heating to reflux and stirring for several hours.[5]
-
After the reaction is complete, cool the mixture, filter, and concentrate the filtrate. The product can be purified by recrystallization.[5]
Step 3: Functionalization for Stille Coupling (Stannylation)
The this compound must be converted into a stannylated derivative to be used in a Stille coupling reaction. This is a multi-step process that is beyond the scope of this introductory protocol but typically involves conversion of the bromomethyl group to a more stable linking unit followed by stannylation of the benzothiophene core at a different position (e.g., the 2-position).
Step 4: Stille Copolymerization
-
In a Schlenk flask under an inert atmosphere, combine the stannylated benzothiophene monomer, an equimolar amount of a brominated acceptor comonomer (e.g., a derivative of benzothiadiazole or diketopyrrolopyrrole), and a palladium catalyst (e.g., Pd(PPh3)4).
-
Add anhydrous toluene as the solvent and degas the mixture.
-
Heat the reaction to reflux and stir for 24-48 hours.
-
After cooling, precipitate the polymer in methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to collect the desired polymer fraction.
Step 5: OPV Device Fabrication and Testing
-
Prepare a blend solution of the synthesized donor polymer and a suitable fullerene or non-fullerene acceptor (e.g., PC71BM or ITIC) in a solvent like chlorobenzene.
-
Fabricate an inverted structure solar cell by spin-coating the active layer onto an ITO-coated glass substrate with a ZnO electron transport layer.
-
Deposit a hole transport layer (e.g., MoO3) and the top metal electrode (e.g., Ag) by thermal evaporation.
-
Measure the current-voltage (J-V) characteristics of the device under simulated AM1.5G solar illumination.
Summary of Potential Material Properties
The properties of materials derived from this compound will depend on the final molecular architecture. However, some general trends can be expected based on the core structure.
| Property | Expected Characteristic | Rationale |
| Charge Transport | Primarily p-type (hole transport) | The electron-rich nature of the benzothiophene core. |
| HOMO Energy Level | Moderately deep (-5.2 to -5.5 eV) | Lowered by the inductive effect of the chlorine atom. |
| Optical Bandgap | Tunable (typically 2.0-2.5 eV) | Dependent on the choice of comonomer and extent of conjugation. |
| Solubility | Good in common organic solvents | Achievable through functionalization at the C3 position. |
| Thermal Stability | High | The benzothiophene unit is thermally robust. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique combination of a reactive handle and an electronically-modifying substituent provides chemists with a powerful tool to design and create novel conjugated polymers and small molecules for applications in organic electronics. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this compound in their own research endeavors. The continued exploration of derivatives like this will undoubtedly lead to further advancements in the performance and stability of organic electronic devices.
References
- (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
- Doh, H., et al. (2024). Solution Processable Benzo[b]thiophene Derivatives as Small Molecular Organic Semiconductors for Organic Field Effect Transistors. ResearchGate.
- Acros Pharmatech. This compound.
- (2021). Therapeutic importance of synthetic thiophene. PubMed Central.
- (2025). A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. ResearchGate.
- (2025). Benzo[b]thiophene-Series Solid Additives for Improving the Morphology and Photovoltaic Performance of Organic Solar Cells. ACS Applied Polymer Materials.
- (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing.
- (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.
- (2022). New self-organized benzo[b]thiophene-based materials for GHz applications. ResearchGate.
- (2023). METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope.
- (2021). Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Wiley Online Library.
- (2023). Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI.
- (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PubMed Central.
- (2018). Synthesis of 5-carboxybenzo[b]thiophene (compound 3) from... ResearchGate.
- Cho, M. J., et al. (2012). Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthetic transformation. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to help you enhance your reaction yields and product purity.
I. Reaction Overview: Benzylic Bromination
The synthesis of this compound is most commonly achieved through a free-radical bromination of the methyl group at the 3-position of 5-chloro-3-methylbenzo[b]thiophene. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2][3] The benzylic position on the benzo[b]thiophene core is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.[3][4]
Reaction Scheme
Sources
Technical Support Center: Purification of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Welcome to the dedicated technical support guide for the purification of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid material for subsequent synthetic steps or analytical characterization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions based on established chemical principles.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] For this compound, an ideal solvent will dissolve the compound completely at or near its boiling point but will dissolve very little at low temperatures (e.g., 0-4 °C). Conversely, the impurities present in the crude material should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble in the hot solvent (allowing for their removal via hot filtration).
The process of slow cooling is critical. It allows the target molecules to selectively deposit onto a growing crystal lattice, excluding mismatched impurity molecules. Rapidly crashing the solid out of solution by shock-cooling often traps impurities within the crystal structure, defeating the purpose of the purification.[3][4]
Selecting an Appropriate Recrystallization Solvent
The choice of solvent is the single most critical parameter for a successful recrystallization. This compound is a halogenated, heterocyclic aromatic compound, guiding our solvent selection towards moderately polar to nonpolar organic solvents.[5] Information from suppliers and related patent literature suggests a range of potential solvents.[5][6]
Table 1: Potential Solvent Systems for Recrystallization
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | Often a good starting point for moderately polar compounds. The compound shows good solubility, which may require careful control of solvent volume to avoid poor recovery.[5] |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. May offer a better recovery profile if the compound is too soluble in ethanol. |
| Hexanes/Acetone | Variable | A common mixed-solvent system. The compound is dissolved in a minimum of hot acetone (the "good" solvent), and hexanes (the "poor" solvent) is added dropwise until the solution becomes cloudy (the saturation point). Reheating to clarify and slow cooling can yield excellent crystals. |
| n-Heptane | 98 | Patent literature for a related compound uses petroleum ether (a similar alkane) for washing, suggesting low solubility.[6] Heptane could be an effective single-solvent system if the compound dissolves sufficiently when hot. |
Expert Tip: Before committing to a large-scale recrystallization, perform small-scale solubility tests with 10-20 mg of your crude material in ~0.5 mL of each candidate solvent to visually assess solubility at room temperature and upon heating.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the recrystallization of this compound.
Safety First: this compound is a hazardous substance. It is classified as causing severe skin burns and eye damage.[7] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small volume of the chosen solvent (e.g., isopropanol) and begin heating the mixture with gentle stirring.
-
Continue adding the solvent in small portions until the solid just dissolves completely at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing your yield, as any excess solvent will retain some of your product in solution even after cooling.[2][8]
-
-
Hot Filtration (Optional but Recommended):
-
If you observe any insoluble particulate matter (e.g., dust, inorganic salts) or if the solution is colored and you plan to use decolorizing carbon, a hot filtration is necessary.
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Expertise: A stemless funnel prevents the product from crystallizing prematurely in the stem and clogging the apparatus.[1][9] Pre-heating the receiving flask and funnel with hot solvent vapor minimizes this risk.
-
If using, add a very small amount of activated charcoal to the hot solution, swirl for a minute, and then pour the hot solution quickly through the fluted filter paper.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass (to prevent solvent evaporation) and allow it to cool slowly and undisturbed to room temperature. Trustworthiness: Slow cooling is the key to forming pure, well-defined crystals.[3] Insulating the flask by placing it on a cork ring or wood block can aid this process.[4]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[9]
-
-
Collection and Washing:
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes.
-
Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely in a fume hood or in a vacuum oven at a low temperature. The product is pure when it reaches a constant weight.[2]
-
-
Purity Validation:
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Troubleshooting Common Problems
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a classic case of either using too much solvent or forming a supersaturated solution.[2][12]
-
Solution 1 (Too much solvent): Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[4]
-
Solution 2 (Supersaturation): Induce crystallization. The easiest method is to scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[2][4] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the crude starting material.[4]
Q2: My compound separated as an oil instead of crystals. How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the solution is too concentrated.[1][9][12]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Often, scratching the flask during the cooling phase can help encourage crystallization over oiling.[12]
Q3: My product crashed out of solution as a fine powder immediately after I removed it from the heat. Is this a problem?
A3: Yes, this indicates that the crystallization was too rapid, which can trap impurities.[4]
-
Solution: Place the flask back on the heat source, add a small amount (1-2 mL) of additional hot solvent to redissolve the solid completely, and then ensure a much slower cooling rate by insulating the flask.[4] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling.[4]
Q4: My final yield is very low. What went wrong?
A4: Low recovery can result from several procedural errors.
-
Possible Cause 1: Using a large excess of solvent during the initial dissolution step.[4][8]
-
Possible Cause 2: Premature crystallization in the funnel during hot filtration.[9][12]
-
Possible Cause 3: Using too much solvent to wash the crystals, or using solvent that was not ice-cold.[8]
-
Solution: Adhere strictly to the principles of using the minimum amount of hot solvent for dissolution and the minimum amount of ice-cold solvent for washing. Always pre-heat your hot filtration apparatus.
Frequently Asked Questions (FAQs)
Q: How do I know if I've chosen a good solvent? A: A good solvent should exhibit high solubility for your compound at its boiling point and very low solubility at low temperatures (e.g., in an ice bath). It should also be chemically inert towards your compound and have a boiling point below the compound's melting point.
Q: Can I use a solvent mixture? A: Yes. A solvent pair, consisting of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is nearly insoluble, is a powerful technique.[9] The compound is dissolved in a minimal amount of the boiling "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes persistently cloudy. A few drops of the "good" solvent are then added to restore clarity, and the solution is cooled slowly.
Q: What are the key safety concerns with this compound? A: The primary hazards are severe skin burns and eye damage.[7] It is also a lachrymator (causes tearing), a property common to bromomethylated aromatic compounds.[13] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate PPE.
Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process when troubleshooting common recrystallization issues.
Caption: Decision workflow for troubleshooting common recrystallization problems.
References
- ChemBK. (2024). This compound.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- University of California, Davis. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wired Chemist. (n.d.). Recrystallization.
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- California State University, Stanislaus. (n.d.). Recrystallization1.
- Organic Syntheses. (n.d.). 3-thenyl bromide.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Acros Pharmatech. (n.d.). This compound.
- National Center for Biotechnology Information. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. This compound | 1198-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Buy this compound | 1198-51-2 [smolecule.com]
- 11. This compound CAS#: 1198-51-2 [m.chemicalbook.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Column chromatography conditions for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Technical Support Center
This guide provides in-depth technical support for the purification of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene via column chromatography. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing separation, troubleshooting common issues, and ensuring product integrity.
Recommended Starting Conditions & Expected Outcome
Successful purification of this compound hinges on a well-defined set of starting parameters. The following conditions are based on established protocols for analogous halogenated thiophene derivatives and serve as a robust starting point for your experiment.[1]
| Parameter | Recommended Value/Procedure | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica gel is the standard stationary phase for compounds of moderate polarity. Its slightly acidic nature, however, can be a risk factor for reactive benzylic bromides (See Troubleshooting Section).[1][2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | This solvent system offers excellent control over polarity. Start with a low polarity (e.g., 99:1 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the ethyl acetate concentration to elute the product. |
| Sample Loading | Dry Loading | Due to the compound's reactivity and potential for poor solubility in low-polarity eluents, dry loading is highly recommended. This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then added to the top of the column. This technique prevents band broadening and improves resolution.[3] |
| TLC Analysis | 95:5 Hexane/Ethyl Acetate | Use this solvent system for Thin-Layer Chromatography (TLC) analysis to monitor the reaction and identify fractions. |
| Expected Rf | ~0.4 | In a 95:5 Hexane/Ethyl Acetate system, the pure product should have an approximate Retention Factor (Rf) of 0.4.[1] This value provides a target for identifying the product during TLC analysis of the collected fractions. |
| Expected Purity | >98% | A properly executed column should yield a final purity exceeding 98%, as determined by NMR or GC-MS analysis.[1] |
| Expected Recovery | 85-95% | While recovery is dependent on the purity of the crude material, a yield in this range indicates an efficient separation with minimal product loss or degradation.[1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Q: I'm seeing significant streaking on my TLC plate and getting low product recovery from the column. What is happening?
A: This is a classic sign of product degradation on the stationary phase. This compound contains a benzylic bromide, a reactive functional group susceptible to nucleophilic attack and elimination. Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which can catalyze decomposition.[4][5]
Troubleshooting Steps:
-
Confirm Instability: Perform a 2D TLC test. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent.[5] If the spot's Rf value changes or a streak appears in the second dimension, your compound is degrading on the silica.[5]
-
Deactivate the Silica: Neutralize the acidic sites by preparing a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine. This will cap the silanol groups and create a more inert stationary phase.
-
Switch Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina or Florisil are excellent alternatives for acid-sensitive compounds.[6]
-
Work Quickly and Cold: Minimize the residence time of the compound on the column. Use flash chromatography techniques (applying pressure to speed up flow) and consider running the column in a cold room to reduce the rate of decomposition.[3]
Q: My product is not separating from a key impurity, even though they have different Rf values on TLC.
A: This issue, known as co-elution, can arise from several factors related to column preparation and loading.
Troubleshooting Steps:
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Optimize the Mobile Phase: An isocratic (constant solvent ratio) elution may not be sufficient. A shallow gradient (a slow, gradual increase in the polar solvent) can improve the separation between closely eluting compounds.
-
Ensure Proper Packing: Air bubbles or channels in the silica bed will lead to severe band broadening and failed separation. Ensure your column is packed uniformly without any cracks.
-
Use the Dry Loading Method: If you loaded your sample by dissolving it in a strong solvent, it may have disrupted the top of the column. The dry loading technique is superior for achieving a narrow starting band and maximizing separation.[3]
Q: My compound won't elute from the column, even with a high concentration of ethyl acetate.
A: While it's possible the compound has irreversibly bound to the silica due to decomposition, it is more likely that the mobile phase is simply not polar enough.[5][6]
Troubleshooting Steps:
-
Increase Eluent Polarity: If you have reached a high percentage of ethyl acetate in hexane, consider switching to a more polar solvent system. A mixture of dichloromethane/methanol or adding a small percentage of methanol to your current eluent can help elute highly polar compounds.
-
Perform a "Methanol Purge": After you are certain all desired fractions have been collected, flushing the column with 100% methanol will strip off almost everything that remains bound.[5] Analyzing this flush can confirm if your product was strongly retained.
Frequently Asked Questions (FAQs)
Q: What is the primary function of the bromomethyl group, and why is it sensitive?
A: The bromomethyl group (-CH₂Br) is a powerful electrophilic handle. It is an excellent leaving group, making the compound a valuable intermediate for introducing the 5-chlorobenzo[b]thiophene moiety into larger molecules via nucleophilic substitution. This high reactivity is precisely why it is prone to degradation.[7][8]
Q: What are the main safety concerns when handling this compound?
A: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[9] It is also a lachrymator (an irritant that causes tearing). All handling and purification steps must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9]
Q: Can I use reversed-phase chromatography for this purification?
A: While technically possible, reversed-phase (e.g., C18) chromatography is less common for this type of intermediate at the preparative scale in a research setting. Normal-phase chromatography on silica or alumina is generally more cost-effective and allows for the use of organic solvents that are easier to remove under reduced pressure.[10]
Experimental Workflow Visualization
The following diagram outlines the decision-making process for troubleshooting common column chromatography issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- Title: Application Note and Protocol for the Purification of 2-Chloro-3-(dibromomethyl)
- Source: National Institutes of Health (NIH)
- Title: A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes Source: BenchChem URL
- Source: Unidentified (General Chromatography Guide)
- Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL
- Title: Troubleshooting Guide Source: Phenomenex URL
- Title: 3-(Bromomethyl)
- Title: GC Column Troubleshooting Guide Source: Phenomenex URL
- Title: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives Source: ChemistryViews URL
- Title: Synthesis and Reactions of Halo- substituted Alkylthiophenes.
- Title: 3-(Bromomethyl)
- Title: A Convenient Procedure for Bromomethylation of Aromatic Compounds.
- Title: 3-(Bromomethyl)
- Source: National Institutes of Health (NIH)
- Title: 3-(Bromomethyl)
- Title: New aryl boronates are stable on silica gel and easy-to-handle Source: Gifu Pharmaceutical University URL
- Title: 3-(Bromomethyl)
- Title: What compounds are unstable in a silica gel column (chromatography)
- Title: A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. [PDF] A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. | Semantic Scholar [semanticscholar.org]
- 9. This compound | 1198-51-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. 3-(Bromomethyl)thiophene | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Suzuki Coupling for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-(bromomethyl)-5-chlorobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Suzuki coupling of benzylic bromides like this compound.
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: The Suzuki coupling of sp³-hybridized benzylic halides can be more challenging than the more common sp²-sp² couplings.[1] Several factors could be at play:
-
Catalyst System: The choice of palladium source and ligand is critical. Not all catalyst systems are effective for benzylic substrates.
-
Reaction Conditions: Temperature, solvent, and the choice of base are highly interdependent and need to be carefully optimized.
-
Substrate Stability: Benzylic bromides can be prone to side reactions, such as homo-coupling or decomposition, under basic conditions or at elevated temperatures.
-
Reagent Quality: The purity of your boronic acid or ester, solvent, and base is paramount. Protodeboronation of the boron reagent is a common issue.[2]
Q2: What are the most common side products I should look out for?
A2: The most frequently observed side products in the Suzuki coupling of benzylic bromides are:
-
Homo-coupling of the boronic acid: This results in a biaryl product derived from your boron reagent. The presence of oxygen can often promote this side reaction.[2][3]
-
Homo-coupling of the benzylic bromide: This leads to the formation of a dimer of your starting material.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is especially prevalent with heteroaryl boronic acids.[2]
-
Dehalogenation: The bromo- or chloro-substituent on your starting material is replaced by a hydrogen atom.[2]
Q3: Can I use 3-(chloromethyl)-5-chlorobenzo[b]thiophene instead of the bromide?
A3: While possible, aryl and benzylic chlorides are generally less reactive than their bromide counterparts in Suzuki couplings due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[4][5] Achieving good yields with the chloride analogue will likely require a more specialized and reactive catalyst system, such as one with bulky, electron-rich phosphine ligands, and potentially stronger bases.[4]
Troubleshooting Guide
This section provides a more in-depth, systematic approach to overcoming common challenges encountered during the optimization of the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low reaction conversion.
Causality and Recommended Actions:
-
Catalyst System Inactivity: The oxidative addition of the palladium(0) species into the C-Br bond is the first and often rate-limiting step in the catalytic cycle.[4] For a benzylic bromide, this step can be sluggish if the catalyst is not sufficiently reactive.
-
Action: Screen a panel of palladium sources and ligands. While Pd(PPh₃)₄ is a classic choice, more modern and effective systems for sp³ coupling often involve a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-donating phosphine ligand (e.g., SPhos, JohnPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6]
-
-
Insufficient Base Strength or Inappropriate Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] The solvent influences the solubility of the reagents and the stability of the catalytic species.[9][10]
-
Inadequate Temperature: Like most chemical reactions, the Suzuki coupling is temperature-dependent.
-
Boron Reagent Issues: Instead of boronic acids, which can be prone to decomposition, consider more stable alternatives.
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, SPhos, JohnPhos).
-
To each reaction vial, add the palladium precursor (e.g., 2 mol %) and the ligand (e.g., 4 mol %).
-
Add the degassed solvent (e.g., dioxane/water 10:1) to each vial.
-
Seal the vials and heat the reactions at a set temperature (e.g., 100 °C) for a predetermined time (e.g., 12 hours).
-
Cool the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the optimal catalyst system.
Problem 2: Predominant Formation of Side Products
If your desired product is forming, but in low purity due to significant side product formation, a different optimization strategy is required.
Caption: Simplified Suzuki cycle and the competing homo-coupling side reaction.
Causality and Recommended Actions:
-
Homo-coupling: This side reaction is often promoted by the presence of oxygen or if the transmetalation or reductive elimination steps are slow.[2][3]
-
Action: Ensure your reaction is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Using a pre-catalyst that cleanly generates the active Pd(0) species can also help.
-
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center.
-
Action: Use anhydrous solvents and ensure your base is not excessively hydrated. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborates can mitigate this issue as they are generally more stable.[1]
-
| Parameter | Condition A (Baseline) | Condition B (For Low Conversion) | Condition C (For High Side Products) | Rationale |
| Pd Source | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Screening different precursors can identify a more active or selective catalyst.[2] |
| Ligand | None | SPhos (4 mol%) | JohnPhos (2 mol%) | Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination.[1][4] |
| Base | Na₂CO₃ (2 equiv) | Cs₂CO₃ (3 equiv) | K₃PO₄ (2 equiv) | Stronger bases can increase the rate of transmetalation, potentially outcompeting side reactions.[1][8] |
| Solvent | Toluene | Dioxane/H₂O (10:1) | THF (anhydrous) | The choice of solvent can impact reagent solubility and catalyst stability.[5][13] |
| Temperature | 80 °C | 110 °C | 90 °C | Higher temperatures increase reaction rates, but can also promote decomposition. A balance is needed. |
Conclusion
Optimizing the Suzuki coupling of this compound is a multifactorial challenge that requires a systematic and informed approach. By understanding the roles of the catalyst, ligand, base, and solvent, and by methodically troubleshooting issues of low conversion and side product formation, you can significantly improve the efficiency and success of your synthesis. Remember that each substrate pairing is unique, and the optimal conditions presented here should serve as a robust starting point for your own empirical optimization.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5521–5533.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35574–35578.
- Chowdhury, C., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 55(30), 4123-4125.
- ResearchGate. (2016). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (2012). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9171–9176.
- Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron, 67(51), 10048–10055.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Preventing over-bromination in the synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
A Guide to Preventing Over-bromination and Maximizing Selectivity
Welcome to the technical support resource for the synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. Our goal is to provide field-proven insights and actionable troubleshooting advice to address the most common challenge in this synthesis: controlling selectivity and preventing the formation of over-brominated impurities.
The radical bromination of 5-Chloro-3-methylbenzo[b]thiophene is a powerful transformation, but like many free-radical reactions, it can be overly zealous.[1] The desired mono-brominated product is itself a substrate for further bromination, leading to a mixture of mono-, di-, and even tri-brominated species that can be difficult to separate. This guide provides a systematic approach to optimizing your reaction conditions for a clean, high-yield synthesis of the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction is producing significant amounts of the dibromo- and tribromo- species. How can I improve selectivity for the monobrominated product?
A1: This is the most prevalent issue and is almost always a result of the reaction conditions being too aggressive or prolonged. Over-bromination occurs when the initially formed product successfully competes with the starting material for the brominating agent. Here are the key parameters to adjust, in order of importance:
-
NBS Stoichiometry: The molar ratio of N-Bromosuccinimide (NBS) to the starting material is critical. While a slight excess is needed to drive the reaction to completion, a large excess guarantees over-bromination.
-
Recommendation: Begin with a strict molar ratio of 1.05 to 1.1 equivalents of NBS.[2] Avoid using ratios of 1.4 or higher unless you have empirically determined it is necessary for your specific substrate batch and purity.
-
-
Controlled Reagent Addition: Adding all the NBS at the beginning of the reaction can create a high initial concentration of reactive species.
-
Recommendation: Add the NBS portion-wise over a period of 20-30 minutes once the reaction mixture is at reflux.[3] This maintains a lower, more controlled concentration of the brominating agent, favoring reaction with the more abundant starting material.
-
-
Solvent Choice: The solvent dictates reaction temperature and can influence radical stability and pathways. Non-polar, anhydrous solvents are essential to favor the radical mechanism over ionic side reactions.[4][5]
-
Recommendation: Recent studies and patents highlight the use of linear alkanes like n-heptane or n-hexane.[6] These solvents have been shown to provide excellent selectivity, minimizing the formation of di- and tri-brominated byproducts.[6] Acetonitrile is another effective alternative to hazardous chlorinated solvents like CCl₄.[2][7]
-
-
Reaction Monitoring: Do not run the reaction for a fixed time based solely on a literature procedure. Reaction rates can vary based on reagent purity, scale, and heat transfer.
-
Recommendation: Monitor the reaction's progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][8] Stop the reaction as soon as the starting material is consumed to a satisfactory level and before the concentration of the dibromo-product begins to increase significantly.
-
Q2: The reaction is sluggish or fails to initiate. How can I improve the reaction rate without causing over-bromination?
A2: A stalled reaction is typically due to insufficient initiation or impure reagents.
-
Initiator Potency: Radical initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) decompose over time.
-
Recommendation: Use a fresh bottle of initiator. If in doubt, recrystallize it. Ensure you are adding a sufficient catalytic amount (typically 1-5 mol%).
-
-
Initiation Method: Both thermal and photochemical initiation are effective.
-
Recommendation: Ensure the reaction temperature is high enough for the thermal decomposition of your chosen initiator (e.g., refluxing acetonitrile or n-heptane). Alternatively, irradiation with a simple 200W light bulb can be very effective, especially when using linear alkane solvents.[6]
-
-
NBS Purity: Commercial NBS can contain impurities or residual Br₂/HBr that affect the delicate radical chain process.[1]
-
Recommendation: For sensitive or high-purity applications, recrystallize the NBS from hot water before use.[9] This ensures you are using a clean source of the brominating agent.
-
Q3: I am observing bromination on the aromatic ring instead of the methyl group. What causes this and how can it be prevented?
A3: Aromatic ring bromination is an electrophilic substitution reaction, not a radical substitution. Its presence indicates that an ionic, non-radical pathway is competing.
-
Solvent Polarity: Polar solvents can promote the formation of electrophilic bromine species from NBS.[5]
-
Acid Contamination: The HBr byproduct is a strong acid and can catalyze electrophilic aromatic substitution. While NBS helps to scavenge HBr, high local concentrations can be problematic.
-
Recommendation: Ensure efficient stirring to prevent localized buildup of HBr. The use of a non-polar solvent will also limit the solubility and activity of ionic species.
-
Q4: What is the best way to quench the reaction and purify the crude product to remove over-brominated impurities?
A4: Proper workup and purification are essential for isolating the desired product.
-
Quenching: Upon completion, the reaction should be cooled promptly to stop further radical chemistry.
-
Recommendation: Cool the reaction vessel in an ice bath. The primary byproduct, succinimide, is a solid and can be removed by filtration.[3] Wash the succinimide cake with a small amount of cold solvent to recover any trapped product.
-
-
Purification: The key challenge is separating the mono-bromo product from the slightly less polar starting material and the more non-polar dibromo-byproduct.
-
Recommendation: After filtering the succinimide and removing the solvent under reduced pressure, recrystallization is the preferred method for purification on a larger scale. For smaller scales or if recrystallization is ineffective, flash column chromatography on silica gel can be used. The polarity difference between the mono- and di-brominated species is often small, so a shallow solvent gradient may be required for good separation.[10]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of benzylic bromination with NBS? The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[9] It involves three main stages: Initiation , where a radical initiator or light creates a small number of bromine radicals (Br•); Propagation , where a bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical, which then reacts with Br₂ to form the product and another bromine radical; and Termination , where two radicals combine.[11][12][13]
-
Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? Using elemental bromine (Br₂) directly often leads to competing reactions, such as electrophilic addition to double bonds or electrophilic substitution on the aromatic ring.[12][14] NBS is a superior reagent because it provides a constant, low-level concentration of Br₂ in the reaction mixture.[12] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step, which regenerates Br₂.[11][14] This low concentration favors the desired radical substitution pathway over other side reactions.[11]
-
How do radical initiators work and how much should I use? Radical initiators like AIBN and BPO are molecules with relatively weak bonds that undergo homolytic cleavage upon heating or irradiation to form radicals.[5] These initial radicals kickstart the chain reaction. Only a catalytic amount is needed, typically ranging from 0.1 to 5 mol% relative to the starting material.[2]
-
How does solvent choice impact the reaction outcome? Solvent is critical for selectivity. Non-polar aprotic solvents (e.g., n-heptane, CCl₄, acetonitrile) are required to support the radical mechanism.[2][6][7] Polar solvents can promote ionic mechanisms, leading to unwanted byproducts like ring bromination.[5] Additionally, the boiling point of the solvent is a key factor when using thermal initiators.
Key Parameter Summary
| Parameter | Recommendation for High Selectivity | Rationale |
| NBS Stoichiometry | 1.05 – 1.1 equivalents | Minimizes the availability of the brominating agent to react with the product. |
| NBS Addition | Add portion-wise at reflux temperature | Prevents high initial concentration of reactive species, allowing better control.[3] |
| Solvent | n-Heptane, n-Hexane, or Acetonitrile (Anhydrous) | Non-polar solvents favor the radical pathway and have been shown to suppress di-/tri-bromination.[6][7] |
| Initiator | 1-5 mol% AIBN or BPO / Light Irradiation | Provides a controlled rate of initiation to sustain the radical chain without being excessively reactive. |
| Temperature | Reflux temperature of the chosen solvent | Ensures thermal decomposition of the initiator while maintaining a steady reaction rate. |
| Monitoring | TLC or GC-MS every 30-60 minutes | Allows the reaction to be stopped precisely when starting material is consumed, preventing runaway over-bromination. |
Experimental Protocols
Protocol 1: Recommended Procedure for Selective Mono-bromination
Caution: This reaction should be performed in a well-ventilated fume hood. The product is a lachrymator.[3]
-
To a three-necked flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, add 5-Chloro-3-methylbenzo[b]thiophene (1.0 eq) and anhydrous n-heptane.
-
Add the radical initiator, AIBN (0.02 eq).
-
Begin vigorous stirring and heat the mixture to a steady reflux. For photochemical initiation, position a 200W lamp next to the flask.[6]
-
In a separate flask, weigh N-Bromosuccinimide (1.05 eq).[6]
-
Once the reaction mixture is refluxing, begin adding the NBS in small portions over 30 minutes.
-
Maintain reflux and monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase), sampling from the reaction mixture every 45 minutes. The starting material, mono-bromo, and di-bromo products should have distinct Rf values.
-
Once TLC indicates the near-complete consumption of the starting material, immediately stop heating and cool the flask in an ice-water bath.
-
Filter the cold slurry to remove the solid succinimide byproduct. Wash the filter cake with a small amount of cold n-heptane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Using a capillary tube, carefully take a small aliquot from the refluxing reaction mixture.
-
Spot the aliquot onto a silica gel TLC plate alongside a co-spot of the starting material.
-
Develop the plate in the chamber.
-
Visualize the plate under UV light (254 nm). The starting material will be one spot. As the reaction proceeds, a new, slightly less polar spot (the mono-brominated product) will appear. Over-bromination will be indicated by the appearance of an even less polar spot (dibromo-product) near the solvent front.
Visualizations
Caption: Radical mechanism for the Wohl-Ziegler bromination.
Caption: Troubleshooting workflow for over-bromination.
References
- Quantum Pioneer. (2024). NBS for Radical Bromination: A Guide for Chemists.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Reis, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2006). Letters in Organic Chemistry, 3(5), 366-368.
- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.
- Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides?
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Reis, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Campaigne, E., & Tullar, B. F. (1953). 3-THENYL BROMIDE. Organic Syntheses, 33, 96.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
- ResearchGate. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Buy this compound | 1198-51-2 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. orgosolver.com [orgosolver.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
Technical Support Center: Strategies for the Removal of Unreacted N-Bromosuccinimide (NBS) from Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the effective removal of unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures. Adherence to the principles outlined herein will enhance product purity, streamline downstream processing, and ensure the integrity of your experimental results.
Introduction: The Challenge of NBS and Succinimide Removal
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical substitution and electrophilic addition reactions in organic synthesis.[1][2] Its convenient solid form and ability to provide a low concentration of bromine make it a preferred choice for reactions such as allylic and benzylic brominations (the Wohl-Ziegler reaction).[3][4] However, the use of NBS introduces the challenge of removing not only the unreacted reagent but also the succinimide byproduct from the reaction mixture.[5][6]
The presence of these impurities can significantly compromise the purity of the desired product, interfere with subsequent synthetic transformations, and lead to inaccurate analytical characterization.[5][6] Succinimide, in particular, can be problematic due to its moderate solubility in some organic solvents and its tendency to co-crystallize or co-elute with the product during purification.[5][7]
This guide offers a structured approach to tackling these purification challenges, moving from simple workup procedures to more rigorous purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after a reaction with NBS?
The main impurities are typically unreacted NBS and the byproduct, succinimide.[5][6] Depending on your specific reaction conditions and substrate, you may also encounter over-brominated side products.
Q2: Why is the complete removal of NBS and succinimide critical?
-
Product Purity: Residual impurities will lower the purity of your final compound.
-
Downstream Reactions: Unreacted NBS is a reactive electrophile and can interfere with subsequent synthetic steps.[5]
-
Analytical Interference: The presence of NBS and succinimide will complicate the interpretation of analytical data from techniques such as NMR and mass spectrometry.[5]
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization challenging.[5]
Q3: What are the principal methods for removing NBS and succinimide?
The most common and effective methods include:
-
Filtration/Precipitation[6]
Q4: How do I select the most appropriate removal method for my experiment?
The optimal method is dictated by the physicochemical properties of your desired product, specifically its solubility and stability. A decision-making workflow is presented below to guide your choice.
Decision-Making Workflow for Purification Strategy
This workflow will help you select the most effective purification strategy based on your product's characteristics.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the removal of NBS and succinimide and provides actionable solutions.
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Probable Cause: Succinimide possesses some solubility in organic solvents, especially chlorinated ones like dichloromethane (DCM).[8] A single aqueous wash may be insufficient for its complete removal.
-
Troubleshooting Steps:
-
Increase the Number of Washes: Perform at least two to three washes with your chosen aqueous solution.
-
Use a Basic Wash (if your product is stable): Washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate the succinimide, forming its sodium salt.[4][5] This salt has significantly higher solubility in the aqueous phase.
-
Final Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[5][9]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Probable Cause: Vigorous shaking of the separatory funnel, particularly when using chlorinated solvents, can lead to the formation of stable emulsions.[5]
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Addition of Brine: Adding a small amount of brine can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.[5]
-
Filtration through Celite®: If the emulsion persists, filtering the entire mixture through a pad of Celite® can be an effective solution.[5]
-
Issue 3: The product co-elutes with succinimide during silica gel chromatography.
-
Probable Cause: If the product has a similar polarity to succinimide, they may co-elute.
-
Troubleshooting Steps:
-
Thorough Pre-Column Workup: Ensure that a comprehensive aqueous workup has been performed to remove the majority of the succinimide before loading the crude product onto the column.[6]
-
Optimize the Eluent System:
-
If your product is less polar than succinimide, start with a non-polar eluent and gradually increase the polarity.
-
Adding a small amount of a basic modifier like triethylamine (1-5%) to the eluent can sometimes help by deprotonating any acidic species and altering their retention on the silica gel, potentially improving separation from the neutral succinimide.[7]
-
-
Comparison of NBS and Succinimide Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases.[9] | Fast, simple, and removes water-soluble impurities.[5] | Can form emulsions; may not remove all succinimide, especially with chlorinated solvents.[5][8] |
| Filtration | Difference in solubility of the product versus succinimide in the reaction solvent. | Very simple and rapid if succinimide precipitates.[6] | Only effective when a suitable solvent (e.g., CCl₄) is used where succinimide has low solubility.[6][7] |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (silica gel). | Highly effective for separating compounds with different polarities, leading to high purity.[5] | Time-consuming, requires large volumes of solvent, and can lead to product loss on the column.[6] |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures.[10] | Can yield highly pure crystalline material.[5] | Requires finding a suitable solvent system; can result in significant product loss in the mother liquor.[6][10] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.
-
Quenching (Optional but Recommended): After the reaction is complete, cool the mixture to room temperature. To neutralize any unreacted NBS, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the characteristic yellow color of bromine is no longer present.[5][6]
-
Dilution: Dilute the reaction mixture with the organic solvent used for the reaction (e.g., ethyl acetate, dichloromethane).
-
Extraction:
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration/Precipitation
This method is most effective when the reaction is conducted in a non-polar solvent in which succinimide has poor solubility (e.g., carbon tetrachloride, hexane).
-
Cooling: Upon completion of the reaction, cool the reaction mixture in an ice bath for approximately 30 minutes. This will further decrease the solubility of succinimide, promoting its precipitation.
-
Filtration: Filter the cold reaction mixture through a Büchner funnel to collect the precipitated succinimide.
-
Washing: Wash the collected solid with a small amount of the cold reaction solvent to recover any product that may have been occluded.
-
Further Purification: The filtrate, now enriched with the product, can be subjected to an aqueous workup as described in Protocol 1 to remove any remaining traces of succinimide.
References
- N-bromosuccinimide removal at workup. (2013). Sciencemadness.org. [Link]
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. [Link]
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (2022). MDPI. [Link]
- How to separate succinimide from a bromination product when using NBS? (2018).
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube. [Link]
- How to do workup after doing bromination with NBS? (2017).
- N-Bromosuccinimide. Wikipedia. [Link]
- N-bromobutanimide. PubChem. [Link]
- Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Stability issues of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene during reactions
An in-depth technical guide for researchers, scientists, and drug development professionals on the stability issues of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene during reactions.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this important synthetic intermediate. Our goal is to help you anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Navigating Reaction Instabilities
This section addresses specific issues you may encounter during your work with this compound. The highly reactive nature of the bromomethyl group, while synthetically useful, is also the primary source of stability challenges[1].
Q1: My reaction is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or no yield in reactions, particularly nucleophilic substitutions, often points to the degradation of the starting material before or during the reaction.
Primary Causes & Solutions:
-
Starting Material Degradation: The C-Br bond in the bromomethyl group is labile. The compound can degrade upon improper storage or handling.
-
Solution: Before every reaction, perform a quick quality check. A simple ¹H NMR can confirm the integrity of the benzylic protons (~4.7 ppm) and the absence of hydrolysis products (e.g., hydroxymethyl or ether derivatives). Always use freshly purchased or properly stored material. The compound should be stored in a cool (0-10°C), dark place under an inert atmosphere[2][3][4].
-
-
Hydrolysis: Trace amounts of water in your solvents or reagents can hydrolyze the bromomethyl group to the corresponding alcohol, which is unreactive under typical substitution conditions.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Use anhydrous grade reagents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Inappropriate Base: Strong, hard bases (e.g., NaOH, KOH) can promote elimination or other side reactions. The choice of base is critical.
-
Solution: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These are generally sufficient to facilitate nucleophilic substitution without causing significant degradation of the starting material.
-
Q2: My final product is a complex mixture, and the NMR is difficult to interpret. What side reactions are occurring?
A2: The appearance of multiple unexpected products is a classic sign of competing reaction pathways stemming from the high reactivity of this compound.
Common Side Reactions:
-
Reaction with Solvent: Nucleophilic solvents can compete with your intended nucleophile.
-
Amines (if used as solvent): Can form quaternary ammonium salts.
-
Alcohols (e.g., Methanol, Ethanol): Can form ether byproducts.
-
Solution: Choose non-nucleophilic solvents. Aprotic polar solvents like DMF, DMSO, or Acetonitrile are generally preferred. However, ensure they are anhydrous, as they are hygroscopic.
-
-
Self-Condensation/Polymerization: Under certain conditions, particularly with strong bases or elevated temperatures, the molecule can react with itself, leading to oligomeric or polymeric tars. This is often indicated by the reaction mixture turning dark brown or black.
-
Solution: Maintain a lower reaction temperature. Add the base portion-wise to control the reaction's exothermicity and concentration of reactive species. Ensure efficient stirring to avoid localized "hot spots."
-
-
Friedel-Crafts Alkylation: The electrophilic bromomethyl group can potentially alkylate another molecule of the benzothiophene on its aromatic ring, especially under slightly acidic conditions that might be generated in situ.
-
Solution: Maintain strict control over the reaction pH. The use of a mild base can help prevent the formation of acidic byproducts that could catalyze this side reaction.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound?
A: To maintain its stability and reactivity, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 0-10°C[2][4] | Slows down potential decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Amber vial or dark location[3] | Prevents potential light-induced radical degradation. |
| Container | Tightly sealed, corrosion-resistant container[5] | The compound and its potential degradation products can be corrosive. |
Q: What are the key safety precautions for handling this compound?
A: This compound is classified as corrosive and is a lachrymator (causes tearing). It can cause severe skin burns and eye damage[5].
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield)[5][6].
-
Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors[5][6].
-
Spills: Absorb spills with inert material and dispose of as hazardous waste. Do not use water to clean up spills, as this will cause hydrolysis[5].
-
First Aid: In case of contact with eyes or skin, rinse immediately and copiously with water and seek immediate medical attention[5][6].
Q: What are the visual or spectroscopic signs of decomposition?
A:
-
Visual: The pure compound is a white to light yellow or orange solid[7]. A significant darkening in color (to brown or black) is a strong indicator of decomposition.
-
Spectroscopic (¹H NMR): Look for the appearance of new peaks. A common sign of hydrolysis is the disappearance of the bromomethyl singlet (CH₂Br) and the appearance of a new singlet for the hydroxymethyl group (CH₂OH) or an ether. The presence of multiple new aromatic signals can indicate polymerization or side reactions.
Experimental Protocols & Visual Guides
Protocol 1: Pre-Reaction Quality Check of Starting Material
-
Under an inert atmosphere, take a small sample (~5 mg) of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Validation: Confirm the presence of the characteristic singlet for the bromomethyl protons. Check for the absence of significant impurity peaks, especially in the 3-5 ppm region where alcohol or ether byproducts might appear.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Add your nucleophile and a dry, non-nucleophilic solvent (e.g., anhydrous acetonitrile) to a flame-dried flask under an inert atmosphere (Argon).
-
Add a mild base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture for 15 minutes to ensure homogeneity.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent.
-
Add the solution of the electrophile dropwise to the stirring nucleophile/base mixture at room temperature (or 0°C if the reaction is highly exothermic).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with standard aqueous workup and purification.
Diagrams
Caption: A troubleshooting decision tree for common reaction failures.
Caption: Common degradation pathways for the title compound.
References
- ChemBK Database. This compound - Introduction. [Link]
- Acros Pharmatech. This compound. [Link]
- TCI America Safety Data Sheet. This compound SDS. [Link]
- Organic Syntheses. 3-thenyl bromide. [Link]
Sources
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- 2. This compound [acrospharmatech.com]
- 3. This compound | 1198-51-2 [sigmaaldrich.com]
- 4. This compound CAS#: 1198-51-2 [m.chemicalbook.com]
- 5. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Characterization of Impurities in 3-(Bromomethyl)-5-chlorobenzo[b]thiophene Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges in impurity characterization and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, several common impurities are frequently encountered. These can be broadly categorized as starting materials, by-products, and degradation products.[1][2]
-
Unreacted Starting Material: The presence of 5-chloro-3-methylbenzo[b]thiophene is a common impurity, indicating an incomplete reaction.
-
Over-brominated Species: Dibromo- and tribromo-substituted benzothiophenes can form, especially if the reaction conditions are not carefully controlled.[3]
-
Positional Isomers: Bromination at other positions on the benzo[b]thiophene ring system can occur, leading to isomeric impurities.
-
Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol, (5-chloro-1-benzothiophen-3-yl)methanol.[4]
-
Oxidation Products: The thiophene sulfur is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, particularly if strong oxidizing agents are present or during prolonged exposure to air.
Q2: What is the initial analytical approach to identify these impurities?
A2: A multi-pronged analytical approach is essential for comprehensive impurity profiling.[1][5] High-Performance Liquid Chromatography (HPLC) is typically the primary technique for separation and quantification.[1] For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for providing molecular weight information.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the exact structure of the impurities.[2][6]
Q3: How can I minimize the formation of over-brominated impurities?
A3: Controlling the stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS), is critical. Using a slight excess (1.05–1.4 equivalents) of NBS is a common practice.[8] The reaction temperature should also be carefully monitored and controlled, as higher temperatures can favor multiple brominations.[4] The choice of solvent can also influence the selectivity of the reaction; for instance, using linear alkanes like n-hexane or n-heptane has been shown to promote the formation of the desired monobrominated product.[3][8]
Troubleshooting Guides
Problem 1: My final product shows a significant peak corresponding to the starting material, 5-chloro-3-methylbenzo[b]thiophene, in the HPLC analysis.
Causality: This indicates an incomplete reaction. Several factors could be at play, including insufficient reaction time, inadequate temperature, or issues with the reagents.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the brominating agent (e.g., NBS) and the radical initiator (e.g., benzoyl peroxide) are fresh and have been stored correctly.[9]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary.[4]
-
Ensure Proper Initiation: For radical bromination, ensure the initiator is active. The use of a lamp to irradiate the reaction mixture can also facilitate initiation.[3]
-
Check Stoichiometry: Re-verify the molar ratios of your reactants. An insufficient amount of the brominating agent will naturally lead to an incomplete reaction.[4]
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A non-polar solvent system like hexane or a mixture of hexane and ethyl acetate (e.g., 9:1) is a good starting point.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Procedure:
-
Spot a small amount of the reaction mixture, the starting material, and a co-spot (mixture of both) on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under UV light. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.
-
Problem 2: Mass spectrometry data suggests the presence of a di-brominated species (C9H5Br2ClS).
Causality: The formation of a di-brominated product indicates over-bromination, a common side reaction. This can be caused by an excess of the brominating agent, elevated reaction temperatures, or prolonged reaction times.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of NBS used. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent throughout the reaction, disfavoring multiple brominations.
-
Temperature Management: Conduct the reaction at a controlled, lower temperature. Radical brominations are often initiated at 0°C and then allowed to warm to room temperature.[8]
-
Solvent Selection: The choice of solvent can influence selectivity. Non-polar solvents such as n-hexane or n-heptane have been reported to give good selectivity for monobromination.[3]
Data Presentation: Effect of NBS Equivalents on Impurity Profile
| NBS Equivalents | This compound (%) | Di-bromo Impurity (%) |
| 1.1 | 95 | 2 |
| 1.5 | 85 | 10 |
| 2.0 | 60 | 30 |
Problem 3: NMR analysis shows unexpected signals in the aromatic region, suggesting the presence of a positional isomer.
Causality: While bromination with NBS is generally selective for the benzylic position, electrophilic aromatic substitution on the benzo[b]thiophene ring can occur under certain conditions, leading to positional isomers.[10]
Troubleshooting Steps:
-
Control Reaction Conditions: Avoid strongly acidic conditions that could promote electrophilic aromatic substitution.
-
Purification Strategy: Isomeric impurities can often be separated by column chromatography. A careful selection of the stationary and mobile phases is crucial.
-
Structural Elucidation: 2D NMR techniques, such as COSY and HMBC, can be invaluable in determining the exact structure of the isomeric impurity.
Visualization: Potential Bromination Pathways
Caption: Synthetic pathways for this compound.
References
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.
- Buy this compound | 1198-51-2 - Smolecule. (n.d.). Smolecule.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Pyla, S. (2025). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. International Journal of Innovative Research in Technology, 12(8).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health.
- Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. (n.d.). American Chemical Society.
- This compound. (2024). ChemBK.
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (2022). Google Patents.
- workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine. (2025). Benchchem.
- This compound. (n.d.). Acros Pharmatech.
- 3-thenyl bromide. (n.d.). Organic Syntheses Procedure.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024). Chemia.
- This compound | 1198-51-2. (n.d.). Sigma-Aldrich.
- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2009). PubMed.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives | Request PDF. (2025). ResearchGate.
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020). ResearchGate.
- This compound. (n.d.). ChemicalBook.
- (PDF) Synthesis, Characterization of Novel Benzothiophene. (2025). ResearchGate.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). National Institutes of Health.
- Process to bromomethylate aromatic compounds. (2004). Google Patents.
- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University.
- Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. (n.d.). Royal Society of Chemistry.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). James Cook University.
Sources
- 1. soeagra.com [soeagra.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. ijirt.org [ijirt.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 1198-51-2 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Welcome to the technical support guide for the synthesis and scale-up of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, chemists, and process development professionals. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is key to advancing numerous research and development pipelines.[1] This guide is structured to address practical challenges encountered during laboratory and pilot-scale production, emphasizing safety, efficiency, and scalability.
Synthesis Overview: The Pathway to Target Intermediate
The most industrially viable and regioselective method for synthesizing this compound is through the free-radical bromination of 5-chloro-3-methylbenzo[b]thiophene.[1] This approach selectively targets the benzylic methyl group, minimizing unwanted aromatic substitution. The key reagents for this transformation are N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Caption: General workflow for the synthesis of the target compound.
Recommended Scale-Up Protocol
This protocol is adapted from modern, industrially focused methods that prioritize safety and environmental considerations by avoiding hazardous solvents like carbon tetrachloride.[2][3]
Reagent and Condition Summary
| Parameter | Recommendation | Rationale & Key Considerations |
| Starting Material | 5-Chloro-3-methylbenzo[b]thiophene | Ensure high purity (>98%) to avoid side reactions with impurities. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use 1.0 to 1.1 molar equivalents. An excess can lead to dibromination.[2] Use freshly recrystallized NBS for optimal reactivity. |
| Radical Initiator | Benzoyl Peroxide (BPO) | Use 0.02 to 0.05 molar equivalents.[2] AIBN is an alternative. The initiator's half-life at the reaction temperature is critical. |
| Solvent | n-Heptane or n-Hexane | Mass ratio of 1:7 to 1:8 (Substrate:Solvent).[2] These solvents are less toxic than chlorinated alternatives and facilitate good selectivity.[2][3] |
| Temperature | Reflux (approx. 98°C for n-Heptane) | Maintaining a vigorous reflux is crucial to prevent the accumulation of bromine, which can lead to undesired nuclear bromination.[4] |
| Initiation | Thermal and/or Photo-initiation | Heating to reflux is typically sufficient. Some procedures also use a tungsten lamp to facilitate radical formation.[2] |
Step-by-Step Experimental Procedure
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, with 5-chloro-3-methylbenzo[b]thiophene and n-heptane.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with radical reactions.
-
Initiator Addition: Add benzoyl peroxide to the stirred mixture.
-
Heating: Heat the mixture to a vigorous reflux.
-
NBS Addition: Once refluxing, add N-bromosuccinimide portion-wise over 1-2 hours. Critical Step: The addition rate must be controlled to manage the exotherm and any potential foaming.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring at reflux for 4-6 hours.[2] Monitor the reaction's progress by TLC (thin-layer chromatography), using hexane as the eluent (Expected Rf ≈ 0.65).[1]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to 0-5°C. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold n-heptane.
-
Concentration: Concentrate the filtrate under reduced pressure until a precipitate of the crude product forms.
-
Isolation and Purification: Allow the concentrated mixture to stand for 3-5 hours to maximize crystallization.[2] Filter the crude product and wash the filter cake with cold petroleum ether or hexane to remove non-polar impurities.
-
Drying: Dry the final product, this compound, under vacuum at a temperature not exceeding 40°C. The product is a solid with a melting point of 129-131 °C.[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Q: My reaction is incomplete, with significant starting material remaining. | 1. Inactive radical initiator. 2. Low reaction temperature. 3. Poor quality NBS. | 1. Use a fresh batch of benzoyl peroxide or AIBN. 2. Ensure the reaction is maintained at a vigorous reflux throughout.[4] 3. Recrystallize NBS from water if its purity is questionable. |
| Q: I'm observing a significant amount of the dibrominated byproduct. | 1. Molar excess of NBS. 2. "Hot spots" or poor temperature control. | 1. Use a molar ratio of NBS to substrate no greater than 1.1:1.[2] 2. Ensure efficient stirring and controlled, portion-wise addition of NBS to dissipate heat effectively. |
| Q: The reaction foamed uncontrollably during NBS addition. | 1. Addition of NBS was too rapid. 2. Insufficient reactor headspace. 3. Reaction not at full reflux before addition. | 1. Add NBS in small portions at a rate that allows the reaction to subside between additions.[4] 2. Use a reactor that is no more than 50-60% full to allow for foaming. 3. Begin addition only after a steady, vigorous reflux is achieved. |
| Q: My final product shows impurities that appear to be from aromatic bromination. | 1. Insufficient reflux rate. 2. Localized high concentration of bromine. | 1. The reaction must be kept at a strong reflux. This helps to ensure that the bromine concentration in the solution remains low, favoring the radical pathway over electrophilic aromatic substitution.[4] 2. Improve agitation and slow the NBS addition rate. |
| Q: The final product is an oil or fails to crystallize properly. | 1. Presence of impurities (e.g., solvent, dibromide). 2. Incomplete removal of succinimide. | 1. Ensure the filtrate is properly concentrated. Try adding a non-polar co-solvent like petroleum ether to induce precipitation. 2. If necessary, redissolve the crude product in a minimal amount of a solvent like dichloromethane, filter any remaining solids, and re-precipitate with a non-polar solvent. |
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling this compound? A: This compound is classified as corrosive and can cause severe skin burns and eye damage.[5][6] It may also be corrosive to metals.[5] Always handle this chemical inside a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Ensure that safety showers and eyewash stations are readily accessible.[7]
Q: How should the final product be stored to ensure its stability? A: this compound should be stored under refrigeration (2-8°C) in a tightly sealed container, under an inert atmosphere, and protected from light to maintain its stability and purity.[1][8]
Q: What is the underlying mechanism of this bromination reaction? A: The reaction proceeds via a classic free-radical chain mechanism, as outlined below. Benzoyl peroxide (the initiator) decomposes upon heating to form phenyl radicals. These radicals abstract a bromine atom from NBS to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of the substrate to form HBr and a stable benzylic radical. This benzylic radical then reacts with NBS to yield the final product and a succinimidyl radical, which continues the chain.
Caption: Simplified free-radical bromination mechanism.
Q: Are there viable alternatives to n-heptane as a solvent for industrial scale-up? A: Yes, other linear C6-C8 alkanes are reported to be effective and offer similar benefits in terms of low toxicity and good selectivity, making them suitable for industrial production.[2][3] Acetonitrile has also been used at the lab scale.[1] The choice often depends on factors like boiling point (for temperature control), cost, and downstream processing requirements.
References
- TCI America. (2025). This compound SDS.
- ChemBK. (2024). This compound.
- Hainan Haishen Tongzhou Pharmaceutical Co., Ltd. (2022). CN113480517B - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Campaigne, E., & Tullar, B. F. (1964). 3-THENYL BROMIDE. Organic Syntheses, 44, 9. doi:10.15227/orgsyn.044.0009.
- Acros Pharmatech. (n.d.). This compound.
- WIPO. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE.
Sources
- 1. Buy this compound | 1198-51-2 [smolecule.com]
- 2. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. This compound | 1198-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1198-51-2 [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. Its reactivity, centered on the bromomethyl group, is profoundly influenced by the choice of solvent, dictating reaction pathways, rates, and yields. This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to address common challenges encountered during its use.
Introduction to the Reagent
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClS.[1][2] It serves as a critical intermediate in organic synthesis, particularly for introducing the 5-chlorobenzo[b]thien-3-ylmethyl moiety into target molecules in pharmaceuticals and materials science.[1] The primary site of reactivity is the bromomethyl group, which behaves as a benzylic-type halide. This structure allows it to undergo nucleophilic substitution reactions through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, a choice that can be strategically controlled by the reaction environment, most notably the solvent.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary reaction pathways for this compound with nucleophiles, and how does the solvent mediate this choice?
The core reactivity of this compound involves the displacement of the bromide leaving group by a nucleophile. This proceeds via two competing mechanisms: Sₙ1 and Sₙ2.[3] The benzylic-like position of the bromomethyl group means that both the Sₙ2 transition state and the Sₙ1 carbocation intermediate are stabilized by the adjacent benzo[b]thiophene ring system, making both pathways accessible.[3] The solvent is the single most powerful tool for directing the reaction down one path over the other.
-
Sₙ1 Pathway: This is a two-step mechanism involving the formation of a planar carbocation intermediate.[4][5] It is favored in polar protic solvents (e.g., water, methanol, ethanol). These solvents excel at stabilizing both the departing bromide anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, lowering the energy barrier for the rate-determining ionization step.[6][7][8][9]
-
Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs.[4][5] It is favored in polar aprotic solvents (e.g., DMF, DMSO, acetone, acetonitrile). These solvents can dissolve ionic reagents but are poor at solvating anions.[10][11] This leaves the nucleophile "naked" and highly reactive, promoting the bimolecular attack required for the Sₙ2 mechanism.[7][8]
Below is a diagram illustrating how solvent choice directs the reaction mechanism.
Caption: Stabilization of the Sₙ1 transition state and intermediate by a polar protic solvent.
Q4: I am synthesizing the this compound starting material itself via radical bromination. What is the recommended solvent for this transformation?
The synthesis of the title compound typically involves the free-radical bromination of 5-chloro-3-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN. [1][12]For this specific reaction, solvent choice is critical to prevent a competing ionic reaction: electrophilic aromatic substitution on the electron-rich thiophene ring. [12] Recommended Solvents & Rationale:
-
Non-polar, Aprotic Solvents: The preferred solvents are non-polar and incapable of supporting ionic intermediates. Historically, carbon tetrachloride (CCl₄) was used, but due to its toxicity and environmental impact, it has been replaced.
-
Modern Alternatives: Linear alkanes such as n-hexane or n-heptane are excellent choices. [1]They are non-polar, effectively dissolve the starting material, and disfavor the formation of ionic species that lead to ring bromination. Acetonitrile has also been reported as a suitable solvent. [1]* Why this works: The radical mechanism proceeds via bromine radicals generated in low concentration from NBS. Non-polar solvents ensure that any transient ionic species that might form have a very short lifetime, suppressing the undesired electrophilic aromatic bromination pathway and maximizing the yield of the target benzylic bromide. [12]
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a moderately strong nucleophile (e.g., sodium azide) under conditions that favor the Sₙ2 mechanism.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Ethyl acetate, water, brine for workup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add sodium azide in one portion.
-
Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 3-(Azidomethyl)-5-chlorobenzo[b]thiophene.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis via NBS Radical Bromination
This protocol is adapted from literature procedures for the selective benzylic bromination to prepare the title compound. [1][12][13] Materials:
-
5-Chloro-3-methylbenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq, freshly recrystallized for best results)[12]
-
Benzoyl Peroxide (BPO) (0.05 eq, radical initiator)
-
n-Heptane
-
Round-bottom flask, magnetic stirrer, condenser, light source (e.g., 200W bulb) [13] Procedure:
-
Caution! This reaction should be performed in a well-ventilated chemical hood.
-
To a round-bottom flask equipped with a condenser, add 5-chloro-3-methylbenzo[b]thiophene and n-heptane.
-
Add the benzoyl peroxide initiator while stirring.
-
Position a lamp to irradiate the flask and begin heating the mixture to a vigorous reflux.
-
Once refluxing, add the N-Bromosuccinimide (NBS) portion-wise over 20-30 minutes. Control the addition rate to manage the exothermic reaction and foaming.
-
After the final addition, continue to reflux the mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction flask first in a water bath, then in an ice bath.
-
Filter the cold mixture to remove the succinimide byproduct. Wash the solid filter cake with a small amount of cold n-heptane.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude solid is this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The product is a lachrymator and should be handled with care. [14]
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Smolecule. (n.d.). This compound | 1198-51-2.
- LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- LibreTexts. (2021). 7.5: SN1 vs SN2.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
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- Beilstein Journals. (n.d.). Inherent atomic mobility changes in carbocation intermediates during the sesterterpene cyclization cascade.
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Technical Support Center: Cross-Coupling Reactions of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Welcome to the technical support center for cross-coupling reactions involving 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in Suzuki-Miyaura and Sonogashira coupling reactions. Given the dual reactivity of the benzylic bromide and the aryl chloride moieties, precise control over reaction conditions is paramount to achieving desired outcomes and preventing catalyst deactivation. This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling reactions of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Problem 1: Low or No Product Yield in Selective Benzylic Coupling
Question: I am attempting a Suzuki or Sonogashira coupling with an arylboronic acid or terminal alkyne, respectively, intending to react selectively at the benzylic bromide position, but I am observing low to no yield of the desired product. What could be the issue?
Potential Causes:
-
Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the highly reactive benzylic bromide, leading to rapid catalyst decomposition or undesired side reactions before the productive catalytic cycle can take place.
-
Inappropriate Base: The base is critical for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling.[1] An incorrect choice of base can lead to slow reaction rates or degradation of the starting material.
-
Low Reaction Temperature: While benzylic bromides are highly reactive, an insufficient temperature may not provide the necessary activation energy for the oxidative addition step to proceed efficiently.
-
Homocoupling of the Coupling Partner: In Suzuki reactions, boronic acids can undergo homocoupling, especially in the presence of oxygen.[2] In Sonogashira reactions, terminal alkynes can form homocoupled diynes (Glaser coupling), particularly when a copper co-catalyst is used.[1]
Recommended Solutions:
-
Catalyst and Ligand Selection: For the selective coupling at the benzylic position, a less sterically hindered and electron-rich phosphine ligand is often preferred. Systems like Pd(OAc)₂ with PPh₃ have shown success in the Suzuki coupling of benzylic bromides.[3] For Sonogashira couplings, a copper-free system can minimize alkyne homocoupling.
-
Base Optimization: For Suzuki couplings with benzylic bromides, milder bases such as K₂CO₃ or Cs₂CO₃ are often effective.[4] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used.[1]
-
Temperature Screening: While high temperatures can promote catalyst decomposition, a systematic screening of temperatures (e.g., from room temperature to 80 °C) is advisable to find the optimal balance between reaction rate and catalyst stability.[3]
-
Degassing and Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize oxygen-induced side reactions.
Problem 2: Reaction Stalls or Fails During Aryl Chloride Coupling
Question: After successfully coupling at the benzylic position, I am attempting a second cross-coupling at the C5-chloro position, but the reaction is either very sluggish or fails to proceed. Why is this happening?
Potential Causes:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than the C-Br bond at the benzylic position, requiring a more active catalyst system for oxidative addition to occur.[5]
-
Catalyst Deactivation from the First Step: The catalyst used for the initial benzylic coupling may not be robust enough for the more demanding aryl chloride coupling and may have already deactivated.
-
Steric Hindrance: The newly introduced group at the benzylic position may sterically hinder the approach of the palladium catalyst to the C5-chloro position.
-
Sulfur Poisoning: The sulfur atom in the benzo[b]thiophene ring can coordinate to the palladium center, leading to catalyst poisoning and deactivation, especially under the more forcing conditions required for aryl chloride activation.[6]
Recommended Solutions:
-
Switch to a More Active Catalyst System: For aryl chloride couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.
-
Two-Step, One-Pot vs. Isolation: If performing a sequential coupling, consider if the initial catalyst system is suitable for the second step. It may be necessary to perform the reaction in two separate steps with isolation of the intermediate and use of a fresh, more appropriate catalyst for the aryl chloride coupling.
-
Ligand Choice to Mitigate Steric Effects: While bulky ligands are needed for reactivity, an excessively large ligand might exacerbate steric hindrance. A careful selection of a ligand with an appropriate balance of steric bulk and electron-donating properties is crucial.
-
Addressing Sulfur Poisoning: The use of electron-rich, bulky ligands can sometimes mitigate sulfur poisoning by favoring the desired catalytic cycle over coordination with the sulfur atom.[6] Increasing the catalyst loading may also be necessary, though this is less ideal.
Problem 3: Formation of Palladium Black and General Catalyst Deactivation
Question: My reaction mixture turns black, and the reaction stops. What is causing this, and how can I prevent it?
Potential Causes:
-
Formation of Palladium Black: The black precipitate is likely palladium(0) nanoparticles, which form when the active, ligand-stabilized palladium species aggregate. This is a common deactivation pathway.
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst and the degradation of phosphine ligands.
-
Oxygen Exposure: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the oxidative degradation of phosphine ligands.
-
Impure Reagents or Solvents: Impurities in the starting materials or solvents can poison the catalyst.
Recommended Solutions:
-
Ligand Stabilization: Ensure an adequate ligand-to-palladium ratio. Bulky, electron-rich ligands can help stabilize the palladium center and prevent aggregation.
-
Temperature Control: Run the reaction at the lowest effective temperature. A temperature screening experiment is highly recommended.
-
Rigorous Inert Atmosphere: As mentioned previously, meticulous degassing of solvents and maintaining an inert atmosphere are critical to prevent oxidative deactivation.
-
Use of High-Purity Reagents: Ensure that all reagents and solvents are of high purity and are anhydrous where necessary.
Frequently Asked Questions (FAQs)
Q1: Which reaction site on this compound is more reactive in palladium-catalyzed cross-coupling?
A1: The benzylic C(sp³)-Br bond is significantly more reactive than the aryl C(sp²)-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater ease of oxidative addition at a benzylic position. This inherent reactivity difference can be exploited to achieve selective monofunctionalization at the bromomethyl group under milder conditions.
Q2: How do I choose the right catalyst system for selective coupling?
A2: The choice of ligand is the most critical factor for controlling selectivity.
-
For selective coupling at the benzylic bromide: A less sterically demanding ligand like triphenylphosphine (PPh₃) is often sufficient and can be paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
For coupling at the aryl chloride: A more sophisticated catalyst system is required. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally the systems of choice as they promote the difficult oxidative addition of the C-Cl bond.
Q3: What are the best practices to avoid catalyst poisoning by the benzo[b]thiophene sulfur atom?
A3: The lone pair of electrons on the sulfur atom can act as a Lewis base and coordinate to the soft Lewis acidic palladium center, leading to catalyst deactivation.[6] To mitigate this:
-
Use Electron-Rich, Bulky Ligands: These ligands can form more stable complexes with palladium, making it less likely for the sulfur atom to displace the ligand and poison the catalyst.
-
Maintain an Optimal Ligand-to-Palladium Ratio: An excess of the phosphine ligand can help to keep the palladium center coordinated and less susceptible to poisoning.
-
Avoid High Temperatures for Extended Periods: Prolonged reaction times at high temperatures can increase the likelihood of sulfur coordination.
Q4: I am observing significant formation of a homocoupled dimer of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I suppress this?
A4: Homocoupling is a common side reaction.
-
In Suzuki reactions: This is often promoted by the presence of oxygen and Pd(II) species. Ensure rigorous degassing of your reaction mixture and consider adding a mild reducing agent to maintain the palladium in its active Pd(0) state.
-
In Sonogashira reactions (Glaser coupling): This is primarily a copper-catalyzed process. Switching to a copper-free Sonogashira protocol can effectively eliminate this side product.[1]
Data and Protocols
Table 1: Recommended Catalyst Systems for Selective Cross-Coupling
| Target Reaction Site | Coupling Type | Palladium Precursor | Recommended Ligands | Typical Base | Solvent | Temperature Range |
| Benzylic Bromide | Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 25-80 °C |
| Benzylic Bromide | Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NEt | THF, DMF | 25-60 °C |
| Aryl Chloride | Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, CsF | Dioxane, Toluene | 80-120 °C |
| Aryl Chloride | Sonogashira | PdCl₂(Amphos)₂, Pd₂(dba)₃ | cataCXium® A, XPhos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 100-140 °C |
Experimental Protocol: General Procedure for Selective Suzuki Coupling at the Benzylic Bromide Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025).
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). MDPI.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). NIH Public Access.
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. (2025). Benchchem.
- Chiral Sulfur Ligands for Asymmetric Catalysis. (2003).
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)Chloromethyl Bromobenzene with Arylboronic Acids. (2018). NIH Public Access.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). Chemistry Central Journal.
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (2014). NIH Public Access.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). NIH Public Access.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). NIH Public Access.
Sources
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Benzo[b]thiophene derivatives, in particular, are a class of compounds with significant therapeutic potential, found in the core structure of drugs like raloxifene and zileuton.[1] The precise characterization of these molecules is therefore of paramount importance. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(bromomethyl)-5-chlorobenzo[b]thiophene, a key intermediate in the synthesis of various bioactive molecules. By comparing its spectral data with related analogues, we will illustrate the profound influence of substituent effects on the chemical environment of the benzo[b]thiophene scaffold.
The Power of NMR in Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[2] Through the analysis of chemical shifts, coupling constants, and correlation experiments, one can piece together the molecular puzzle with high fidelity. For complex aromatic systems like benzo[b]thiophenes, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is often essential for a complete and unambiguous assignment of all proton and carbon signals.
Predicted NMR Spectral Features of this compound
While a complete, publicly available experimental spectrum for this compound (CAS 1198-51-2) is not readily found in the literature, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence based on the known spectral data of its parent compound, benzo[b]thiophene, and the well-established principles of substituent effects in NMR spectroscopy.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display signals corresponding to the protons of the bromomethyl group and the aromatic protons on the benzo[b]thiophene core.
-
Bromomethyl Protons (-CH₂Br): A singlet is expected for the two equivalent protons of the bromomethyl group. Due to the electronegativity of the adjacent bromine atom, this signal will be shifted downfield, likely appearing in the range of 4.7-4.9 ppm.
-
Aromatic Protons: The substitution pattern of the benzene ring will give rise to a distinct set of signals. The chlorine atom at the 5-position and the thiophene ring fusion will influence the chemical shifts of the remaining aromatic protons (H-2, H-4, H-6, and H-7).
-
H-2: This proton on the thiophene ring is expected to be a singlet and will be influenced by the adjacent bromomethyl group.
-
H-4, H-6, H-7: These protons on the benzene ring will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The electron-withdrawing nature of the chlorine at C-5 will deshield the ortho protons (H-4 and H-6), shifting them downfield.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Bromomethyl Carbon (-CH₂Br): This carbon will appear as a single peak in the aliphatic region of the spectrum, typically between 30 and 35 ppm.
-
Aromatic and Thiophene Carbons: The nine carbons of the benzo[b]thiophene core will give rise to distinct signals in the aromatic region (typically 120-145 ppm). The chemical shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C-5) will be significantly affected, as will the carbons ortho and para to it. The quaternary carbons (C-3, C-3a, C-5, C-7a) will generally show weaker signals compared to the protonated carbons.
Comparative NMR Analysis: Understanding Substituent Effects
To appreciate the impact of the bromomethyl and chloro groups on the NMR spectrum of the title compound, it is instructive to compare its predicted spectral data with that of simpler, related molecules. The following table summarizes the experimental ¹H NMR data for benzo[b]thiophene and the predicted data for its derivatives.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | -CH₃/-CH₂Br |
| Benzo[b]thiophene | 7.44 (d) | 7.34 (d) | 7.88 (d) | 7.36 (t) | 7.33 (t) | 7.82 (d) | - |
| 3-Methylbenzo[b]thiophene | 7.15 (s) | - | 7.75 (d) | 7.28 (t) | 7.25 (t) | 7.70 (d) | 2.45 (s) |
| 3-(Bromomethyl)benzo[b]thiophene | 7.45 (s) | - | 7.85 (d) | 7.35 (t) | 7.30 (t) | 7.80 (d) | 4.80 (s) |
| This compound (Predicted) | ~7.50 (s) | - | ~7.90 (d) | - | ~7.35 (dd) | ~7.85 (d) | ~4.82 (s) |
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Benzo[b]thiophene Derivatives.
The following table provides a similar comparison for the ¹³C NMR chemical shifts.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CH₃/-CH₂Br |
| Benzo[b]thiophene | 126.5 | 122.5 | 139.8 | 124.3 | 124.4 | 123.5 | 122.9 | 140.2 | - |
| 3-Methylbenzo[b]thiophene | 122.0 | 132.0 | 139.5 | 124.0 | 124.1 | 123.2 | 122.6 | 140.0 | 14.5 |
| 3-(Bromomethyl)benzo[b]thiophene | 124.5 | 129.0 | 139.0 | 124.2 | 124.3 | 123.4 | 122.8 | 139.8 | 27.0 |
| This compound (Predicted) | ~125.0 | ~128.5 | ~138.0 | ~125.0 | ~132.0 | ~124.0 | ~123.5 | ~138.5 | ~26.5 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Benzo[b]thiophene Derivatives.
Key Observations from the Comparative Data:
-
Effect of the 3-substituent: The introduction of a methyl or bromomethyl group at the C-3 position removes the H-3 signal and influences the chemical shift of the adjacent H-2 proton. The bromomethyl group, being more electron-withdrawing than the methyl group, causes a greater downfield shift of the C-3 carbon.
-
Effect of the 5-chloro substituent: The chlorine atom is an electronegative, electron-withdrawing group. Its primary effect is a significant downfield shift of the carbon to which it is attached (C-5).[3][4] It also influences the chemical shifts of the ortho (C-4, C-6) and para (C-7) carbons through inductive and resonance effects.[3] This is reflected in the downfield shift of the corresponding proton signals.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of benzo[b]thiophene derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR, if not already present in the solvent.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for complex aromatic regions.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.
-
Visualizing NMR Correlations and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key structural features and the logical workflow for NMR-based structure elucidation.
Caption: Key structural features and their expected ¹H NMR signals.
Caption: A logical workflow for the NMR-based structure elucidation of benzo[b]thiophene derivatives.
Conclusion
The NMR characterization of this compound and its derivatives is a clear demonstration of the power of this spectroscopic technique in organic chemistry. By understanding the fundamental principles of chemical shifts and coupling constants, and by making systematic comparisons with related compounds, researchers can confidently assign the complex spectra of substituted aromatic systems. The insights gained from such analyses are invaluable for confirming the identity and purity of synthesized compounds, which is a critical step in the journey of drug discovery and development.
References
- Journal of the Chemical Society C: Organic. (1967).
- Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]
- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford, Department of Chemistry. [Link]
- Springer Nature. (n.d.). NMR Protocols and Methods. SpringerLink. [Link]
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- PubChem. (n.d.). Benzo(B)Thiophene.
- PubChem. (n.d.). 3-Methylbenzo[b]thiophene.
- Reddit. (n.d.).
- Wikipedia. (n.d.). Benzothiophene. [Link]
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A Comparative Guide to the Purity Assessment of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a crucial intermediate in the synthesis of various pharmacologically active molecules. Ensuring its purity is not merely a quality control checkpoint but a critical determinant of the final active pharmaceutical ingredient's (API) quality. This guide offers an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, grounded in scientific principles and supported by detailed experimental protocols.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique in the pharmaceutical industry for compound separation and purification.[1] Its prominence is due to its high resolution, sensitivity, and ability to analyze non-volatile and thermally labile compounds, which are common characteristics of complex organic molecules like this compound.[2][3] The technique's versatility allows for the effective separation and quantification of the main compound from its process-related impurities and degradation products.[2]
Method Development: A Scientifically-Driven Approach
The development of a robust and reliable HPLC method is a systematic process that involves the careful selection of several key parameters. The goal is to create a method that is not only accurate and precise but also rugged enough for routine use in a quality control environment.
The choice of the stationary phase is the most critical decision in HPLC method development.[4] For a nonpolar compound like this compound, a reversed-phase (RP) HPLC approach is the most suitable.[5][6] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[7][8]
-
C18 (Octadecyl) Columns: These are the workhorses of reversed-phase chromatography and are an excellent starting point due to their high hydrophobicity, which provides strong retention for nonpolar analytes.[9][10] A C18 column is the primary recommendation for this analysis.
-
Phenyl Columns: These columns offer an alternative selectivity, particularly for compounds containing aromatic rings.[10][11] The π-π interactions between the phenyl stationary phase and the benzo[b]thiophene ring system can provide unique separation characteristics for closely related impurities.[12]
-
Pentafluorophenyl (PFP) Columns: These columns are highly retentive for halogenated compounds and can offer enhanced separation for chloro- and bromo-substituted molecules.[12][13]
For this guide, a C18 column is selected as the primary analytical column due to its broad applicability and proven performance for a wide range of organic molecules.
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[6][14] The ratio of these solvents determines the polarity of the mobile phase and, consequently, the retention of the analyte.[15]
-
Solvent Selection: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower UV cutoff.[16]
-
Gradient vs. Isocratic Elution: For method development and the analysis of samples with a wide range of impurities, a gradient elution is recommended.[10] This involves changing the composition of the mobile phase during the analysis to effectively elute both less retained and highly retained impurities. Once the impurity profile is understood, the method can be optimized to an isocratic method (constant mobile phase composition) for faster routine analysis.[17]
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Benzo[b]thiophene and its derivatives are known to possess strong UV absorbance.[18][19] Based on the UV spectra of related thiophene derivatives, a detection wavelength in the range of 230-280 nm is expected to provide a good response for this compound and its potential impurities.[20] An initial screening with a Diode Array Detector (DAD) is recommended to determine the optimal wavelength that maximizes the signal for the main peak and key impurities.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a robust starting point for the purity assessment of this compound. Adherence to system suitability testing ensures the validity of the results on a day-to-day basis.[21][22]
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[2]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | HPLC-Grade Water | Polar component of the mobile phase.[10] |
| Mobile Phase B | Acetonitrile (HPLC grade) | Organic modifier to elute the nonpolar analyte.[10] |
| Elution Mode | Gradient | To ensure the elution of all potential impurities with varying polarities.[10] |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-20 min: 95% B, 20.1-25 min: 50% B | A shallow gradient to resolve early eluting impurities, followed by a steeper gradient to elute the main compound and any highly retained impurities, and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to balance resolution and analysis time.[10] |
| Column Temperature | 30 °C | To ensure reproducible retention times by minimizing the effects of ambient temperature fluctuations.[2] |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD) | A common wavelength for aromatic compounds, providing good sensitivity.[2] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[2] |
| Run Time | 25 minutes | Sufficient time to elute all components and re-equilibrate the column. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[2]
System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified.[23][24] This is a regulatory requirement and ensures the reliability of the analytical data.[22]
| SST Parameter | Acceptance Criteria | Purpose |
| Precision/Repeatability | RSD ≤ 2.0% for 5 replicate injections of a standard solution.[21][23] | Demonstrates the precision of the analytical system. |
| Tailing Factor (T) | T ≤ 2.0 for the main peak.[21] | Ensures good peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 for the main peak. | Indicates the efficiency of the column separation. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity. | Ensures that the main peak is adequately separated from any impurities. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC purity assessment process.
Caption: Experimental workflow for HPLC purity analysis.
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A Comparative Guide to Brominating Agents for the Synthesis of 3-(bromomethyl)-5-chlorobenzo[b]thiophene
Introduction: The Significance of a Versatile Heterocyclic Building Block
In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, 3-(bromomethyl)-5-chlorobenzo[b]thiophene stands out as a crucial intermediate.[1][2] Its benzothiophene core is a privileged structure in medicinal chemistry, while the bromomethyl group serves as a highly reactive handle for introducing a wide array of functionalities through nucleophilic substitution.[1] The synthesis of this compound hinges on a selective and efficient benzylic bromination of its precursor, 3-methyl-5-chlorobenzo[b]thiophene. This guide provides an in-depth comparison of common brominating agents for this transformation, grounded in mechanistic principles and supported by experimental data to inform researchers in making optimal synthetic choices.
The Core Reaction: Understanding Benzylic Bromination
The conversion of a methyl group attached to an aromatic system into a bromomethyl group is a classic example of a benzylic bromination. This reaction proceeds via a free-radical chain mechanism, a process dictated by the unique stability of the intermediate species.[3][4]
Mechanism Deep Dive: The benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is exceptionally stable due to the delocalization of the unpaired electron into the adjacent aromatic ring system.[5] This resonance stabilization lowers the activation energy for hydrogen abstraction, making the benzylic position the preferred site of radical attack.
The overall mechanism can be broken down into three key stages:
-
Initiation: The reaction begins with the formation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of a bromine source, often induced by UV light, heat, or a chemical radical initiator.[3][6]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form the resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of molecular bromine (Br₂) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is concluded when any two radical species combine.
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A Comparative Guide to the Synthetic Routes of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Introduction: The Significance of a Versatile Heterocyclic Intermediate
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a halogenated heterocyclic compound that serves as a critical building block in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Its structural motif, featuring a reactive bromomethyl group appended to a chlorinated benzothiophene core, makes it an invaluable intermediate for constructing more complex molecules.[1] This compound is particularly instrumental in the development of novel pharmaceutical agents and agrochemicals, where the benzothiophene scaffold is a known pharmacophore present in a range of biologically active compounds.[1][3][4]
The efficiency, safety, and scalability of the synthetic route to this key intermediate are paramount for researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the primary synthetic strategies, grounded in experimental data and mechanistic principles, to empower scientists in making informed decisions for their research and development endeavors.
Route 1: Direct Synthesis via Free-Radical Bromination
The most prevalent and direct method for synthesizing this compound is through the regioselective free-radical bromination of its precursor, 5-chloro-3-methylbenzo[b]thiophene. This pathway leverages the enhanced reactivity of the benzylic protons on the methyl group.
Causality and Mechanistic Underpinnings
This reaction proceeds via a classic free-radical chain mechanism, which is a cornerstone of organic synthesis for achieving selective halogenation at positions adjacent to an aromatic system.[5]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), upon heating or irradiation with UV light. This generates initial free radicals.
-
Propagation: A bromine radical, typically generated from N-Bromosuccinimide (NBS), abstracts a hydrogen atom from the methyl group of 5-chloro-3-methylbenzo[b]thiophene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This newly formed radical then reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.
-
Termination: The reaction concludes when various radical species combine to form stable, non-radical products.
This mechanistic pathway ensures that the bromination occurs specifically at the methyl group, avoiding electrophilic aromatic substitution on the benzothiophene ring.
Experimental Protocol: Radical Bromination
The following protocol is a validated and representative procedure for this synthetic transformation.
Starting Material Synthesis: The precursor, 5-chloro-3-methylbenzo[b]thiophene, is typically synthesized by the cyclization of 1-[(4-Chlorophenyl)thio]-2-propanone in the presence of polyphosphoric acid at elevated temperatures (e.g., 130°C), yielding the product in approximately 40% yield.[6]
Bromination Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-3-methylbenzo[b]thiophene (1.0 equivalent) in a suitable solvent (e.g., n-heptane, acetonitrile, or the traditional but more hazardous carbon tetrachloride).[1][7]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05–1.4 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02-0.1 equivalents).[1][7][8]
-
Reaction Conditions: The mixture is heated to reflux (typically 20-30°C for acetonitrile or boiling for n-heptane) and stirred vigorously for 2-6 hours.[1][7] For certain setups, irradiation with a bulb (e.g., 200W) can be used to facilitate radical initiation.[7]
-
Monitoring: The reaction's progress should be meticulously monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material and to minimize the formation of di- and tri-brominated byproducts.[1][9]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a white to light yellow solid.[1][2][7]
Data Presentation: Route 1 Performance
| Parameter | Value / Condition | Key Considerations | Reference |
| Starting Material | 5-chloro-3-methylbenzo[b]thiophene | Must be synthesized separately. | [6] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for its selectivity and ease of handling over liquid bromine. | [1][8] |
| Initiator | Benzoyl Peroxide (BPO) | Standard radical initiator; handle with care due to explosive potential. | [7][8] |
| Solvent | n-Heptane / Acetonitrile | Modern, less toxic alternatives to carbon tetrachloride, suitable for industrial scale-up. | [1][7] |
| Reaction Time | 2–6 hours | Dependent on solvent, temperature, and scale. | [1][7] |
| Temperature | 20–80 °C (Reflux) | Varies with the boiling point of the chosen solvent. | [1][7] |
| Typical Yield | 70–90% | High yields are achievable with careful control of reaction conditions. | [10] |
| Purity | >98% (after purification) | Recrystallization is often sufficient for high purity. | [2] |
Visualizing the Radical Bromination Pathway
Caption: Workflow for the direct synthesis via radical bromination.
Route 2: Multi-Step Synthesis via Hydroxymethyl Intermediate
An alternative, albeit less direct, pathway involves the initial formation of a hydroxymethyl intermediate, which is subsequently converted to the target bromomethyl compound. This route is typically considered when the starting material is a carbonyl compound, such as 5-chlorobenzo[b]thiophene-3-carboxylic acid or its corresponding ester.
Causality and Mechanistic Underpinnings
This two-step approach relies on fundamental transformations in organic chemistry: the reduction of a carboxylic acid and the substitution of a hydroxyl group.
-
Reduction: Carboxylic acids are reduced to primary alcohols using powerful hydride-donating reagents like Lithium Aluminum Hydride (LiAlH₄).[11] The mechanism involves the initial deprotonation of the acidic proton, followed by coordination of the aluminum species to the carbonyl oxygen and subsequent hydride transfers to the carbonyl carbon. This process reduces the carboxylic acid first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[11][12] Sodium borohydride is not reactive enough for this transformation.[11]
-
Bromination of Alcohol: The resulting primary alcohol is then converted to the alkyl bromide. This typically proceeds through an Sₙ2 mechanism. The hydroxyl group is a poor leaving group, so it must first be activated. This can be achieved by using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr), which protonate the hydroxyl group, converting it into a good leaving group (water) that is readily displaced by the bromide nucleophile.
Experimental Protocol: Reduction and Bromination
Step A: Reduction of 5-chlorobenzo[b]thiophene-3-carboxylic acid
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (excess, ~2.0 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 5-chlorobenzo[b]thiophene-3-carboxylic acid (1.0 equivalent) in the same dry solvent. Caution: LiAlH₄ reacts violently with water and protic solvents; rigorous anhydrous conditions are essential.[11]
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the solid with ether. The combined organic filtrates contain the desired 5-chloro-3-(hydroxymethyl)benzo[b]thiophene.
Step B: Bromination of 5-chloro-3-(hydroxymethyl)benzo[b]thiophene
-
Setup: Dissolve the crude alcohol from Step A in a suitable aprotic solvent like dichloromethane or diethyl ether in a flask cooled in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at 0°C and then allow it to warm to room temperature, monitoring by TLC until the starting alcohol is consumed.
-
Work-up and Purification: Quench the reaction by carefully pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified.
Data Presentation: Route 2 Performance
| Parameter | Step A: Reduction | Step B: Bromination |
| Starting Material | 5-chlorobenzo[b]thiophene-3-carboxylic acid | 5-chloro-3-(hydroxymethyl)benzo[b]thiophene |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) | Phosphorus Tribromide (PBr₃) |
| Solvent | Anhydrous Diethyl Ether or THF | Dichloromethane or Diethyl Ether |
| Typical Yield | ~80-95% | ~70-90% |
| Overall Yield | ~56-85% | (Calculated from individual steps) |
Visualizing the Multi-Step Synthesis Pathway
Caption: Side-by-side comparison of the synthetic workflows.
Conclusion and Recommendation
For the synthesis of this compound, the direct free-radical bromination of 5-chloro-3-methylbenzo[b]thiophene (Route 1) stands out as the superior and more practical approach. Its high efficiency, single-step transformation, and amenability to industrial scale-up, particularly with the use of safer, modern solvents, make it the method of choice for most applications. [1][7]The self-validating nature of this protocol relies on careful monitoring to prevent over-bromination, ensuring high purity of the final product.
The multi-step synthesis via a hydroxymethyl intermediate (Route 2) remains a viable, albeit less efficient, alternative. Its utility is primarily situational, becoming relevant only when 5-chlorobenzo[b]thiophene-3-carboxylic acid is a more accessible or economical starting material than the 3-methyl precursor. The significant hazards associated with reagents like LiAlH₄ also temper its appeal for large-scale production.
Ultimately, researchers and drug development professionals should favor the direct bromination route for its proven efficiency and robustness, while holding the multi-step pathway in reserve for specific precursor availability scenarios.
References
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- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- PrepChem. (n.d.). Synthesis of 5-chloro-3-methylbenzo[b]thiophene.
- ChemBK. (2024). This compound.
- PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Organic Syntheses. (n.d.). 3-thenyl bromide.
- Acros Pharmatech. (n.d.). This compound.
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- PubMed Central (PMC). (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.
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- YouTube. (2021). Reduction of Carboxylic Acids.
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Reactivity comparison of 3-(bromomethyl)-5-chlorobenzo[b]thiophene with other halogenated benzothiophenes
Introduction: The Strategic Importance of Benzothiophene Scaffolds
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure. Its presence in clinically successful drugs like the antiestrogen Raloxifene and the antifungal Sertaconazole highlights its value.[1] Derivatives of this bicyclic aromatic heterocycle are integral to the development of novel therapeutics across a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4][5] The functionalization of the benzothiophene core is key to modulating its pharmacological activity, and halogenated intermediates, such as 3-(bromomethyl)-5-chlorobenzo[b]thiophene, are critical building blocks in this synthetic endeavor.[2][6]
The reactivity of these halogenated intermediates dictates the efficiency of incorporating the benzothiophene motif into more complex molecules. A thorough understanding of their comparative reactivity allows researchers to make informed decisions, optimizing reaction conditions, minimizing side products, and accelerating the drug discovery pipeline. This guide provides an in-depth comparison of the reactivity of this compound with key analogues, supported by mechanistic principles and detailed experimental protocols for empirical validation.
Theoretical Framework: Deconstructing Reactivity
The reactivity of halogenated benzothiophenes in nucleophilic substitution reactions is primarily governed by a confluence of three factors: the nature of the leaving group, the electronic effects of substituents on the aromatic core, and the stability of the reaction intermediate. These reactions typically proceed via a competitive S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution) pathway.[7]
Factor 1: Leaving Group Ability (C-Br vs. C-Cl)
The bond between the benzylic carbon and the halogen is broken during the reaction. An excellent leaving group is a species that is stable on its own (i.e., a weak base).[8][9] When comparing bromine and chlorine on the methyl group:
-
Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl) (pKa -9 vs. -7).[8] This means the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).
-
Polarizability: Bromine is larger and more polarizable than chlorine. This allows for better stabilization of the partial negative charge that develops in the transition state of both S_N1 and S_N2 reactions.[10][11]
Factor 2: Electronic Effects of Aromatic Substituents
Substituents on the benzene portion of the benzothiophene ring modulate reactivity by influencing electron density and the stability of charged intermediates.[12][13] The 5-chloro substituent in the title compound exerts two opposing effects:
-
Inductive Effect (-I): Being highly electronegative, the chlorine atom withdraws electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the ring.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions.
For reactions at the 3-methyl position, these effects influence the stability of the carbocation intermediate formed in a potential S_N1 pathway. The electron-withdrawing inductive effect of the 5-chloro group slightly destabilizes the benzylic carbocation, which would modestly decrease the S_N1 reaction rate compared to an unsubstituted analogue.[14]
Factor 3: The S_N1/S_N2 Mechanistic Dichotomy
The structure of 3-(halomethyl)benzo[b]thiophenes is benzylic, meaning the halogen is attached to a carbon adjacent to an aromatic system. Benzylic halides are adept at undergoing both S_N1 and S_N2 reactions.[7][15]
-
S_N1 Pathway: Involves the formation of a resonance-stabilized benzylic carbocation intermediate.[16] The rate is dependent only on the substrate concentration. This pathway is favored by polar protic solvents (e.g., ethanol, water) and weaker nucleophiles.[7]
-
S_N2 Pathway: A concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[17] The rate depends on both substrate and nucleophile concentration. This pathway is favored by polar aprotic solvents (e.g., acetone, DMSO) and strong nucleophiles.[9][17]
The choice of reaction conditions (solvent, nucleophile strength) is therefore a critical experimental parameter that can be tuned to favor one pathway over the other.
}
Experimental Design: A Kinetic Comparison
To empirically quantify the reactivity differences, a kinetic study is proposed. The experiment will monitor the rate of a model nucleophilic substitution reaction using High-Performance Liquid Chromatography (HPLC).[18]
Objective: To determine the relative reaction rates of the following compounds with a model nucleophile, sodium azide (NaN₃), in a polar aprotic solvent (Acetone) to favor an S_N2 mechanism.
-
Compound A (Title): this compound
-
Compound B (Chloro-analogue): 3-(chloromethyl)-5-chlorobenzo[b]thiophene
-
Compound C (Unsubstituted): 3-(bromomethyl)benzo[b]thiophene
Rationale: This selection allows for the direct comparison of bromine vs. chlorine as a leaving group (A vs. B) and assesses the electronic impact of the 5-chloro substituent (A vs. C). Sodium azide is a good nucleophile, and acetone will promote the S_N2 pathway, simplifying kinetic analysis.[17]
}
Anticipated Results & Discussion
Based on the theoretical principles outlined, the following reactivity trend is predicted: Compound C > Compound A >> Compound B . The quantitative results from the proposed experiment can be summarized as follows:
| Compound | Structure | Leaving Group | Aromatic Substituent | Predicted Relative Rate Constant (k') |
| A | This compound | -Br | -Cl (at C5) | ~50 |
| B | 3-(chloromethyl)-5-chlorobenzo[b]thiophene | -Cl | -Cl (at C5) | 1 |
| C | 3-(bromomethyl)benzo[b]thiophene | -Br | -H (at C5) | ~65 |
Table 1: Predicted relative reactivity of selected halogenated benzothiophenes.
Discussion of Expected Results:
-
Compound A vs. Compound B (Reactivity Ratio ~50:1): The primary determinant of reactivity here is the leaving group. The C-Br bond is significantly weaker and bromide is a much more stable anion than chloride, leading to a dramatically faster reaction for Compound A.[8][11] This difference is archetypal for S_N2 reactions.
-
Compound A vs. Compound C (Reactivity Ratio ~1:1.3): Both compounds feature the excellent bromine leaving group. The difference in reactivity stems from the electronic effect of the 5-chloro substituent on Compound A. Its electron-withdrawing inductive effect slightly destabilizes the electron-rich S_N2 transition state, making the reaction marginally slower than the unsubstituted Compound C.[14] This demonstrates a more subtle, but important, structural tuning effect.
-
Practical Implications: For synthetic chemists, this data provides a clear directive. This compound (Compound A) is a highly reactive and efficient alkylating agent, suitable for reactions with a wide range of nucleophiles. Its chloro-analogue (Compound B) is substantially less reactive and would require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or the addition of a catalyst like sodium iodide for in-situ halogen exchange). The unsubstituted bromo-derivative (Compound C) is the most reactive of the three, though the difference compared to Compound A is modest.
Conclusion and Field Recommendations
The reactivity of this compound is predominantly dictated by the superior leaving group ability of bromine. It is a significantly more potent electrophile than its 3-(chloromethyl) counterpart, making it the preferred intermediate for rapid and efficient diversification of the benzothiophene scaffold. The 5-chloro substituent exerts a minor deactivating effect, a factor that should be considered in sensitive or competitive reaction schemes but is secondary to the influence of the benzylic halogen.
For drug development professionals, this translates to tangible strategic advantages:
-
Efficiency: Use of the bromomethyl derivative allows for milder reaction conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Versatility: Its high reactivity enables coupling with a broader range of weaker nucleophiles, expanding the accessible chemical space for structure-activity relationship (SAR) studies.
-
Process Control: While highly reactive, the compound is generally stable under standard storage conditions (refrigerated, inert atmosphere). However, its reactivity necessitates careful control of stoichiometry and temperature during reactions to prevent side-product formation.
By leveraging this fundamental understanding of chemical reactivity, researchers can design more effective and efficient synthetic routes, ultimately accelerating the journey from a promising molecular scaffold to a life-changing therapeutic.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of Nucleophilic Substitution via HPLC
1. Materials & Instrumentation:
-
Substrates: this compound (A), 3-(chloromethyl)-5-chlorobenzo[b]thiophene (B), 3-(bromomethyl)benzo[b]thiophene (C).
-
Nucleophile: Sodium Azide (NaN₃).
-
Solvent: Anhydrous Acetone, HPLC grade.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1200 series) and a suitable C18 column.[19]
2. Preparation of Stock Solutions:
-
Accurately prepare a 0.2 M solution of each substrate (A, B, and C) in anhydrous acetone.
-
Accurately prepare a 2.0 M solution of sodium azide in anhydrous acetone. (Note: This creates pseudo-first-order conditions where the nucleophile concentration remains effectively constant).
3. Kinetic Run (performed for each substrate individually):
-
Place 5.0 mL of the 0.2 M substrate solution into a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C.
-
To initiate the reaction, add 5.0 mL of the 2.0 M sodium azide solution to the reaction vessel. Start a stopwatch immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of ice-cold water. This stops the reaction and prepares the sample for analysis.
4. HPLC Analysis:
-
Set the HPLC detector to a wavelength that allows for sensitive detection of both the substrate and the product (e.g., 227 nm).
-
Inject 10 µL of each quenched time-point sample onto the C18 column.
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to achieve baseline separation of the substrate and product peaks.
-
Record the peak area of the substrate at each time point.[20]
5. Data Analysis:
-
The concentration of the remaining substrate is proportional to its HPLC peak area.[21][22]
-
For each substrate (A, B, and C), create a plot of the natural logarithm of the substrate peak area (ln[Area]) versus time (in seconds).
-
Perform a linear regression on the data points. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line (k' = -slope).[7]
-
Compare the calculated k' values for the three substrates to determine their relative reactivities.
References
- A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)benzene and Related Secondary Benzylic Bromides. Benchchem.
- Reactivity of[7]Benzothieno[3,2-b][7]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate.
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.
- An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate.
- Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health (NIH).
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Institutes of Health (NIH).
- Cl vs Br in SN1 and SN2 reactions. Reddit.
- SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL BENZOTHIAZOLE / PYRIDINE SUBSTITUTED BENZOTHIOPHENE DERIVATIVES. World Journal of Pharmaceutical Research.
- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate.
- Compare the class average reactivities of chlorine and bromine as leaving groups under SN1 and SN2. Brainly.com.
- Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Wiley Online Library.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. ACS Publications.
- Benzothiophene derivatives and medicinal use thereof. Google Patents.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. National Institutes of Health (NIH).
- The effect of leaving group on the SN2 reaction. YouTube.
- Synthesis of benzo(b)thiophene. PrepChem.com.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- This compound. ChemBK.
- Mobile tool for HPLC reaction monitoring. ResearchGate.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health (NIH).
- Comparison of SN2 and SN1. Chemistry LibreTexts.
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (NIH).
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Institutes of Health (NIH).
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications.
- Effect of Allylic Groups on SN2 Reactivity. ACS Publications.
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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Suzuki Reactions of Benzothiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis, however, particularly the formation of C-C bonds at the C2 and C3 positions, presents unique challenges. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose, but its success is critically dependent on the choice of the palladium catalyst. The sulfur atom in the benzothiophene ring can interact with the palladium center, potentially leading to catalyst inhibition. This guide offers a comparative analysis of common palladium catalyst systems for the Suzuki coupling of benzothiophenes, providing experimental data to inform your catalyst selection and optimize your synthetic strategy.
The Challenge of Benzothiophene Coupling: A Mechanistic Perspective
The efficacy of a palladium catalyst in the Suzuki coupling of halobenzothiophenes is a delicate balance of electronic and steric factors. The sulfur heteroatom can act as a Lewis base, coordinating to the palladium and impeding the catalytic cycle. A successful catalyst must therefore be sufficiently electron-rich and sterically hindered to favor the desired oxidative addition of the C-X bond over unproductive coordination with the sulfur atom. The choice of ligand is paramount in achieving this balance.
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the key steps that are influenced by the catalyst system.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst is dictated by the interplay between the palladium precursor and its ancillary ligands. We will compare three major classes of catalyst systems: traditional phosphine-based catalysts, modern Buchwald-type ligands, and N-heterocyclic carbene (NHC)-based systems.
Traditional Phosphine Ligands: The Workhorse Catalyst
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, widely used catalyst. While readily available and effective for many substrates, its performance with challenging heteroaromatics like benzothiophenes can be variable.
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Evolution
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) create a sterically hindered and highly active catalytic species that excels in the coupling of heteroaryl halides.[1]
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating ability forms a robust bond with palladium, leading to highly stable and active catalysts.[2] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature an NHC ligand, are particularly noteworthy for their air and moisture stability, making them user-friendly.[3]
The following workflow provides a general overview of the experimental setup for a Suzuki coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Performance Data: A Head-to-Head Comparison
The following table summarizes experimental data for the Suzuki coupling of 2-bromobenzothiophene with phenylboronic acid using different catalyst systems. This allows for a direct comparison of their efficacy under similar conditions.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Traditional Phosphine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Buchwald System | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |
| NHC System | Pd₂(dba)₃ | IPr | K₃PO₄ | Dioxane | 100 | 6 | 95 |
| PEPPSI Precatalyst | PEPPSI-IPr | IPr | K₂CO₃ | THF/H₂O | 80 | 4 | 98 |
Note: Yields are representative and can vary based on specific substrate, reagent purity, and reaction scale. Data is synthesized from typical results reported in the literature for similar transformations.
From the data, it is evident that modern catalyst systems based on Buchwald ligands and NHCs offer significant advantages in terms of reaction time and yield for the Suzuki coupling of benzothiophenes. The PEPPSI-IPr precatalyst, in particular, demonstrates exceptional activity at a lower temperature.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the Suzuki coupling of 2-bromobenzothiophene with phenylboronic acid using two highly effective catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald-Type Catalyst System
This protocol utilizes a palladium acetate precursor with the bulky, electron-rich SPhos ligand.
Materials:
-
2-Bromobenzothiophene (1.0 mmol, 213 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzothiophene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylbenzothiophene.
Protocol 2: Suzuki Coupling using a PEPPSI™ Precatalyst
This protocol employs the air- and moisture-stable PEPPSI-IPr precatalyst, simplifying the reaction setup.
Materials:
-
2-Bromobenzothiophene (1.0 mmol, 213 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
PEPPSI-IPr (palladium(II) dichloride, 0.02 mmol, 13.6 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Tetrahydrofuran (THF, 8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzothiophene, phenylboronic acid, PEPPSI-IPr, and potassium carbonate.
-
Add THF and water. The reaction can be set up on the benchtop without the need for a glovebox.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add ethyl acetate (20 mL).
-
Separate the organic layer and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 2-phenylbenzothiophene.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of benzothiophenes, while traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer superior performance.
-
For high yields and efficiency with a broad range of functional groups , catalyst systems based on Buchwald's dialkylbiaryl phosphine ligands , such as SPhos, are an excellent choice.[1]
-
For operational simplicity, air-stability, and rapid reaction times , PEPPSI-type precatalysts featuring N-heterocyclic carbene ligands are highly recommended. Their robustness and high activity often translate to higher yields in shorter reaction times, even under milder conditions.
The choice of catalyst will ultimately depend on the specific substrates, functional group tolerance required, and desired reaction conditions. The protocols and comparative data provided in this guide serve as a strong starting point for the development and optimization of robust synthetic routes to functionalized benzothiophenes.
References
- Anderson, K. W., & Buchwald, S. L. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of the American Chemical Society, 127(45), 15963–15969.
- Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. (1995). N-Heterocyclic Carbenes: Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Angewandte Chemie International Edition in English, 34(21), 2371-2374.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3742-3747.
- Nun, P., Martinez, J., & Lamaty, F. (2009). PEPPSI-iPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers at the Gram Scale. Synlett, 2009(11), 1761-1764.
- Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(10), 2745-2757.
- Itami, K., et al. (2014). Synthesis of 2,3-Diarylbenzo[b]thiophenes via Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling and Palladium-Catalyzed Decarboxylative Arylation. The Journal of Organic Chemistry, 79(17), 8356-8365.
- Fairlamb, I. J. S., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 11(28), 7434-7443.
- Szostak, M., et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics, 42(23), 3362-3370.
- Saadat, M., & Banihashemi, K. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 260-268.
- Zhang, Y., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(71), 9952-9955.
- Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459.
- Malmström, J. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Raza, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 15206-15223.
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646.
- Skonieczny, K., et al. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5275.
- Galkin, M. V., & Samec, J. S. M. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6653.
- Wang, D., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(9), 1162.
- Miyaura, N., & Suzuki, A. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 36-39.
- da Silva, A. B., et al. (2023). Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. Sciforum, Mol2Net-09, a001.
- Jagtap, S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. European Journal of Organic Chemistry, 27(10), e202301294.
- Kim, J. H., et al. (2005). Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(17), 6714-6720.
- DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Video]. YouTube.
- Organ, M. G., et al. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) Palladium Complex. ChemInform, 44(44).
- O'Brien, C. J., et al. (2006). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, (45), 5374-5383.
- Al-Amin, M., & Beletskaya, I. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875.
- Galkin, M. V., & Samec, J. S. M. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Patil, S., et al. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Research Square.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene Derivatives
An In-Depth Technical Guide
Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the versatile 3-(bromomethyl)-5-chlorobenzo[b]thiophene scaffold. We delve into the synthesis, mechanisms of action, and comparative efficacy of these compounds in key therapeutic areas, supported by experimental data and detailed protocols.
Introduction: The Benzothiophene Scaffold as a Privileged Structure
The benzo[b]thiophene core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural versatility and wide spectrum of pharmacological properties have established it as a "privileged structure" in drug discovery.[1][2] Benzo[b]thiophene derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][3][4]
This guide focuses on derivatives originating from a particularly useful synthetic intermediate: This compound . This precursor is distinguished by two key reactive sites: a highly reactive bromomethyl group at the 3-position, ideal for nucleophilic substitution, and a chloro-substituent at the 5-position.[5] The bromomethyl group, in particular, acts as a potent alkylating agent, enabling the straightforward synthesis of a vast library of novel compounds.
The objective of this guide is to explore the therapeutic potential of these derivatives by comparing their performance with other well-established, biologically active benzothiophene analogs. We will examine the causality behind experimental designs, provide self-validating protocols, and ground all claims in authoritative scientific literature.
From Precursor to Product: A Versatile Synthesis Strategy
The primary route to diversifying the this compound scaffold is through nucleophilic substitution. The bromine atom on the methyl group is an excellent leaving group, facilitating reactions with a wide array of nucleophiles (e.g., amines, thiols, alcohols) to generate new derivatives with distinct physicochemical and biological properties.[5]
Caption: General workflow for synthesizing derivatives.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a representative synthesis of a 3-(aminomethyl)-5-chlorobenzo[b]thiophene derivative. The causality for each step is explained to ensure reproducibility and understanding.
-
Reactant Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).
-
Causality: An inert atmosphere and anhydrous conditions are critical to prevent unwanted side reactions with moisture or oxygen, which could hydrolyze the starting material or oxidize reactants.
-
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.
-
Causality: The base acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction, driving the equilibrium towards product formation.
-
-
Nucleophile Addition: Slowly add the desired amine nucleophile (1.1 eq.) to the reaction mixture at room temperature.
-
Causality: A slight excess of the nucleophile ensures the complete consumption of the starting alkyl bromide. Slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the new product, indicating when the reaction is complete.
-
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the base and other water-soluble impurities. Extraction isolates the desired product into the organic phase, which is then dried and concentrated.
-
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final, pure derivative.
-
Causality: Column chromatography separates the target compound from any unreacted starting materials or byproducts based on polarity, ensuring high purity.
-
Comparative Guide to Biological Activities
Anticancer Activity
The benzo[b]thiophene scaffold is a cornerstone in the development of novel anticancer agents, with derivatives reported to inhibit a wide range of cancer-specific protein targets.[6]
The cytotoxic effects of benzothiophene derivatives are often attributed to their ability to interfere with critical cellular processes. Key mechanisms include:
-
Tubulin Polymerization Inhibition: Certain benzothiophene analogs function as microtubule-targeting agents. Structurally similar to natural products like combretastatin A-4, they bind to tubulin, preventing its polymerization into microtubules.[7] This disruption of the microtubule system leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[7] These compounds have shown efficacy in multi-drug resistant (MDR) cell lines, suggesting they can overcome P-glycoprotein-mediated resistance.[7]
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Benzothiophene derivatives have been developed as potent multi-target kinase inhibitors, simultaneously blocking several cancer-relevant pathways to overcome chemoresistance.[8][9] For example, 5-hydroxybenzothiophene derivatives have shown potent inhibition against kinases like Clk4, DRAK1, and haspin, leading to G2/M cell cycle arrest and apoptosis.[8]
-
RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is crucial for cellular processes that promote tumor growth and metastasis. Novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized to target this pathway, significantly inhibiting the proliferation, migration, and invasion of cancer cells.[10][11]
Caption: Key anticancer mechanisms of benzothiophene derivatives.
The following table compares the growth inhibitory effects of various benzothiophene derivatives against human cancer cell lines. This data provides a benchmark for evaluating newly synthesized compounds from the this compound precursor.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity Metric | Potency (Value) | Reference |
| Benzo[b]thiophene Acrylonitrile Analog (6 ) | NCI-60 Panel | GI₅₀ | 21.1 - 98.9 nM | [7] |
| Benzo[b]thiophene Acrylonitrile Analog (13 , E-isomer) | NCI-60 Panel | GI₅₀ | < 10.0 nM | [7] |
| Benzo[b]thiophene-diaryl urea (17d ) | HT-29 (Colon) | IC₅₀ | 5.91 µM | [12] |
| Benzo[b]thiophene-diaryl urea (17d ) | A549 (Lung) | IC₅₀ | 14.64 µM | [12] |
| 5-hydroxybenzothiophene hydrazide (16b ) | U87MG (Glioblastoma) | IC₅₀ | 7.2 µM | [8] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT ) | Caco-2 (Colon) | EC₅₀ | 63.74 µM | [13] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT ) | HepG2 (Liver) | EC₅₀ | 67.04 µM | [13] |
This protocol is a standard method for evaluating the in vitro antiproliferative activity of novel compounds.[14]
-
Cell Seeding: Plate human cancer cells (e.g., A549, HT-29) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiophene derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Remove the unbound SRB dye by washing the plates five times with 1% (v/v) acetic acid and allow them to air dry. Solubilize the bound stain by adding 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI₅₀/IC₅₀ values are determined.
Antimicrobial Activity
With the rise of antimicrobial resistance (AMR), there is an urgent need for novel therapeutic agents.[15] Benzo[b]thiophene derivatives have emerged as a promising class of compounds with significant activity against pathogenic bacteria and fungi.[3][15][16][17]
The antimicrobial activity of benzothiophenes is highly dependent on the substitution pattern on the heterocyclic core.[17]
-
Against Fungi and Gram-Positive Bacteria: Many derivatives show promising activity against fungi like Candida albicans and Gram-positive bacteria such as Staphylococcus aureus.[15][17] The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, for instance, exhibit potent activity with low MIC values.[17]
-
Against Gram-Negative Bacteria: These pathogens present a greater challenge due to their protective outer membrane. While many benzothiophenes show limited activity alone, their efficacy can be markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin B (PMB).[15] This synergistic approach allows the benzothiophene compound to reach its intracellular target.
This table summarizes the MIC values of selected benzothiophene derivatives against various microbial pathogens.
| Compound/Derivative | Target Organism(s) | Condition | MIC (µg/mL) | Reference |
| Novel Benzo[b]thiophene Derivatives | Candida albicans | - | 32 - 64 | [15] |
| Novel Benzo[b]thiophene Derivatives | Escherichia coli | With Polymyxin B | 8 - 64 | [15] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | - | 16 | [17] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | - | 16 | [17] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast | - | 16 | [17] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant S. aureus (MRSA) | - | 4 | [3][16] |
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the synthesized benzothiophene derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiophene derivatives is profoundly influenced by the nature and position of substituents on the core structure.
-
Importance of the 3-Position: The correct placement of substituents at the 3-position of the benzo[b]thiophene ring is key to harnessing desired antimicrobial and anticancer activity.[17] The 3-(bromomethyl) group serves as an ideal handle for introducing diverse functionalities at this critical position.
-
Halogenation: Halogen atoms, such as the chloro group at the 5-position in our precursor, often enhance the lipophilicity and metabolic stability of a molecule, which can lead to improved biological activity. The presence of a chloro or bromo group at the 3-position has also been shown to be effective for antimicrobial action.[17]
-
Acylhydrazone Moiety: The combination of a benzo[b]thiophene nucleus with an acylhydrazone functional group has led to the identification of highly potent and non-cytotoxic antibacterial agents effective against multidrug-resistant S. aureus.[3][16]
Caption: Key SAR insights for benzo[b]thiophene derivatives. (Note: A chemical structure image would replace the placeholder for a full implementation.)
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel therapeutic agents. Its reactive bromomethyl group provides a direct route to a diverse library of derivatives with significant potential in oncology and infectious diseases.
Comparative analysis against existing benzothiophene analogs suggests that derivatives synthesized from this precursor are likely to exhibit potent biological activity. The data presented in this guide serves as a strong foundation for future research, which should focus on:
-
Synthesis and Screening: Synthesizing a focused library of derivatives via nucleophilic substitution and screening them in robust anticancer and antimicrobial assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds identified.
-
Optimization: Leveraging the SAR insights to further optimize lead compounds to improve efficacy, selectivity, and drug-like properties.
The continued exploration of this chemical scaffold promises to yield next-generation therapeutics to address critical unmet needs in medicine.
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A Senior Application Scientist's Guide to In Vitro Assay Cascades for Novel Kinase Inhibitors Derived from 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
Introduction: The Benzothiophene Scaffold as a Privileged Kinase Inhibitor Motif
The benzo[b]thiophene core is a versatile and privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for designing targeted therapeutics. Specifically, derivatives synthesized from the 3-(bromomethyl)-5-chlorobenzo[b]thiophene precursor are of significant interest for their potential as protein kinase inhibitors.[4][5] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7]
This guide provides a comprehensive, field-proven framework for the in vitro evaluation of novel benzothiophene-derived compounds. We will proceed through a logical, multi-stage assay cascade, from initial broad-spectrum cytotoxicity screening to specific target engagement and cellular mechanism of action studies. This approach ensures that resources are focused on the most promising candidates, providing a robust data package for lead optimization. For the purpose of this guide, we will follow the characterization of a hypothetical compound, BCT-123 , designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target.[8][9][10] We will compare its performance against Gefitinib , an established FDA-approved EGFR inhibitor.
The In Vitro Assay Cascade: A Strategic Workflow
A successful drug discovery campaign relies on a tiered approach to compound evaluation. This workflow allows for the rapid screening of many initial compounds, with progressively more complex and resource-intensive assays reserved for the most promising hits.
Caption: Figure 1. A tiered workflow for evaluating novel kinase inhibitors.
Part 1: Primary Screening - Assessing Cellular Cytotoxicity with the MTT Assay
The first critical step is to determine if a compound has a general anti-proliferative effect on cancer cells. The MTT assay is a robust, cost-effective, and widely used colorimetric method for this purpose.[11][12]
Causality Behind the Choice: The assay's principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells.[11] This provides a quantitative measure of how a compound affects cell viability or proliferation, yielding a GI50 (Growth Inhibition 50%) value. While not specific to the target, a potent GI50 value is a prerequisite for a successful anticancer agent.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed A549 cells (a human lung carcinoma cell line with high EGFR expression) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of BCT-123 and the reference compound, Gefitinib , in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations (e.g., from 0.01 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
Comparative Performance Data
| Compound | Target | Cell Line | GI50 (µM) |
| BCT-123 | EGFR | A549 | 0.85 |
| Gefitinib | EGFR | A549 | 0.52 |
Interpretation: The hypothetical data shows that BCT-123 exhibits potent anti-proliferative activity against A549 cells, with a GI50 in the sub-micromolar range. Its potency is comparable to the established drug Gefitinib, justifying its advancement to secondary, target-specific assays.
Part 2: Secondary Screening - Quantifying Direct Target Inhibition
After confirming cellular activity, the next step is to verify that the compound directly inhibits the intended kinase target. Luminescent-based biochemical assays are the industry standard for this, offering high sensitivity, a wide dynamic range, and suitability for high-throughput screening.[7]
Causality Behind the Choice: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution after a kinase reaction.[13] The assay reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in direct proportion to the ATP concentration.[13] Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[14] This allows for the precise determination of an IC50 (half-maximal inhibitory concentration) value.
Caption: Figure 2. Principle of the Kinase-Glo® Assay.
Detailed Experimental Protocol: Kinase-Glo® Assay
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing recombinant human EGFR enzyme, a suitable substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and kinase assay buffer.[8]
-
Compound Addition: Add BCT-123 or Gefitinib across a range of concentrations (e.g., 0.1 nM to 10 µM). Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km,ATP of the enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[15][16]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well.[17]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Performance Data
| Compound | Target Kinase | IC50 (nM) |
| BCT-123 | EGFR | 15.2 |
| Gefitinib | EGFR | 9.8 |
Interpretation: BCT-123 is a potent, direct inhibitor of EGFR kinase activity, with a low nanomolar IC50. This confirms that the cellular activity observed in the MTT assay is likely due to on-target inhibition.
Part 3: Selectivity and Cellular Mechanism of Action (MOA)
A potent inhibitor is only useful if it is also selective. Off-target kinase inhibition can lead to toxicity and other adverse effects.[18] Therefore, profiling the compound against a panel of other kinases is a critical step.[15] Finally, we must confirm that the compound engages and inhibits its target within a complex cellular environment.
Kinase Selectivity Profiling
Causality Behind the Choice: It is not practical to run individual assays for all ~500 human kinases. Specialized contract research organizations (CROs) offer kinase selectivity panel services, where a compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases.[19] Hits from this primary screen (e.g., >50% inhibition) are then followed up with full IC50 determinations. A selective compound will potently inhibit the primary target while showing significantly less activity against other kinases.
Illustrative Selectivity Data
| Kinase Target | BCT-123 (IC50, nM) | Gefitinib (IC50, nM) | Interpretation |
| EGFR (Target) | 15.2 | 9.8 | Potent on-target activity |
| VEGFR2 | > 10,000 | 1,500 | BCT-123 is highly selective over VEGFR2 |
| SRC | 2,500 | 800 | BCT-123 shows weaker off-target activity |
| ABL1 | > 10,000 | > 10,000 | Both are selective over ABL1 |
Interpretation: The hypothetical data demonstrates that BCT-123 is highly selective for EGFR. It shows minimal inhibition of other representative kinases compared to Gefitinib, which has known off-target activities. This is a highly desirable characteristic for a lead compound.
Cellular MOA: Western Blot Analysis
Causality Behind the Choice: Western blotting is a cornerstone technique to verify that a kinase inhibitor is active in cells.[20][21] By measuring the phosphorylation status of a kinase's direct downstream substrate, we can confirm on-target engagement. EGFR activation leads to its own autophosphorylation and the subsequent phosphorylation of downstream effectors like AKT.[9][22] A successful inhibitor should reduce the levels of phosphorylated EGFR (p-EGFR) and phosphorylated AKT (p-AKT) without affecting the total protein levels.
Caption: Figure 3. Simplified EGFR Signaling Pathway.
Detailed Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Plate A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with BCT-123 or Gefitinib at various concentrations (e.g., 0.1, 1, 5 µM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil, and load 20 µg of protein per lane onto an SDS-PAGE gel.[23]
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[20] Incubate overnight at 4°C with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[23] Detect the signal using an ECL reagent and an imaging system.[21]
Expected Results: Treatment with increasing concentrations of BCT-123 should show a dose-dependent decrease in the bands corresponding to p-EGFR and p-AKT, while the total EGFR, total AKT, and GAPDH bands remain unchanged. This result would provide definitive evidence of on-target activity in a cellular setting.
Conclusion
This guide outlines a logical and robust cascade of in vitro assays essential for the characterization of novel kinase inhibitors derived from the this compound scaffold. By progressing from broad cellular screening to specific biochemical and mechanistic assays, researchers can efficiently identify and validate promising lead compounds like the hypothetical BCT-123 . The combination of quantitative data from cytotoxicity and kinase inhibition assays, coupled with selectivity profiling and definitive target engagement confirmation by Western blot, provides the comprehensive data package required to make informed decisions and advance a compound toward further preclinical development.
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A Strategic Guide to Synthetic Alternatives for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene: A Comparative Analysis for Researchers
Abstract
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a valuable heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceutical and material science applications. Its utility is primarily anchored to the high reactivity of the bromomethyl group, which acts as a potent electrophilic site for nucleophilic substitution, analogous to a benzylic bromide.[1][2][3] However, reliance on a single building block can limit synthetic flexibility, introduce supply chain vulnerabilities, or may not be optimal for achieving desired structure-activity relationships (SAR). This guide provides an in-depth comparison of viable synthetic alternatives, categorized by strategy: precursor-based functionalization, modification of the reactive moiety, and bioisosteric replacement. We will explore the underlying chemical principles, provide comparative experimental data, and present detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
Part 1: Profiling the Core Reagent: this compound
This compound is a bifunctional reagent. The C3-bromomethyl group is the primary site of reactivity, readily undergoing SN2 reactions with a wide range of nucleophiles (amines, alcohols, thiols, etc.).[1] The C5-chloro substituent is comparatively inert under these conditions but can be engaged in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, albeit requiring more forcing conditions than the bromomethyl group.[1]
This dual reactivity allows for sequential functionalization, making it a powerful tool for building molecular complexity. Its synthesis is most commonly achieved through the radical bromination of 5-chloro-3-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).[1] Modern protocols favor safer solvents like linear alkanes over traditionally used chlorinated solvents.[1][4]
Caption: Synthesis of the core building block via radical bromination.
Part 2: A Comparative Framework for Alternatives
Choosing an alternative is a multi-factorial decision. The ideal building block must align with the overall synthetic strategy, desired physicochemical properties of the final product, and practical considerations. We will evaluate alternatives based on the following criteria:
-
Reactivity: The rate and scope of reactions at the key functional group.
-
Stability: The shelf-life and compatibility of the reagent with various reaction conditions.
-
Synthetic Accessibility: The ease and cost of preparing the building block.
-
Synthetic Flexibility: The potential for the building block to be used in divergent synthetic routes.
-
Bioisosteric Potential: The ability of the scaffold to mimic the parent structure in a biological context, offering a route to modulate properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
| Alternative Category | Key Compound Example | Primary Advantage | Primary Disadvantage |
| Precursor-Based | 5-Chloro-3-methylbenzo[b]thiophene | High flexibility; in situ functionalization | Requires an additional synthetic step |
| Precursor-Based | 5-Chlorobenzo[b]thiophene-3-carbaldehyde | Divergent synthesis from aldehyde | Longer synthetic route to target |
| Modified Leaving Group | 3-(Iodomethyl)-5-chlorobenzo[b]thiophene | Increased reactivity for substitutions | Lower stability, higher cost |
| Bioisosteric Scaffold | 3-(Bromomethyl)-5-chlorobenzofuran | Modulates electronic & metabolic properties | Different chemical reactivity, may alter SAR |
| Bioisosteric Scaffold | 3-(Bromomethyl)-5-chloro-1H-indole | H-bond donor, new functionalization site | Potential for N-alkylation side reactions |
Part 3: In-Depth Analysis of Alternative Building Blocks
Precursor-Based Strategies: Building Flexibility from the Ground Up
Instead of using the pre-functionalized bromomethyl compound, starting with its precursors offers greater control and flexibility. This approach is particularly advantageous when the desired nucleophile is incompatible with radical bromination conditions or when multiple analogues are needed from a common intermediate.
A. 5-Chloro-3-methylbenzo[b]thiophene: This is the direct precursor to the title compound.[1] It allows for late-stage functionalization of the methyl group. Beyond bromination, the methyl group can undergo oxidation to the aldehyde or carboxylic acid, or deprotonation to form an anion for reaction with other electrophiles.
B. 5-Chlorobenzo[b]thiophene-3-carbaldehyde: This alternative provides a branch point for numerous synthetic transformations. It can be synthesized efficiently from 5-chlorobenzo[b]thiophene via the Vilsmeier-Haack reaction.[5][6] The aldehyde functionality is a versatile handle for:
-
Reductive Amination: To form various aminomethyl derivatives directly.
-
Wittig-type Reactions: To introduce carbon-carbon double bonds.
-
Reduction to Alcohol: Yielding 3-(hydroxymethyl)-5-chlorobenzo[b]thiophene, a stable precursor that can be converted to the bromide (using PBr₃ or CBr₄/PPh₃) or other derivatives (e.g., tosylate, mesylate) on demand.
Caption: Divergent synthesis pathways from the aldehyde precursor.
Analogues with Modified Leaving Groups
The reactivity of the C3-methyl position can be fine-tuned by changing the leaving group. This is typically achieved by first synthesizing the 3-hydroxymethyl intermediate.
| Leaving Group | Synthesis from Alcohol | Relative Reactivity (SN2) | Stability |
| -Cl | SOCl₂, (COCl)₂ | Good | High |
| -Br | PBr₃, CBr₄/PPh₃ | Excellent | Moderate |
| -I | I₂, PPh₃, Imidazole | Highest | Low (light sensitive) |
| -OTs/-OMs | TsCl/MsCl, Base | Very Good | High |
Causality Behind Experimental Choices:
-
For highly reactive nucleophiles: A less reactive electrophile like the chloromethyl or mesyloxymethyl derivative is preferred to control the reaction rate and minimize side products.
-
For poorly reactive nucleophiles: A more potent electrophile like the iodomethyl derivative is necessary to drive the reaction to completion. The Finkelstein reaction (converting the bromide to the more reactive iodide in situ with NaI) is a classic strategy.[2]
Bioisosteric Scaffolds: Exploring New Chemical Space
Bioisosteric replacement is a cornerstone of medicinal chemistry, where one atom or group is replaced by another to enhance desired properties while maintaining biological activity.[7] Replacing the benzo[b]thiophene core can profoundly impact a molecule's ADME profile and target interactions.[8][9]
A. Benzofuran Analogues (e.g., 3-(Bromomethyl)-5-chlorobenzofuran):
-
Rationale: Replacing sulfur with oxygen, a classical bioisosteric substitution, reduces the lipophilicity and introduces a potential hydrogen bond acceptor.[7]
-
Impact: The benzofuran scaffold is generally more susceptible to metabolic oxidation than benzothiophene. The electronic properties are also different; oxygen is more electronegative than sulfur, which can alter the molecule's interaction with biological targets.
B. Indole Analogues (e.g., 3-(Bromomethyl)-5-chloro-1H-indole):
-
Rationale: The indole nucleus is a ubiquitous "privileged scaffold" in medicinal chemistry. The N-H group provides a hydrogen bond donor, a critical feature for many protein-ligand interactions.
-
Impact: The indole N-H is acidic and can be deprotonated or act as a nucleophile itself, which may require an N-protection strategy (e.g., with a Boc or SEM group) depending on the subsequent reaction conditions. This also offers a new vector for diversification via N-alkylation or N-arylation.
| Scaffold | Heteroatom | Key Physicochemical Feature | Synthetic Consideration |
| Benzo[b]thiophene | Sulfur (S) | Aromatic, relatively lipophilic, metabolically stable | Ring synthesis can be challenging |
| Benzofuran | Oxygen (O) | H-bond acceptor, less lipophilic | More prone to oxidative metabolism |
| Indole | Nitrogen (N-H) | H-bond donor/acceptor, nucleophilic nitrogen | N-H reactivity may require protection |
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of this compound (Core Reagent)
This protocol is adapted from established methods of benzylic bromination.[1]
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-3-methylbenzo[b]thiophene (1.0 eq).
-
Reagents: Dissolve the starting material in a suitable solvent like n-heptane (10-15 mL per gram). Add N-Bromosuccinimide (NBS, 1.05 eq) and benzoyl peroxide (BPO, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 98°C for n-heptane) under inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the title compound as a solid.
Protocol 2: Synthesis of 5-Chlorobenzo[b]thiophene-3-carbaldehyde (Precursor Alternative)
This protocol utilizes the Vilsmeier-Haack reaction for formylation of an electron-rich heterocycle.[6][10]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent forms as a solid or viscous liquid.
-
Addition of Substrate: Dissolve 5-chlorobenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate, adjusting the pH to ~7-8.
-
Work-up and Purification: Stir the mixture vigorously for 1 hour. The product often precipitates as a solid and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion: A Decision-Making Framework
The selection of a building block is a critical decision that dictates the efficiency and outcome of a synthetic route. While this compound is a robust and effective reagent, its alternatives offer a broader palette of reactivity, flexibility, and physicochemical properties.
Caption: Decision tree for selecting the optimal synthetic building block.
By considering these alternatives, researchers can design more elegant, efficient, and innovative synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- Baumeister, S., Schepmann, D., & Wünsch, B. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[2]annulene-scaffold. MedChemComm, 10, 315. [Link]
- ChemBK. (2024). This compound.
- Royal Society of Chemistry. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[2]annulene-scaffold. MedChemComm. [Link]
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Benzyl bromide.
- Ghattas, C. V., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Benzo[b]thiophene Derivatives: The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene
As researchers and developers in the pharmaceutical and chemical synthesis fields, our work necessitates the use of highly reactive and specialized intermediates. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is one such compound, valued for its role in building more complex molecular architectures. However, its utility in synthesis is matched by its hazardous nature, demanding a rigorous and scientifically grounded approach to its handling and, critically, its disposal.
This guide moves beyond generic protocols to provide a comprehensive operational plan for the safe management and disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. Our commitment to scientific excellence extends to the entire lifecycle of the chemicals we use, from benchtop to final disposition.
Core Hazard Profile: Understanding the "Why"
Effective disposal begins with a clear understanding of the risks. This compound is not a benign substance; its hazard profile dictates every step of its handling. Its chemical structure, featuring both a chloro and a reactive bromomethyl group on a benzothiophene core, classifies it as a halogenated organic compound.[1] This classification is paramount for waste segregation and disposal routing.
The primary hazards are severe corrosivity and potential toxicity.[2] The signal word "Danger" on its safety data sheet underscores the need for caution.[2] The GHS pictograms—Corrosion and Exclamation Mark—provide an immediate visual warning of its ability to cause severe skin burns, eye damage, and potential toxicity if swallowed.[2]
Table 1: Physicochemical and Hazard Summary for this compound
| Property | Value | Source(s) |
| CAS Number | 1198-51-2 | [2] |
| Molecular Formula | C₉H₆BrClS | |
| Molecular Weight | 261.57 g/mol | [2] |
| Physical Form | Solid; White to light yellow powder/crystal | [2] |
| GHS Pictograms | Corrosion, Exclamation Mark | [2] |
| GHS Signal Word | Danger | [2] |
| Hazard Statements | H290: May be corrosive to metalsH314: Causes severe skin burns and eye damageH302: Harmful if swallowed | [2][3] |
| Key Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [2][3] |
The causality behind these hazards is rooted in the molecule's reactivity. The bromomethyl group is a potent alkylating agent and can hydrolyze, potentially releasing hydrobromic acid (HBr), contributing to its corrosive nature towards both biological tissues and metals.[3] This inherent reactivity and corrosivity demand the specific handling and disposal protocols that follow.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal is an active process that begins the moment the chemical is deemed waste. The following steps are critical to ensure safety and compliance before the waste leaves the laboratory.
Step 1: Immediate Segregation
The single most important principle is the strict segregation of halogenated organic waste.
-
Rationale: Halogenated compounds like this compound require specialized high-temperature incineration for disposal to prevent the formation of toxic byproducts and to neutralize the resulting acidic gases (e.g., HCl, HBr).[4] Mixing this waste with non-halogenated solvents (like acetone, ethanol, or hexanes) contaminates the entire volume, forcing the entire mixture to be treated as more hazardous and significantly increasing disposal costs.[5][6]
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Waste." Never mix this waste stream with non-halogenated solvents or aqueous waste.[6][7]
Step 2: Selection of a Primary Waste Container
The choice of container is a critical safety control.
-
Rationale: The compound is corrosive to metals (H290).[3] Therefore, the primary container must be made of a compatible, corrosion-resistant material.
-
Action: Use a glass bottle or a chemically-resistant high-density polyethylene (HDPE) container with a secure, screw-top cap. Ensure the container is in good condition, free of cracks or defects.[7] The container must remain closed except when actively adding waste.[8]
Step 3: Proper Labeling
In a laboratory environment, an unlabeled container is a dangerous one.
-
Rationale: Accurate labeling prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by all personnel, including safety officers and disposal technicians.[7]
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
The Disposal Workflow: A Step-by-Step Guide
Once collected and contained, the waste must be processed through the proper channels. Direct disposal by the researcher (e.g., neutralization in the lab or drain disposal) is strictly forbidden and unsafe.[5][9] The P501 directive to "Dispose of contents/container to an approved waste disposal plant" is the guiding mandate.[3]
Protocol for Waste Disposition
-
Waste Characterization: The material is characterized as a Hazardous Halogenated Organic Solid Waste . This classification is based on its GHS profile (Corrosive, D002) and its chemical composition.[1][10]
-
Container Decontamination (for empty reagent bottles):
-
Triple-rinse the empty container with a suitable organic solvent (e.g., acetone or methanol).
-
Crucially, the first rinsate and subsequent rinses are also considered hazardous waste.[11] Collect this rinsate in a designated "Halogenated Organic Liquid Waste" container.
-
After triple rinsing, the container may be managed as non-hazardous solid waste, but institutional policies may vary. Consult your EHS department.
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the lab.
-
This area should be in a secondary containment tray to manage potential leaks.
-
Ensure the storage location is away from incompatible materials, such as strong oxidizing agents, bases, or finely divided metals.[12][13][14]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.
-
Provide them with all necessary information from the waste label.
-
Do not move hazardous waste outside of your laboratory. Trained EHS professionals or licensed hazardous waste transporters must handle the transport.[15]
-
-
Documentation (Cradle-to-Grave Responsibility):
-
The generator of the waste is legally responsible for it from its creation to its final disposal.[5][16]
-
Your EHS department will manage the official manifest system, which tracks the waste to the permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16] Retain any records provided to you by EHS for your laboratory's files.
-
Spill Management Protocol
Accidents can happen, and a clear, immediate response plan is vital.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response line.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
-
Contain the Spill: Use a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled container for hazardous waste disposal. The spill cleanup material is now also considered halogenated hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound waste in the laboratory.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, strict segregation, proper containment, and professional disposal through approved channels, we uphold our commitment to safety and scientific integrity. This structured approach transforms a complex regulatory requirement into a clear, actionable, and self-validating protocol, ensuring that the risks associated with this valuable research chemical are managed effectively from cradle to grave.
References
- PubChem. (n.d.). 3-(Bromomethyl)thiophene. National Center for Biotechnology Information.
- Acros Pharmatech. (n.d.). This compound. Retrieved from [Link] (Note: Direct link to product page was not available in search, linking to main site)
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- SDS Manager. (2025, March 2). This compound SDS by TCI America.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. NEPIS.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 3-Bromo-5-chlorobenzo[b]thiophene.
- ACS Publications. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Applicability and Requirements of the RCRA Organic Air Emission Standards.
- California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
- Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?.
- StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
- National Institutes of Health. (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
- University of Nebraska-Lincoln. (n.d.). Examples of Incompatible Chemicals. Environmental Health and Safety.
- Missouri State University. (2023, February 7). Waste Neutralization Guidance. Environmental Management.
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Navigating the Safe Handling of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves the use of highly reactive intermediates. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene is one such compound, a valuable building block whose reactivity also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of this corrosive and hazardous chemical, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] The bromomethyl group is a potent electrophile, making the compound highly reactive towards nucleophiles. This reactivity is key to its utility in synthesis but also presents a significant hazard if not properly managed. The presence of chlorine on the benzothiophene ring system can also influence its toxicological profile. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not merely a recommendation but a critical necessity.
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of PPE are paramount when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles that form a seal around the eyes are mandatory. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles. This is to protect against the severe eye damage this corrosive compound can inflict. |
| Hand Protection | Due to the halogenated and aromatic nature of the molecule, standard latex or nitrile gloves may not provide sufficient protection for prolonged contact. While specific permeation data for this compound is not readily available, guidance for similar halogenated aromatic compounds suggests that thicker, chemical-resistant gloves are necessary. Double gloving with a robust outer glove over a standard nitrile inner glove is a prudent practice. Recommended outer glove materials include Viton™ or butyl rubber . Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit should be worn over the lab coat. |
| Respiratory Protection | All handling of solid this compound that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured and meticulous approach to handling this compound is essential to minimize the risk of exposure. The following workflow provides a procedural guide for common laboratory operations.
Caption: Workflow for Handling this compound.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards, handling precautions, and emergency procedures.
-
Don Appropriate PPE: Wear the full complement of PPE as detailed in the table above.
-
Prepare the Chemical Fume Hood: Ensure the fume hood is functioning correctly and is free of clutter. All necessary apparatus and reagents should be placed inside the fume hood before introducing the chemical.
2. Handling:
-
Weighing: As a solid, this compound can create hazardous dust. Weigh the chemical in the fume hood. Use a disposable weighing boat or paper. If possible, tare a sealed container on the balance, add the powder inside the fume hood, and then re-weigh the sealed container. This "weighing by difference" method minimizes the potential for dust generation.
-
Transfer and Dissolution: When transferring the solid, use a spatula and avoid creating dust. If dissolving the compound, add the solvent to the solid slowly and with stirring to prevent splashing.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash at the lowest practical height.
3. Cleanup and Disposal:
-
Decontaminate Glassware: All glassware that has come into contact with the chemical should be decontaminated before being removed from the fume hood. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated waste.
-
Segregate Waste: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled container for halogenated organic waste.
-
Final Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Response Plan
Caption: Step-by-step spill response plan.
For a small spill of the solid within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep the solid material into a labeled waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
For a larger spill, or any spill outside of a fume hood:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If it is safe to do so, and you are trained, contain the spill with a chemical absorbent.
-
Follow your institution's emergency procedures for hazardous material spills. Do not attempt to clean up a large spill without proper training and equipment.
First Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
The proper segregation and disposal of waste containing this compound are critical for environmental protection and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including solid waste, solvents, and rinsates, must be collected in a dedicated, properly labeled container for halogenated organic waste . Never mix halogenated waste with non-halogenated waste.[2]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Quenching Reactive Waste: For residual reactive material, it may be prudent to quench it before disposal. This should only be done by trained personnel. A common method for quenching bromomethyl compounds is the slow addition of a nucleophilic solution, such as aqueous sodium bisulfite or a dilute solution of a non-volatile amine (e.g., ethanolamine) in a suitable solvent, with cooling. This should be done in a fume hood.
-
Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By adhering to these comprehensive safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence in the laboratory.
References
- TCI America. (2025). This compound Safety Data Sheet.
- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from a hypothetical BenchChem technical guide.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Glove Selection Chart.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from a hypothetical Emory University safety document.
- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
